molecular formula C25H24O12 B15575637 Dicaffeoylquinic acid CAS No. 251320-68-0

Dicaffeoylquinic acid

Cat. No.: B15575637
CAS No.: 251320-68-0
M. Wt: 516.4 g/mol
InChI Key: IYXQRCXQQWUFQV-RDJMKVHDSA-N
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Description

1,4-Di-O-caffeoylquinic acid is a quinic acid.
1,4-Dicaffeoylquinic acid has been reported in Pyrus communis, Urospermum picroides, and other organisms with data available.

Properties

IUPAC Name

(3R,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXQRCXQQWUFQV-RDJMKVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182-34-9, 251320-68-0
Record name 1,4-Dicaffeoylquinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dicaffeoylquinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-allyl-1,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo]oxy]-3,5-dihydroxycyclohexanecarboxylic acid
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Record name 1,4-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50048OZ68I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dicaffeoylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds belonging to the larger family of chlorogenic acids. They are esters formed from one molecule of quinic acid and two molecules of caffeic acid. Exhibiting a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects, DCQAs have garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the natural sources, distribution of various isomers, and the analytical methodologies used for their study.

Natural Sources and Distribution

Dicaffeoylquinic acids are widely distributed throughout the plant kingdom, with notable concentrations found in a variety of dietary and medicinal plants. The distribution and concentration of specific DCQA isomers can vary significantly between plant species, the part of the plant, and even the cultivar.

Major Dietary Sources

Coffee (Coffea spp.) : Green and roasted coffee beans are a major dietary source of DCQAs. The concentration of different isomers can be influenced by the coffee species (Arabica vs. Robusta) and the degree of roasting. Generally, green coffee beans have higher concentrations of DCQAs, which can be isomerized or degraded during the roasting process. The most abundant isomers found in coffee are 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid.

Artichoke (Cynara cardunculus var. scolymus) : The leaves of the globe artichoke are a particularly rich source of DCQAs, with 1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid being prominent.[1][2] The concentration of these compounds contributes to the traditional medicinal use of artichoke leaf extract for hepatoprotective and digestive ailments.

Sweet Potato (Ipomoea batatas) : The leaves of the sweet potato plant are a potent source of DCQAs, often containing higher concentrations than the tuberous roots.[3][4][5][6] The primary isomers found in sweet potato leaves are 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid.[3][5] The specific amounts can vary depending on the cultivar.[3][5]

Medicinal Plant Sources

Echinacea spp. : Various species of Echinacea, a popular medicinal herb, are known to contain DCQAs, which are believed to contribute to their immunomodulatory properties.

Hedera helix (Ivy) : Ivy leaf extracts, commonly used in respiratory remedies, also contain dicaffeoylquinic acids.

Lonicera japonica (Japanese Honeysuckle) : This plant, used in traditional Chinese medicine, is another significant source of various DCQA isomers.

Quantitative Data on Dicaffeoylquinic Acid Content

The following tables summarize the quantitative data for major DCQA isomers found in various natural sources. It is important to note that these values can be influenced by factors such as cultivar, growing conditions, and extraction methods.

Plant SourcePlant Part3,4-diCQA (µg/g DW)3,5-diCQA (µg/g DW)4,5-diCQA (µg/g DW)Reference
Sweet Potato (Ipomoea batatas)
Yellow LeafLeaves3167 ± 2032094 ± 230480.51 ± 31.80[3][5]
Green LeafLeaves--527.20 ± 41.10[3][5]
Purple LeafLeaves--804.27 ± 56.60[3][5]
Plant SourcePlant Part1,3-O-diCQA (mg/100g DM)3,4-O-diCQA (mg/100g DM)3,5-O-diCQA (mg/100g DM)1,5-O-diCQA (mg/100g DM)4,5-O-diCQA (mg/100g DM)Reference
Globe Artichoke (Cynara cardunculus var. scolymus)
Floral Stem-1.2 ± 0.28.5 ± 1.320.8 ± 0.81.6 ± 0.29.7 ± 0.8[2]
Receptacle and Inner Bracts-13.2 ± 1.3-37.8 ± 2.714.3 ± 0.41.4 ± 0.3[2]
Outer Bracts-1.3 ± 0.26.5 ± 0.970.1 ± 3.60.8 ± 0.0-[2]
Leaves-26.7 ± 6.0-0.1 ± 0.07.5 ± 1.1-[2]
Plant SourceBy-Product3,4-diCQA ( g/100g )3,5-diCQA ( g/100g )Reference
Coffee (Coffea spp.)
Coffee Pulp-0.060.06[7]
Spent Coffee Grounds--up to 5.79 (total diCQAs)[7]

Experimental Protocols

The accurate extraction, separation, and quantification of DCQA isomers are crucial for research and development. The following sections detail common methodologies.

Extraction of Dicaffeoylquinic Acids from Plant Material

1. Solvent Extraction

  • Materials:

    • Dried and powdered plant material

    • 100% Methanol

    • Rotary evaporator

    • Filter paper

  • Procedure:

    • Weigh the dried, powdered plant material.

    • Suspend the powder in 100% methanol (a common ratio is 1:10 w/v).

    • Agitate the mixture at room temperature for 24-48 hours.

    • Filter the mixture to separate the extract from the solid plant material.

    • Concentrate the methanol extract using a rotary evaporator to obtain a crude extract.[8]

2. Ultrasound-Assisted Extraction (UAE)

  • Materials:

    • Dried and powdered plant material

    • Extraction solvent (e.g., Methanol:Acetone 4:1, v/v, pH 6.0)

    • Ultrasonic bath or probe sonicator

    • Centrifuge

  • Procedure:

    • Combine the powdered plant material with the extraction solvent.

    • Place the mixture in an ultrasonic bath and sonicate for a specified time (e.g., 2 hours).[8]

    • Separate the solid and liquid phases by centrifugation.

    • Collect the supernatant containing the crude extract.[8]

Purification of Dicaffeoylquinic Acids
  • Materials:

    • Crude extract

    • Polyamide resin

    • Sephadex LH-20 resin

    • Glass chromatography columns

    • Elution solvents (e.g., ethanol-water gradients, methanol)

  • Procedure:

    • Polyamide Column Chromatography:

      • Pack a glass column with polyamide resin.

      • Dissolve the crude extract and load it onto the column.

      • Elute with a stepwise gradient of ethanol in water.

      • Collect and pool fractions containing DCQAs, monitored by TLC or HPLC.[8]

    • Sephadex LH-20 Column Chromatography:

      • Concentrate the pooled fractions from the polyamide column.

      • Load the concentrated sample onto a Sephadex LH-20 column.

      • Elute with methanol to obtain purified DCQAs.[8]

Analysis by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: Standard HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[9]

    • Solvent B: Acetonitrile.[9]

  • Gradient Program (Representative):

    • 0-8 min, 15% B

    • 8-12 min, 15-30% B

    • 12-16 min, 30% B

    • 16-20 min, 30-15% B

    • 20-25 min, 15% B[9]

  • Detection: DAD at 320-330 nm.

  • Quantification: Based on a calibration curve of a certified reference standard.[9]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography System: HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: Reversed-phase C18 column.[10]

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[10]

  • Mass Spectrometer: Triple quadrupole or ion trap for MS/MS or MSn analysis.[10]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Monitoring the precursor ion [M-H]⁻ at m/z 515 and its characteristic fragment ions (e.g., m/z 353, 191, 179, 173).[10] The relative abundance of these fragment ions can be used to differentiate between isomers.[10][11]

Signaling Pathways Modulated by Dicaffeoylquinic Acids

Dicaffeoylquinic acids exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that 4,5-dicaffeoylquinic acid can inhibit this process by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[12][13]

NFkB_Inhibition LPS LPS IKK IKK Complex LPS->IKK Activates DCQA 4,5-Dicaffeoylquinic Acid DCQA->IKK Inhibits IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates IκBα p65 p65 IkBa_p65->p65 Releases nucleus Nucleus p65->nucleus Translocates to Inflammation Pro-inflammatory Gene Expression nucleus->Inflammation Activates Transcription Nrf2_Activation DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases nucleus Nucleus Nrf2->nucleus Translocates to ARE ARE (Antioxidant Response Element) nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Activates Transcription

References

isomers of dicaffeoylquinic acid and their structures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Dicaffeoylquinic Acid: Structures, Analysis, and Biological Activity

Introduction

Dicaffeoylquinic acids (diCQAs) are a significant class of phenolic compounds found widely in the plant kingdom, notably in coffee beans, artichokes, and various medicinal herbs.[1] These molecules are esters formed from the combination of one quinic acid molecule and two caffeic acid molecules.[1] The specific attachment points of the two caffeoyl groups to the quinic acid core give rise to several positional isomers. The six most common isomers are 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid.[1]

These isomers share the same molecular weight and elemental composition, making their differentiation a considerable analytical challenge.[1] However, their distinct stereochemistry often leads to different biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[2][3][4] This guide provides a comprehensive overview of diCQA isomers, focusing on their structures, comparative quantitative data, and the detailed experimental protocols used for their analysis, tailored for researchers, scientists, and drug development professionals.

Core Structures of this compound Isomers

The fundamental structure of a this compound consists of a quinic acid core, which is a cyclohexanecarboxylic acid with four hydroxyl groups. Two of these hydroxyl groups are esterified with caffeic acid. The numbering of the carbon atoms on the quinic acid ring dictates the nomenclature of the resulting isomer. For example, in 3,5-dicaffeoylquinic acid, the caffeoyl groups are attached at positions 3 and 5 of the quinic acid ring. While all isomers share the parent deprotonated molecule [M-H]⁻ at m/z 515 in mass spectrometry, their structural differences are key to their separation and distinct biological functions.[1][5]

Quantitative Data Summary

The differentiation and quantification of diCQA isomers are critical for understanding their respective biological activities. The following tables summarize key quantitative data related to their mass spectrometry fragmentation and antioxidant properties.

Table 1: Characteristic Mass Spectrometry Fragmentation of diCQA Isomers

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for distinguishing diCQA isomers. Upon collision-induced dissociation (CID), the parent ion (m/z 515) fragments into characteristic product ions. The relative intensities of these fragments are often diagnostic for specific isomers.[1] The ease of removing a caffeoyl residue generally follows the order: 1 ≈ 5 > 3 > 4.[6][7][8]

IsomerParent Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Diagnostic Features
1,5-diCQA 515353, 191, 179The ease of caffeoyl residue removal is high.[1]
3,4-diCQA 515353, 191, 179, 173Can be distinguished by the intensity ratios of parent to fragment ions under varying collision energies.[1]
3,5-diCQA 515353, 191, 179Shows a selective loss of water under certain conditions, a feature not observed for the 4,5-isomer.[1]
4,5-diCQA 515353, 191, 179Exhibits different fragment ion ratios compared to other isomers.

Data compiled from literature sources.[1]

Table 2: Comparative Antioxidant Activity of diCQA Isomers

Dicaffeoylquinic acids are potent antioxidants. Their activity can be quantified using various assays, with results often expressed as IC50 or EC50 values (the concentration required to achieve 50% of the maximal effect). Studies suggest that 4,5-diCQA may exhibit superior antioxidant activity compared to its other isomers in some assays.[9]

IsomerAssayResultUnit
3,4-diCQA DPPH Scavenging Activity68.91EC50 (µg/mL)[9]
Ferric Reducing Activity2.18EC50 (µg/mL)[9]
3,5-diCQA DPPH Radical Scavenging71.8IC50 (µM)[10]
Superoxide Production Inhibition (fMLF-activated neutrophils)1.92IC50 (µM)[10]
4,5-diCQA DPPH Radical Scavenging19.8IC50 (µM)[4]
Superoxide Production Inhibition (fMLF-activated neutrophils)1.49IC50 (µM)[4]

Note: Direct comparison of values between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and robust methodologies are crucial for the accurate study of diCQA isomers.

Protocol for Extraction and Quantification of diCQA Isomers by LC-MS

This protocol provides a general method for extracting and analyzing diCQAs from plant material.[11]

Materials:

  • Fresh or freeze-dried plant tissue

  • 80% Methanol

  • Vortex mixer and sonicator

  • Centrifuge

  • 0.22 µm syringe filters

  • LC-MS system

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Extraction: Grind the plant tissue to a fine powder. Extract the powder with 80% methanol at a 1:10 (w/v) ratio by vortexing and sonicating.[11]

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes to pellet solid debris.[11]

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.[11]

  • LC-MS Analysis: Inject the filtered extract onto the LC-MS system.

  • Separation: Separate the diCQA isomers using a reversed-phase C18 column and a gradient elution with the mobile phases A and B.[1][11]

  • Detection: Detect and quantify the isomers using mass spectrometry in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ at m/z 515 and its characteristic fragments.[1][5]

Protocol for Isolation and Purification of 4,5-diCQA from Green Coffee Beans

This protocol details a multi-step process for purifying a specific isomer for further study.[12]

Part 1: Crude Extraction

  • Sample Preparation: Grind high-quality green coffee beans to a fine powder (< 0.5 mm).[12]

  • Solvent Extraction: Weigh 100 g of the powder and add 1 L of 70% ethanol. Sonicate the mixture for 30 minutes, followed by stirring at room temperature for at least 4 hours.[12]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.[12]

Part 2: Solid-Phase Extraction (SPE) Cleanup

  • Column Conditioning: Use a C18 SPE cartridge, conditioned sequentially with methanol and then water.

  • Loading: Dissolve the crude extract in water and load it onto the cartridge.

  • Washing: Wash the cartridge with water to remove highly polar impurities.

  • Elution: Elute the diCQA fraction with 80% methanol. Evaporate the methanol to yield a semi-purified extract.[12]

Part 3: Preparative HPLC Purification

  • System: Use a preparative HPLC system with a UV-Vis detector and a fraction collector. A C18 column is typically used.[12]

  • Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase and filter it through a 0.45 µm syringe filter.[12]

  • Chromatography: Inject the sample and run a gradient elution program optimized to separate the target 4,5-diCQA isomer from other compounds.

  • Fraction Collection: Collect the fractions corresponding to the 4,5-diCQA peak based on the UV chromatogram.

  • Purity Analysis: Confirm the purity of the collected fraction using analytical HPLC-MS.

Protocol for DPPH Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of chemical compounds.[9]

Procedure:

  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), typically 0.1 mM, in methanol or ethanol.[9]

  • Reaction Mixture: Add various concentrations of the diCQA isomer sample to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.[9]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.[9]

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 (where A_control is the absorbance of the DPPH solution without the sample).[9]

  • IC50 Determination: Determine the IC50 value, the concentration required to scavenge 50% of DPPH radicals, by plotting the inhibition percentage against the sample concentrations.[9]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep Extraction & Purification of diCQA Isomers dp_assay DPPH Assay prep->dp_assay Test Isomers abts_assay ABTS Assay prep->abts_assay Test Isomers frap_assay FRAP Assay prep->frap_assay Test Isomers calc Calculate IC50/EC50 Values dp_assay->calc abts_assay->calc frap_assay->calc comp Compare Potency of Isomers calc->comp

Caption: Experimental workflow for the comparative analysis of diCQA isomer antioxidant activity.

lc_ms_workflow start Sample Mixture (Containing diCQA Isomers) lc HPLC/UHPLC Separation (e.g., C18 Column) start->lc ms Mass Spectrometry Detection (MS1) [M-H]⁻ at m/z 515 lc->ms Time-resolved Elution cid Collision-Induced Dissociation (CID) ms->cid ms2 Tandem MS Analysis (MS2) Acquire Fragmentation Spectra cid->ms2 analysis Data Analysis: Compare Fragment Ion Ratios & Elution Order ms2->analysis

Caption: General workflow for the differentiation of diCQA isomers using LC-MS/MS.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA diCQA Isomers Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) diCQA->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 antioxidant signaling pathway by diCQA isomers.

References

The Multifaceted Biological Activities of 3,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,5-Dicaffeoylquinic acid (3,5-diCQA), a naturally occurring phenolic compound found in various plants, has garnered significant scientific attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of 3,5-diCQA, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Core Biological Activities

3,5-Dicaffeoylquinic acid exhibits a broad spectrum of pharmacological effects, primarily attributed to its strong antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in a range of pathological conditions, including neurodegenerative diseases, cancer, viral infections, and metabolic disorders.

Antioxidant Activity

3,5-diCQA is a potent antioxidant capable of neutralizing free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] Its antioxidant capacity is attributed to the presence of two caffeoyl groups, which act as hydrogen donors to scavenge reactive oxygen species (ROS).

Quantitative Antioxidant Data

AssayParameterResultReference(s)
DPPH Radical ScavengingIC₅₀71.8 µM[1]
DPPH Radical ScavengingIC₅₀4.26 µg/mL[2]
ABTS Radical ScavengingTEAC0.9974[2]
Ferric Reducing Antioxidant Power (FRAP)Activity3.84 mmole of Trolox equivalent/g[2]
Superoxide Production in Human NeutrophilsIC₅₀1.92 µM[1]
Intracellular ROS Scavenging (HT-1080 cells)Scavenging Ratio43.8% at 10 µM[3]

Experimental Protocols: Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of 3,5-diCQA in a suitable solvent (e.g., methanol or ethanol).

    • Create a series of dilutions to obtain a range of concentrations.

    • Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM).

    • In a microplate well or cuvette, mix a specific volume of the 3,5-diCQA solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC₅₀ value is determined from the dose-response curve.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of 3,5-diCQA to the diluted ABTS•+ solution.

    • Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the 3,5-diCQA sample to the FRAP reagent.

    • Measure the absorbance of the reaction mixture at 593 nm after a set incubation time (e.g., 4 minutes). The change in absorbance is proportional to the reducing power of the sample.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

3,5-diCQA can also exert indirect antioxidant effects by activating the Nrf2/Keap1 pathway, a key regulator of cellular defense against oxidative stress.[4][5] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.

Nrf2-mediated antioxidant response activated by 3,5-diCQA.
Anti-inflammatory Activity

3,5-diCQA demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[2][6]

Quantitative Anti-inflammatory Data

AssayCell/Animal ModelParameterResultReference(s)
Nitric Oxide (NO) Production InhibitionRAW 264.7 cellsIC₅₀Effective inhibition (50–250 µg/mL)[2]
LPS-induced Acute Lung InjuryMiceDose25 mg/kg[1]

Experimental Protocols: Anti-inflammatory Assays

  • Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 3,5-diCQA for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the control group.

    • Incubate for a further period (e.g., 24 hours).

    • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • The absorbance is read at 540-550 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • LPS-induced TNF-α Expression in RAW 264.7 Cells:

    • Culture RAW 264.7 cells to a suitable confluency.

    • Pre-incubate the cells with different concentrations of 3,5-diCQA.

    • Stimulate with LPS for a defined period.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathway: Inhibition of MCP3/JAK2/STAT3 Signaling

In microglial cells, 3,5-diCQA has been shown to attenuate inflammation by suppressing the MCP3/JAK2/STAT3 signaling pathway, which in turn enhances autophagy.[6]

MCP3_JAK2_STAT3_Inhibition LPS LPS MCP3 MCP3 Expression LPS->MCP3 diCQA 3,5-diCQA diCQA->MCP3 Inhibits JAK2 p-JAK2 MCP3->JAK2 STAT3 p-STAT3 JAK2->STAT3 Autophagy Autophagy STAT3->Autophagy Suppresses Inflammation Microglial Activation & Pro-inflammatory Cytokines STAT3->Inflammation Promotes Autophagy->Inflammation Inhibits

Inhibition of MCP3/JAK2/STAT3 signaling by 3,5-diCQA.
Neuroprotective Effects

3,5-diCQA has demonstrated significant neuroprotective properties, primarily by mitigating oxidative stress-induced neuronal cell death.[7][8][9]

Quantitative Neuroprotective Data

AssayCell ModelResultReference(s)
H₂O₂-induced Cell Death AttenuationSH-SY5Y cellsAttenuated neuronal death and caspase-3 activation[7]
Aβ (1-42)-induced Toxicity ProtectionSH-SY5Y cellsIncreased cell viability and intracellular ATP levels[8]
Aβ peptide-induced Oxidative StressPC-12 cellsDecreased intracellular oxidative stress by 51.3% and increased cell viability up to 2.8 times[9]

Experimental Protocols: Neuroprotection Assays

  • MTT Assay for Cell Viability:

    • Seed neuronal cells (e.g., SH-SY5Y or PC-12) in a 96-well plate.

    • Pre-treat the cells with various concentrations of 3,5-diCQA.

    • Induce neurotoxicity with an appropriate agent (e.g., H₂O₂, Amyloid-β peptide).

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm). Cell viability is proportional to the absorbance.[10]

  • Caspase-3 Activity Assay:

    • Culture and treat SH-SY5Y cells as described for the MTT assay.

    • Lyse the cells to release intracellular contents.

    • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

    • Incubate to allow for enzymatic cleavage of the substrate by active caspase-3.

    • Measure the fluorescence of the released fluorophore (e.g., AMC) using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.[7]

Signaling Pathway: PI3K/Akt Activation

3,5-diCQA can protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway, a crucial cell survival pathway.[11][12]

PI3K_Akt_Activation diCQA 3,5-diCQA PI3K PI3K diCQA->PI3K Activates Oxidative_Stress Oxidative Stress (e.g., TBHP) Bax Bax Oxidative_Stress->Bax Caspase3 Caspase-3 Oxidative_Stress->Caspase3 p_PI3K p-PI3K PI3K->p_PI3K Phosphorylates Akt Akt p_PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylates p_Akt->Bax Inhibits p_Akt->Caspase3 Inhibits Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis Anticancer_Adipogenesis_Workflow cluster_Anticancer Anticancer Activity cluster_Adipogenesis Anti-adipogenesis Activity Cell_Culture_Cancer Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment_Cancer Treatment with 3,5-diCQA (various concentrations) Cell_Culture_Cancer->Treatment_Cancer MTT_Assay MTT Assay (Cell Viability) Treatment_Cancer->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment_Cancer->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment_Cancer->Cell_Cycle_Analysis Western_Blot_Cancer Western Blot (Apoptotic & Cell Cycle Proteins) Treatment_Cancer->Western_Blot_Cancer Cell_Culture_Adipocyte 3T3-L1 Pre-adipocyte Culture Differentiation Induce Differentiation (e.g., with MDI cocktail) Cell_Culture_Adipocyte->Differentiation Treatment_Adipocyte Co-treatment with 3,5-diCQA Differentiation->Treatment_Adipocyte Oil_Red_O Oil Red O Staining (Lipid Accumulation) Treatment_Adipocyte->Oil_Red_O Gene_Expression Gene Expression Analysis (e.g., PPARγ, C/EBPα) Treatment_Adipocyte->Gene_Expression Western_Blot_Adipocyte Western Blot (Adipogenic markers, AMPK, Akt) Treatment_Adipocyte->Western_Blot_Adipocyte Adipogenesis_Modulation diCQA 3,5-diCQA AMPK AMPK diCQA->AMPK Activates Akt Akt diCQA->Akt Decreases phosphorylation of MDI_Induction Adipogenic Induction (MDI) MDI_Induction->Akt Activates p_AMPK p-AMPK AMPK->p_AMPK ACC ACC p_AMPK->ACC Phosphorylates FAS Fatty Acid Synthase (FAS) p_AMPK->FAS Decreases expression of p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Anabolism Fatty Acid Anabolism p_ACC->Fatty_Acid_Anabolism Inhibits FAS->Fatty_Acid_Anabolism Promotes p_Akt p-Akt Akt->p_Akt Adipocyte_Differentiation Adipocyte Differentiation p_Akt->Adipocyte_Differentiation Promotes

References

An In-depth Technical Guide to the Antioxidant Mechanisms of 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5-Dicaffeoylquinic acid (4,5-diCQA), a naturally occurring phenolic compound, has emerged as a molecule of significant interest in the scientific community due to its potent antioxidant properties.[1][2] As a derivative of caffeic acid and quinic acid, its unique chemical structure, featuring two caffeoyl groups with ortho-dihydroxy phenolic rings, underpins its robust capacity to counteract oxidative stress.[1] Oxidative stress is a key etiological factor in a wide array of chronic and degenerative diseases, making 4,5-diCQA a promising lead candidate for the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive examination of the multifaceted antioxidant mechanisms of 4,5-diCQA, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Antioxidant Mechanisms

The antioxidant efficacy of 4,5-dicaffeoylquinic acid is multifaceted, involving both direct and indirect mechanisms. This dual-action approach allows it to not only neutralize existing reactive oxygen species (ROS) but also to bolster the endogenous antioxidant defenses of the cell.[1][4]

Direct Radical Scavenging Activity

4,5-diCQA is an efficient scavenger of free radicals.[1] Its chemical structure enables it to donate hydrogen atoms or electrons to neutralize a wide variety of reactive radicals.[1] This direct antioxidant action has been quantified in several cell-free assays, demonstrating its ability to effectively scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[1][5] The primary mechanisms involved in its radical scavenging activity are:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to quench radicals.[1]

  • Electron Transfer (ET): The molecule can directly transfer an electron to reduce a radical species.[1]

Indirect Antioxidant Activity via Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, 4,5-diCQA exerts indirect antioxidant effects by modulating key intracellular signaling pathways.[4] This leads to the upregulation of a suite of antioxidant and cytoprotective genes, providing a more sustained defense against oxidative stress.

Nrf2/ARE Pathway Activation: 4,5-diCQA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by 4,5-diCQA, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes, leading to their transcription.[4] This results in the increased expression of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[6][7]

Modulation of MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is also influenced by 4,5-diCQA.[8] Its antioxidant effects are, in part, mediated by the suppression of MAPK phosphorylation, which can in turn modulate inflammatory responses and cellular stress.[8][9]

Quantitative Data on Antioxidant and Related Activities

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative perspective on the efficacy of 4,5-dicaffeoylquinic acid and its isomers.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity

CompoundAssayParameterResultReference
4,5-Dicaffeoylquinic AcidDPPHIC5019.8 µM[5]
3,5-Dicaffeoylquinic AcidDPPHIC504.26 µg/mL[5]
3,5-Dicaffeoylquinic AcidABTSTEAC0.9974[5]
3,5-Dicaffeoylquinic AcidFRAPActivity3.84 mmol TE/g[5]

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration required to scavenge 50% of free radicals; a lower value signifies higher activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity to the standard antioxidant, Trolox.[5]

Table 2: In Vitro Anti-inflammatory Effects

Effect MeasuredModel SystemTreatment ConcentrationKey FindingReference
TNF-α Expression InhibitionLPS-stimulated RAW264.7 cells4 µM40% inhibition[1]
IL-6 Expression InhibitionLPS-stimulated RAW264.7 cells4 µM20% inhibition[8]
PGE2 Production InhibitionLPS-stimulated RAW264.7 cells4 µM55% inhibition[8]
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cells4–40 µMDose-dependent reduction[1]

Table 3: In Vivo Anti-inflammatory Effects

Effect MeasuredModel SystemTreatment DoseKey FindingReference
Paw Edema InhibitionCarrageenan-induced rat model20 mg/kgEffect comparable to 10 mg/kg diclofenac sodium at 5 hours[1]

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][5]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and stored in the dark.[1]

  • Sample Preparation: Prepare a stock solution of 4,5-diCQA in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to obtain a range of concentrations.[5]

  • Reaction: In a microplate well or cuvette, mix a specific volume of the 4,5-diCQA solution with the DPPH solution. A control is prepared using the solvent instead of the antioxidant solution.[5]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The reduction of the DPPH radical is observed as a color change from deep violet to yellow.[5]

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of 4,5-diCQA.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5]

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[5]

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[1]

  • Sample Preparation: Prepare a series of dilutions of 4,5-diCQA as described for the DPPH assay.[1]

  • Reaction: Add a small volume of the 4,5-diCQA sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).[1]

  • Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).[5]

  • Measurement: The absorbance is measured at 734 nm.[1]

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression of specific proteins, such as Nrf2, HO-1, and components of the MAPK pathway.[8]

  • Cell Lysis: After treatment with 4,5-diCQA, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence substrate and an imaging system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of target proteins is normalized to a loading control (e.g., β-actin or α-tubulin) to compare relative protein levels.[1]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by 4,5-Dicaffeoylquinic Acid

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 4,5-diCQA 4,5-diCQA ROS ROS 4,5-diCQA->ROS Scavenges MAPK MAPK 4,5-diCQA->MAPK Inhibits Nrf2_Keap1 Keap1-Nrf2 4,5-diCQA->Nrf2_Keap1 Inhibits binding pMAPK pMAPK MAPK->pMAPK Phosphorylation IKK IKK pMAPK->IKK Activates Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation IKB IκB IKK->IKB Phosphorylates NFkB_IKB NF-κB-IκB IKB->NFkB_IKB NFkB_cyto NF-κB NFkB_IKB->NFkB_cyto Releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, GCL) ARE->Antioxidant_Genes Induces Transcription Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Induces Transcription

Caption: Signaling pathways modulated by 4,5-Dicaffeoylquinic acid.

Experimental Workflow for In Vitro Antioxidant Assessment

G cluster_0 Preparation cluster_1 Reaction & Incubation cluster_2 Measurement & Analysis prep1 Prepare 4,5-diCQA stock solution prep3 Prepare serial dilutions of 4,5-diCQA prep1->prep3 prep2 Prepare radical solution (DPPH or ABTS) react Mix 4,5-diCQA dilutions with radical solution prep2->react prep3->react incubate Incubate in the dark at room temperature react->incubate measure Measure absorbance at specific wavelength incubate->measure calculate Calculate percentage inhibition measure->calculate plot Plot inhibition vs. concentration calculate->plot determine Determine IC50 value plot->determine

Caption: Workflow for in vitro antioxidant assessment.

Conclusion

4,5-Dicaffeoylquinic acid demonstrates significant promise as a potent antioxidant agent.[1][4][8] Its dual-action mechanism, involving both direct radical scavenging and the modulation of critical cytoprotective signaling pathways like Nrf2/ARE, positions it as a compelling candidate for further investigation in the context of oxidative stress-related diseases.[1][4] The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this remarkable natural compound.

References

The Anti-inflammatory Potential of Dicaffeoylquinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dicaffeoylquinic acid (diCQA), a naturally occurring phenolic compound found in various plants, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the anti-inflammatory properties of diCQA, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its activity. This document is intended for researchers, scientists, and drug development professionals investigating new anti-inflammatory agents.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key intracellular signaling cascades that regulate the expression of pro-inflammatory mediators. The most extensively studied mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Emerging evidence also points to the involvement of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to potently inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[1][2] This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes, including those for pro-inflammatory cytokines and enzymes.[3][4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (P) IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκBα NFκB NF-κB p65 IκBα->IκBα_NFκB NFκB->IκBα_NFκB NFκB_nuc NF-κB p65 NFκB->NFκB_nuc Translocation diCQA This compound diCQA->IKK Inhibits IκBα_NFκB->NFκB Releases NF-κB Proteasomal\nDegradation Proteasomal Degradation IκBα_NFκB->Proteasomal\nDegradation Ubiquitination & Degradation DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation, comprising a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Inflammatory stimuli lead to the phosphorylation and activation of these MAPKs, which in turn activate downstream transcription factors that promote the expression of inflammatory mediators.

Studies have consistently demonstrated that this compound can significantly suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in response to inflammatory stimuli.[1][2] By inhibiting the activation of these key kinases, diCQA effectively dampens the inflammatory response.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activate JNK->TranscriptionFactors Activate p38->TranscriptionFactors Activate diCQA This compound diCQA->MAPKK Inhibits Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) TranscriptionFactors->Genes Transcription

This compound inhibits the MAPK signaling pathway.
JAK/STAT Signaling Pathway

More recent research has indicated that this compound may also exert its anti-inflammatory effects through the JAK/STAT pathway.[5] This pathway is crucial for signaling by numerous cytokines. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. 3,5-diCQA has been shown to suppress the expression of Monocyte Chemoattractant Protein-3 (MCP-3), leading to reduced phosphorylation of JAK2 and STAT3.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization diCQA This compound diCQA->JAK Inhibits Phosphorylation DNA DNA STAT_dimer->DNA Binds Genes Inflammatory Genes DNA->Genes Transcription

This compound inhibits the JAK/STAT signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings, providing a comparative overview of its potency.

In Vitro Studies
Cell LineInflammatory StimulusMediator/MarkerConcentration of diCQAObserved EffectReference
RAW264.7 MacrophagesLPS (50 ng/mL)Nitrite Production1, 2, 4 µMDose-dependent reduction[6]
RAW264.7 MacrophagesLPS (50 ng/mL)PGE2 Production4 µM55% inhibition[7]
RAW264.7 MacrophagesLPS (50 ng/mL)TNF-α Expression1, 2, 4 µMDose-dependent reduction[6]
RAW264.7 MacrophagesLPS (50 ng/mL)IL-6 Expression1, 2, 4 µMDose-dependent reduction[6]
RAW264.7 MacrophagesLPS (1 µg/mL)iNOS mRNA Expression10, 20, 40 µMDose-dependent reduction[2]
RAW264.7 MacrophagesLPS (1 µg/mL)COX-2 mRNA Expression10, 20, 40 µMDose-dependent reduction[2]
BV2 MicrogliaLPSPro-inflammatory CytokinesNot specifiedSignificant reduction[5]
In Vivo Studies
Animal ModelInflammatory AgentdiCQA IsomerDosageRoute of AdministrationObserved EffectReference
RatCarrageenan4,5-diCQA5, 10, 20 mg/kgOralDose-dependent suppression of paw edema[3]
RatCarrageenan4,5-diCQA20 mg/kgOralSignificant decrease in iNOS, COX-2, and TNF-α expression in paw tissue[7]
MouseComplete Freund's Adjuvant (CFA)3,5-diCQANot specifiedOralAttenuation of pain hypersensitivity and foot swelling[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Activity in Macrophages

A common in vitro model utilizes the RAW264.7 murine macrophage cell line stimulated with LPS to induce an inflammatory response.

  • Cell Culture and Treatment:

    • RAW264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

    • Cells are seeded in appropriate culture plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

    • Inflammation is induced by adding LPS to the culture medium.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[8]

    • Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production: The levels of these pro-inflammatory mediators in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

  • Western Blot Analysis of Signaling Proteins:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IκBα, NF-κB p65, ERK, JNK, p38).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Culture RAW264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (PGE2, TNF-α, IL-6) D->G H Western Blot (NF-κB, MAPK, JAK/STAT proteins) E->H I Administer this compound to Rats J Induce Paw Edema with Carrageenan I->J K Measure Paw Volume J->K L Collect Paw Tissue J->L M Homogenize Tissue L->M N Western Blot/ELISA for Inflammatory Markers M->N

A general experimental workflow for assessing the anti-inflammatory effects of this compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory effects of compounds.

  • Animal Dosing and Edema Induction:

    • Rodents (typically rats or mice) are orally administered this compound or a vehicle control.

    • After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[10]

  • Measurement of Paw Edema:

    • The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

  • Biochemical Analysis of Paw Tissue:

    • At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected.

    • The tissue is homogenized, and the levels of pro-inflammatory markers (e.g., iNOS, COX-2, TNF-α) are quantified using Western blotting or ELISA.[7]

Conclusion

The collective evidence strongly supports the potent anti-inflammatory properties of this compound. Its multifaceted mechanism of action, primarily through the concurrent inhibition of the NF-κB and MAPK signaling pathways, and potentially the JAK/STAT pathway, provides a robust basis for its observed effects on a wide array of pro-inflammatory mediators. The efficacy of this compound in both in vitro and in vivo models of inflammation underscores its potential as a lead compound for the development of novel and effective anti-inflammatory drugs. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in human inflammatory diseases.

References

An In-depth Technical Guide to Dicaffeoylquinic Acid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds derived from the phenylpropanoid pathway in plants. These specialized metabolites are esters of caffeic acid and quinic acid. Renowned for their potent antioxidant, anti-inflammatory, and antiviral properties, DCQAs are of increasing interest for their therapeutic potential in drug development and as high-value nutraceuticals. In plants, they play a crucial role in defense mechanisms against various biotic and abiotic stresses, such as UV radiation and pathogens. This technical guide provides a comprehensive overview of the DCQA biosynthesis pathway, its regulation, and detailed methodologies for its study.

The Core Biosynthetic Pathway: From Phenylalanine to Dicaffeoylquinic Acids

The biosynthesis of DCQAs is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of hydroxycinnamoyl-CoA esters, which act as acyl donors for the esterification of quinic acid. The initial product, a mono-caffeoylquinic acid (CQA), serves as the precursor for the formation of various DCQA isomers.

The formation of 5-O-caffeoylquinic acid (5-CQA), the most common CQA, can occur through several routes. The key enzymes involved in the core pathway leading to DCQAs are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl Ester 3'-Hydroxylase (C3'H): A cytochrome P450 enzyme (CYP98) that hydroxylates the p-coumaroyl moiety of either p-coumaroyl-shikimate or p-coumaroyl-quinate to the corresponding caffeoyl ester.

  • Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): An acyltransferase that can utilize both shikimate and quinate as acyl acceptors from hydroxycinnamoyl-CoAs. It is considered a pivotal enzyme in lignin biosynthesis.

  • Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): An acyltransferase with a preference for quinate as the acyl acceptor, catalyzing the formation of caffeoylquinic acid from caffeoyl-CoA and quinic acid.

The formation of DCQA isomers, such as 1,3-diCQA (cynarin), 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, occurs through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule. This reaction can also be catalyzed by HQT, highlighting its dual catalytic activity.

Dicaffeoylquinic_Acid_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_shikimate Shikimate Pathway cluster_cqa_dcqa Caffeoylquinic Acid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL p-Coumaroyl-shikimate p-Coumaroyl-shikimate p-Coumaroyl-CoA->p-Coumaroyl-shikimate HCT Shikimic acid Shikimic acid Quinic acid Quinic acid Caffeoyl-shikimate Caffeoyl-shikimate p-Coumaroyl-shikimate->Caffeoyl-shikimate C3'H Caffeoyl-CoA Caffeoyl-CoA Caffeoyl-shikimate->Caffeoyl-CoA HCT Caffeoyl-CoAQuinic acid Caffeoyl-CoAQuinic acid 5-O-Caffeoylquinic acid (CQA) 5-O-Caffeoylquinic acid (CQA) Caffeoyl-CoAQuinic acid->5-O-Caffeoylquinic acid (CQA) HQT p-Coumaroyl-CoAQuinic acid p-Coumaroyl-CoAQuinic acid p-Coumaroyl-quinate p-Coumaroyl-quinate p-Coumaroyl-CoAQuinic acid->p-Coumaroyl-quinate HQT p-Coumaroyl-quinate->5-O-Caffeoylquinic acid (CQA) C3'H 5-O-Caffeoylquinic acid (CQA)Caffeoyl-CoA 5-O-Caffeoylquinic acid (CQA)Caffeoyl-CoA Dicaffeoylquinic acids (DCQAs) Dicaffeoylquinic acids (DCQAs) 5-O-Caffeoylquinic acid (CQA)Caffeoyl-CoA->Dicaffeoylquinic acids (DCQAs) HQT UV_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVR8_dimer UVR8 (dimer) UVR8_monomer UVR8 (monomer) UVR8_dimer->UVR8_monomer UV-B Light COP1 COP1 UVR8_monomer->COP1 Interaction HY5_stable HY5 (stable) HY5_degradation HY5 Degradation COP1->HY5_degradation Promotes COP1->HY5_stable Inhibits degradation DCQA_genes DCQA Biosynthesis Genes (PAL, C4H, 4CL, HQT, etc.) HY5_stable->DCQA_genes Activates Transcription Increased Transcription DCQA_genes->Transcription Experimental_Workflow Plant_Tissue Plant Tissue Grinding Grind in Liquid Nitrogen Plant_Tissue->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_MSMS->Data_Analysis

The Pharmacological Landscape of Dicaffeoylquinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds naturally occurring in various medicinal plants, such as those from the Asteraceae and Lamiaceae families. As esters of caffeic acid and quinic acid, they exist as several positional isomers, with 1,3-, 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid being the most extensively studied. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. This technical guide provides an in-depth overview of the pharmacological profiles of different DCQAs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Pharmacological Activities of Dicaffeoylquinic Acid Isomers

The diverse biological effects of DCQAs are attributed to their unique chemical structures, which enable them to modulate various cellular processes. The following sections summarize the key pharmacological activities supported by quantitative data.

Antioxidant Activity

Dicaffeoylquinic acids are potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress. Their antioxidant capacity is often attributed to the presence of multiple hydroxyl groups on the caffeoyl moieties, which can donate hydrogen atoms to scavenge reactive oxygen species (ROS).

Table 1: Antioxidant Activity of this compound Isomers

IsomerAssayIC50 / EC50Reference
1,3-diCQALipid Peroxidation (TBHP-induced)EC50: 23.6 µM[1]
3,4-diCQADPPH Radical ScavengingEC50: 68.91 µg/mL[2]
3,4-diCQAFerric Reducing ActivityEC50: 2.18 µg/mL[2]
3,5-diCQADPPH Radical ScavengingIC50: 4.26 µg/mL[2][3]
3,5-diCQASuperoxide Anion Radical ScavengingIC50: 2.9 µg/mL[4]
4,5-diCQADPPH Radical ScavengingIC50: 19.8 µM[2]
Anti-inflammatory Activity

DCQAs exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK.

Table 2: Anti-inflammatory Activity of this compound Isomers

IsomerAssayCell Line / ModelIC50 / EffectReference
3,4-diCQANO Production InhibitionLPS-stimulated RAW264.7 cellsPotent inhibition[5]
3,5-diCQANO Production InhibitionLPS-stimulated RAW264.7 cellsPotent inhibition[3][5]
4,5-diCQANO Production InhibitionLPS-stimulated RAW264.7 cellsPotent inhibition[5]
3,4-diCQACarrageenan-induced paw edemaRatSignificant reduction in edema[6]
3,5-diCQACarrageenan-induced paw edemaRatSignificant reduction in edema[6]
4,5-diCQACarrageenan-induced paw edemaRatSignificant reduction in edema[6]
Neuroprotective Activity

Several DCQA isomers have demonstrated neuroprotective effects in various in vitro models of neuronal damage, suggesting their potential in the management of neurodegenerative diseases.

Table 3: Neuroprotective Activity of this compound Isomers

IsomerAssayCell LineEffectReference
3,5-diCQAH2O2-induced cell deathSH-SY5Y cellsAttenuated neuronal death and caspase-3 activation[7][8]
3,5-diCQAAmyloid β-induced toxicityPC-12 cellsIncreased cell viability by 2.8 times[9]
Hepatoprotective Activity

DCQAs have shown protective effects against liver injury in various experimental models, highlighting their potential as hepatoprotective agents.

Table 4: Hepatoprotective Activity of this compound Isomers

IsomerAssayCell LineEC50Reference
3,5-di-O-caffeoyl quinic acidTacrine-induced cytotoxicityHep G2 cells117.2 ± 10.5 µM[10]
Methyl 3,5-di-O-caffeoyl quinateTacrine-induced cytotoxicityHep G2 cells72.7 ± 6.2 µM[10]
3,4-di-O-caffeoyl quinic acidCCl4-induced liver cell injuryCultured rat hepatocytesMore potent than glycyrrhizin at 10 µg/mL[11]
3,5-di-O-caffeoyl quinic acidCCl4-induced liver cell injuryCultured rat hepatocytesMore potent than glycyrrhizin at 10 µg/mL[11]
Methyl 3,4-di-O-caffeoyl quinateCCl4-induced liver cell injuryCultured rat hepatocytesMost potent among the four tested compounds[11]
Methyl 4,5-di-O-caffeoyl quinateCCl4-induced liver cell injuryCultured rat hepatocytesMore potent than glycyrrhizin at 10 µg/mL[11]
Anticancer Activity

Emerging evidence suggests that DCQAs possess anticancer properties, inducing cell cycle arrest and apoptosis in various cancer cell lines.

Table 5: Anticancer Activity of this compound Isomers

IsomerCell LineCancer TypeIC50Reference
4,5-diCQADU-145Prostate Cancer5 µM[12]

Signaling Pathways Modulated by Dicaffeoylquinic Acids

The pharmacological effects of DCQAs are mediated through their interaction with several key intracellular signaling pathways.

Nrf2/Keap1 Pathway

Dicaffeoylquinic acids can activate the Nrf2/Keap1 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to DCQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription

Caption: Activation of the Nrf2/Keap1 pathway by Dicaffeoylquinic Acids.

NF-κB and MAPK Pathways

In the context of inflammation, DCQAs have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The MAPK family, including ERK, JNK, and p38, also plays a crucial role in the inflammatory response. By suppressing the phosphorylation of key proteins in these pathways, DCQAs effectively reduce the production of inflammatory mediators.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK DCQA This compound MAPKK MAPKK DCQA->MAPKK inhibits DCQA->IKK inhibits MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS, COX-2) AP1->Proinflammatory_Genes activates transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Proinflammatory_Genes activates transcription PI3K_Akt_Pathway DCQA This compound Receptor Receptor DCQA->Receptor activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt phosphorylation Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Survival Cell Survival pAkt->Cell_Survival promotes DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare serial dilutions of DCQA in Methanol start->prep_sample mix Mix 50 µL Sample with 150 µL DPPH prep_dpph->mix prep_sample->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (4°C, O/N) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1h) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

References

The Discovery and History of Dicaffeoylquinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicaffeoylquinic acids (diCQAs) represent a significant class of polyphenolic compounds, first identified in the mid-20th century and since discovered in a wide array of plant species. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of these molecules. It details the initial isolation and structural elucidation of the first diCQA, cynarin (1,3-dicaffeoylquinic acid), and the subsequent identification of its isomers. The evolution of analytical techniques, from classical wet chemistry to modern chromatographic and spectroscopic methods, is discussed in the context of their application to diCQA research. This guide also outlines the key biosynthetic pathways, provides detailed experimental protocols for isolation and analysis, and presents a summary of the diverse biological activities that have positioned diCQAs as promising candidates for drug development and nutraceutical applications.

Introduction: The Dawn of Dicaffeoylquinic Acid Research

The story of this compound begins with a compound isolated from the artichoke (Cynara scolymus), a plant with a long history of medicinal use. In 1954, the Italian scientists L. Panizzi and M. L. Scarpati reported the isolation of a crystalline substance from artichoke leaves which they named "cynarin".[1][2] This compound was identified as the active principle responsible for the plant's reputed choleretic (bile-stimulating) and cholesterol-lowering effects. Their pioneering work laid the foundation for decades of research into a fascinating and complex family of natural products.

Subsequent studies revealed that cynarin was, in fact, 1,3-di-O-caffeoylquinic acid, one of six possible positional isomers of this compound.[3] The complex nature of these isomers, with their similar physicochemical properties, presented significant challenges for separation and structural elucidation, driving the development of more sophisticated analytical techniques.

A Historical Timeline of Key Discoveries

The journey from the initial discovery of a single active compound to the characterization of a whole family of isomers has been a gradual process, marked by key advancements in analytical chemistry.

  • 1954: L. Panizzi and M. L. Scarpati isolate "cynarin" from Cynara scolymus and propose its chemical constitution as 1,3-dicaffeoylquinic acid.[1][2]

  • Mid- to Late 20th Century: The existence of other this compound isomers in various plant sources, including coffee beans, begins to be recognized. The nomenclature can be confusing in early literature, with "isochlorogenic acids" being a term used for mixtures of diCQAs.

  • Late 20th Century to Present: The advent of High-Performance Liquid Chromatography (HPLC) revolutionizes the separation of diCQA isomers, allowing for their individual isolation and quantification.

  • Late 20th Century to Present: The application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy becomes instrumental in the unambiguous structural elucidation of all six diCQA isomers.[4][5] These techniques allow for the precise determination of the location of the caffeoyl groups on the quinic acid core.

Physicochemical Properties of this compound Isomers

The six major isomers of this compound share the same molecular formula (C₂₅H₂₄O₁₂) and molecular weight (516.45 g/mol ), but differ in the attachment points of the two caffeoyl groups to the quinic acid core. These structural differences lead to subtle variations in their physicochemical properties.

IsomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)UV λmax (nm)
1,3-diCQA (Cynarin) (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acidC₂₅H₂₄O₁₂516.45225-227~328
1,4-diCQA (1S,3R,4S,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acidC₂₅H₂₄O₁₂516.45Not well documented~328
1,5-diCQA (1R,3R,4S,5R)-1,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,4-dihydroxycyclohexane-1-carboxylic acidC₂₅H₂₄O₁₂516.45Not well documented~328
3,4-diCQA (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acidC₂₅H₂₄O₁₂516.45206-209~328
3,5-diCQA (1R,3R,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acidC₂₅H₂₄O₁₂516.45222-224~328
4,5-diCQA (1R,3R,4S,5R)-4,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,3-dihydroxycyclohexane-1-carboxylic acidC₂₅H₂₄O₁₂516.45234-238~328

Experimental Protocols

Historical Isolation of Cynarin (Conceptual Reconstruction)

start Dried Artichoke Leaves extraction Maceration with Hot Water start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of aqueous extract under reduced pressure filtration->concentration precipitation Precipitation with a non-polar solvent (e.g., ethanol or acetone) concentration->precipitation crystallization Recrystallization from a suitable solvent system precipitation->crystallization product Crystalline Cynarin crystallization->product

Conceptual workflow for the historical isolation of cynarin.
Modern Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

Protocol for the separation of 3,5-diCQA and 4,5-diCQA from Ainsliaea fragrans [3]

  • Crude Extract Preparation: A crude extract of Ainsliaea fragrans is first cleaned up using an AB-8 resin column.

  • Solvent System Selection: A two-phase solvent system of chloroform:methanol:water (8:8:4 v/v/v) is selected. The aqueous-rich phase serves as the stationary phase, and the organic-rich phase is the mobile phase.

  • HSCCC Operation:

    • The coiled column is first filled with the stationary phase.

    • The mobile phase is then pumped through the column at a flow rate of 2.0 mL/min while the apparatus is rotated at 850 rpm.

    • After hydrodynamic equilibrium is established, the crude sample (e.g., 150 mg) dissolved in the mobile phase is injected.

  • Fraction Collection and Analysis: The effluent is continuously monitored by UV detection, and fractions are collected. The purity of the isolated compounds is determined by HPLC. This method can yield 34 mg of 3,5-dicaffeoylquinic acid and 17 mg of 4,5-dicaffeoylquinic acid with purities of 98% and 95%, respectively.[3]

Analytical Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analytical separation and quantification of diCQA isomers.

Typical HPLC Conditions for diCQA Isomer Separation

instrument HPLC System with UV/PDA Detector column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) instrument->column mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile column->mobile_phase gradient Gradient Elution: (e.g., 10-30% B over 30 min) mobile_phase->gradient flow_rate Flow Rate: 1.0 mL/min gradient->flow_rate detection Detection: UV at 325 nm flow_rate->detection injection Injection Volume: 10 µL detection->injection output Chromatogram showing separated diCQA isomer peaks injection->output

Typical HPLC parameters for this compound isomer analysis.

Biosynthesis of Dicaffeoylquinic Acids

Dicaffeoylquinic acids are synthesized in plants through the phenylpropanoid pathway. This intricate pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce activated hydroxycinnamic acids, which are then esterified to quinic acid.

cluster_phenylpropanoid Phenylpropanoid Pathway cluster_shikimate Shikimate Pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa C3'H caffeoylquinic_acid Caffeoylquinic Acid (CQA) caffeoyl_coa->caffeoylquinic_acid HQT dicaffeoylquinic_acid This compound (diCQA) caffeoyl_coa->dicaffeoylquinic_acid Acyltransferase quinic_acid Quinic Acid quinic_acid->caffeoylquinic_acid caffeoylquinic_acid->dicaffeoylquinic_acid Acyltransferase PAL PAL C4H C4H 4 4 CL CL C3H C3H HQT HQT Acyltransferase Acyltransferase

Simplified biosynthetic pathway of dicaffeoylquinic acids.

Key Enzymes in the Biosynthesis Pathway:

  • PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to its CoA thioester.

  • C3'H (p-Coumaroyl ester 3'-hydroxylase): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.

  • HQT (Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase): Catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid to form caffeoylquinic acid.

  • Acyltransferases: A second acyltransferase reaction, often involving another molecule of caffeoyl-CoA or another caffeoylquinic acid molecule, leads to the formation of dicaffeoylquinic acids.

Biological Activities and Therapeutic Potential

Dicaffeoylquinic acids have been the subject of extensive research due to their wide range of biological activities. The presence of two catechol rings in their structure contributes to their potent antioxidant properties.

Biological ActivityIsomer(s) StudiedKey Findings
Antioxidant 1,3-, 1,5-, 3,4-, 3,5-, 4,5-diCQAPotent free radical scavenging activity, often superior to monocaffeoylquinic acids. 4,5-diCQA has shown particularly strong activity in some assays.
Anti-inflammatory 3,4-, 3,5-, 4,5-diCQAInhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines (e.g., TNF-α, IL-6).
Hepatoprotective 1,3-diCQA (Cynarin)Protects liver cells from damage induced by toxins. This was the first biological activity attributed to a diCQA.
Antiviral (Anti-HIV) 1,5-, 3,5-, 4,5-diCQAInhibition of HIV-1 integrase, an enzyme essential for viral replication.
Neuroprotective 1,5-diCQAShown to protect neurons from oxidative stress-induced damage.
Antidiabetic 3,4-, 4,5-diCQAInhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, which can help to manage blood glucose levels.

Comparative Antioxidant Activity of this compound Isomers

IsomerDPPH Radical Scavenging IC₅₀ (µM)
1,3-diCQA ~10-15
1,5-diCQA ~5-10
3,4-diCQA ~10-20
3,5-diCQA ~5-10
4,5-diCQA ~5-10

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion and Future Perspectives

The discovery of this compound, initiated by the isolation of cynarin over half a century ago, has blossomed into a rich and complex field of natural product chemistry. The initial challenges of separating and identifying these closely related isomers have been largely overcome with the advent of modern analytical techniques. This has paved the way for a deeper understanding of their biosynthesis, distribution in the plant kingdom, and diverse biological activities.

The potent antioxidant, anti-inflammatory, and antiviral properties of dicaffeoylquinic acids make them highly attractive candidates for the development of new therapeutic agents and functional food ingredients. Future research will likely focus on:

  • Clinical trials to validate the therapeutic efficacy of specific diCQA isomers in humans.

  • Structure-activity relationship studies to design and synthesize novel diCQA derivatives with enhanced potency and selectivity.

  • Metabolic studies to better understand the bioavailability and in vivo fate of different diCQA isomers.

  • Biotechnological production methods to ensure a sustainable and high-purity supply of these valuable compounds.

The journey of this compound from a single "active principle" in artichoke to a family of multifaceted molecules with significant therapeutic potential is a testament to the power of natural product research. As our understanding of these compounds continues to grow, so too will their potential to improve human health.

References

Hepatoprotective Effects of Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds naturally occurring in various plants.[1] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Liver diseases, ranging from non-alcoholic fatty liver disease (NAFLD) to drug-induced liver injury, represent a significant global health burden. The therapeutic potential of DCQAs in mitigating liver damage is an active area of research, with studies demonstrating their ability to protect hepatocytes from various insults.

This technical guide provides an in-depth overview of the hepatoprotective effects of DCQAs, focusing on their mechanisms of action, experimental validation, and quantitative data from preclinical studies. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of liver therapeutics.

Mechanisms of Hepatoprotection

The hepatoprotective effects of dicaffeoylquinic acids are multi-faceted, primarily revolving around their potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways, including the Nrf2/ARE, NF-κB, and MAPK pathways.

Nrf2/ARE Signaling Pathway: The Master Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] In the presence of oxidative stress or inducers like DCQAs, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[5]

Once stabilized, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various cytoprotective genes.[5] This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][6]

Studies have shown that dicaffeoylquinic acids can effectively activate the Nrf2 pathway. For instance, 5-caffeoylquinic acid (a related compound) has been demonstrated to increase the nuclear translocation of Nrf2 in HepG2 cells, leading to the upregulation of HO-1 and other antioxidant enzymes.[7][8] This activation is often preceded by the phosphorylation of Nrf2 by upstream kinases such as ERK and p38 MAPK.[7]

Nrf2_Pathway Nrf2/ARE Signaling Pathway Activation by Dicaffeoylquinic Acid cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Inhibits interaction Nrf2_cytoplasm Nrf2 Keap1_Nrf2->Nrf2_cytoplasm Release Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Degradation Nrf2_cytoplasm->Proteasome Degradation (basal state) Nrf2_nucleus Nrf2 Nrf2_cytoplasm->Nrf2_nucleus Translocation Ub->Proteasome Upstream_Kinases Upstream Kinases (e.g., ERK, p38) Upstream_Kinases->Nrf2_cytoplasm Phosphorylates sMaf sMaf Nrf2_nucleus->sMaf Heterodimerization ARE ARE sMaf->ARE Binds Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GPx) Transcription->Antioxidant_Genes

Nrf2/ARE pathway activation by DCQA.
NF-κB Signaling Pathway: Attenuation of Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[6][10] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α, IL-6, and iNOS.[11]

Dicaffeoylquinic acids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11] Studies on 4,5-dicaffeoylquinic acid have demonstrated its ability to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.[11] This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators.

NFkB_Pathway NF-κB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates p_IKK p-IKK (Active) IKK_complex->p_IKK DCQA This compound DCQA->p_IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex p_IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NF-κB Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Transcription Transcription NFkB_nucleus->Transcription Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription->Inflammatory_Genes

NF-κB pathway inhibition by DCQA.
MAPK Signaling Pathway: A Complex Regulatory Network

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[12][13] The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[12] The activation of these pathways can have both pro- and anti-apoptotic, as well as pro- and anti-inflammatory effects, depending on the cellular context and the specific stimulus.

Dicaffeoylquinic acids have been shown to modulate MAPK signaling, which contributes to their hepatoprotective effects.[11] For instance, 4,5-dicaffeoylquinic acid has been reported to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, contributing to its anti-inflammatory activity.[11] In the context of hepatoprotection, the modulation of these pathways can influence cell survival and the inflammatory response in the liver. For example, inhibition of JNK activation is often associated with reduced apoptosis and liver injury.[7]

MAPK_Pathway MAPK Signaling Pathway Modulation by this compound cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Cellular_Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) ERK ERK Cellular_Stress->ERK JNK JNK Cellular_Stress->JNK p38 p38 Cellular_Stress->p38 DCQA This compound p_ERK p-ERK DCQA->p_ERK Modulates p_JNK p-JNK DCQA->p_JNK Inhibits p_p38 p-p38 DCQA->p_p38 Inhibits ERK->p_ERK Cell_Proliferation Cell Proliferation & Survival p_ERK->Cell_Proliferation JNK->p_JNK Inflammation_Apoptosis Inflammation & Apoptosis p_JNK->Inflammation_Apoptosis p38->p_p38 p_p38->Inflammation_Apoptosis

MAPK pathway modulation by DCQA.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from preclinical studies on the hepatoprotective effects of various this compound isomers.

Table 1: In Vivo Hepatoprotective Effects of Dicaffeoylquinic Acids

Animal ModelToxinDCQA IsomerDoseEffect on Liver Injury MarkersReference
RatDimethylnitrosamine3,5-DCQANot Specified↓ ALT, AST, ALP, Total Bilirubin[4]
RatCarbon Tetrachloride (CCl4)3,5-DCQA70 mg/kg↓ ALT, AST, ALP, γ-GT[9]
RatStreptozotocintrans-3,5-DCQA5 mg/kg↓ Blood Glucose; Ameliorated oxidative stress biomarkers[14]
RatCarrageenan4,5-DCQA5, 10, 20 mg/kg↓ Edema, iNOS, COX-2, TNF-α[11]

Table 2: In Vitro Hepatoprotective and Antioxidant Effects of Dicaffeoylquinic Acids

Cell LineToxinDCQA IsomerConcentrationOutcomeReference
HepG2Hydrogen Peroxide3,5-DCQA10-100 µM↑ Cell Viability; ↓ ROS[8]
HepG2GalactosamineBoeravinone B & Caffeic Acid (related compounds)200 µg/mLSignificant hepatoprotective activity[15]
Cultured Rat HepatocytesCCl4Methyl 3,4-di-O-caffeoyl quinate, 3,4-di-O-caffeoyl quinic acid, methyl 4,5-di-O-caffeoyl quinate, and 3,5-di-O-caffeoyl quinic acid10 µg/mLPotent hepatoprotective effects[16]

Table 3: Effects of Dicaffeoylquinic Acids on Antioxidant Enzyme Activity

ModelDCQA IsomerDose/ConcentrationSOD ActivityCAT ActivityGPx ActivityReference
Diabetic Hypertensive Ratstrans-3,5-DCQA5 mg/kgNot SpecifiedNot Specified[14]
Rat LiverRutin (related flavonoid)50 & 70 mg/kg[9]
Rat Liver (Immunosuppressive drugs)Not ApplicableNot ApplicableAlteredAlteredAltered[17]
Rat ColonSODNot Applicable[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the hepatoprotective effects of dicaffeoylquinic acids.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice

This model is widely used to induce acute centrilobular necrosis and steatosis, mimicking certain aspects of toxic liver injury.[19][20]

InVivo_Workflow In Vivo Experimental Workflow: CCl4-Induced Liver Injury start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Grouping (Control, CCl4, CCl4+DCQA) acclimatization->grouping treatment Treatment Administration (DCQA via oral gavage) grouping->treatment induction Induction of Liver Injury (CCl4 in olive oil, i.p.) treatment->induction monitoring Monitoring of Animals (Clinical signs, body weight) induction->monitoring euthanasia Euthanasia & Sample Collection (Blood and Liver) monitoring->euthanasia analysis Biochemical & Histopathological Analysis euthanasia->analysis end End analysis->end

A typical in vivo experimental workflow.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil (or corn oil)

  • This compound

  • Vehicle for DCQA (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the mice into at least three groups:

    • Control group: Receives vehicle for both DCQA and CCl4.

    • CCl4 group: Receives vehicle for DCQA and CCl4.

    • CCl4 + DCQA group: Receives DCQA and CCl4.

  • Treatment: Administer DCQA (e.g., 10-50 mg/kg) or its vehicle orally by gavage for a specified period (e.g., 7 consecutive days) before CCl4 administration.

  • Induction of Liver Injury: On the last day of DCQA pre-treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 1 mL/kg body weight, diluted 1:4 in olive oil).[19] The control group receives an equivalent volume of olive oil.

  • Sample Collection: 24 hours after CCl4 injection, euthanize the mice.

    • Blood Collection: Collect blood via cardiac puncture into tubes for serum separation.

    • Liver Tissue Collection: Perfuse the liver with ice-cold saline, then excise and weigh it. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

  • Analysis:

    • Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.

    • Histopathology: Process the formalin-fixed liver tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) to assess liver morphology and necrosis.

    • Biochemical Analysis of Liver Homogenates: Prepare liver homogenates to measure levels of oxidative stress markers (e.g., malondialdehyde - MDA) and the activity of antioxidant enzymes (SOD, CAT, GPx).

    • Western Blot Analysis: Analyze the protein expression of Nrf2, HO-1, and components of the NF-κB and MAPK pathways in liver homogenates.

In Vitro Model: Hydrogen Peroxide (H2O2)-Induced Oxidative Stress in HepG2 Cells

HepG2 cells, a human hepatoma cell line, are commonly used to study hepatotoxicity and the protective effects of various compounds in vitro.[21][22]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hydrogen peroxide (H2O2)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of DCQA (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 2 hours).

    • After pre-treatment, add H2O2 to the wells to a final concentration that induces approximately 50% cell death (e.g., 200-500 µM, to be determined by a dose-response experiment) and incubate for a further 24 hours.[21]

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in a sample.

Procedure:

  • Protein Extraction: Homogenize frozen liver tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, p-IKK, p-IκBα, p-ERK, p-JNK, p-p38, and a loading control like β-actin or GAPDH) overnight at 4°C. The optimal antibody dilution should be determined empirically.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software and normalize them to the loading control.

Conclusion and Future Perspectives

Dicaffeoylquinic acids have demonstrated significant hepatoprotective potential in a variety of preclinical models of liver injury. Their ability to activate the Nrf2-mediated antioxidant response and suppress inflammatory pathways, such as NF-κB and MAPK, underscores their therapeutic promise. The quantitative data presented in this guide highlight the efficacy of DCQAs in reducing liver damage and oxidative stress.

Future research should focus on several key areas to advance the clinical translation of DCQAs:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of different DCQA isomers to optimize dosing and delivery.

  • Structure-Activity Relationship: Further investigation into the structure-activity relationship of various DCQA isomers will help identify the most potent and effective compounds for hepatoprotection.

  • Chronic Liver Disease Models: While most studies have focused on acute liver injury, evaluating the efficacy of DCQAs in chronic models of liver fibrosis and cirrhosis is crucial.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of dicaffeoylquinic acids in patients with liver diseases.

References

The Anti-Influenza Potential of Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicaffeoylquinic acid (DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for the development of novel anti-influenza therapeutics. This technical guide provides a comprehensive overview of the antiviral activity of various DCQA isomers against influenza viruses. It delves into the multifaceted mechanisms of action, including direct viral inhibition and modulation of host immune responses. This document summarizes key quantitative data, details essential experimental protocols for evaluating anti-influenza activity, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in this area.

Introduction

Influenza viruses pose a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The continuous evolution of viral strains, leading to resistance against existing antiviral drugs, necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] Natural products have historically been a rich source of antiviral compounds, and among them, dicaffeoylquinic acids (DCQAs) have demonstrated notable anti-influenza activity.[3][4]

DCQAs are esters of caffeic acid and quinic acid, with various isomers existing based on the positions of the caffeoyl groups on the quinic acid core. The most studied isomers for their anti-influenza properties include 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), 4,5-dicaffeoylquinic acid (4,5-DCQA), and 3,4,5-tricaffeoylquinic acid (3,4,5-TCQA). This guide will explore the antiviral activities and mechanisms of these key isomers.

Mechanisms of Antiviral Action

The anti-influenza activity of DCQA is not attributed to a single mechanism but rather a combination of direct antiviral effects and modulation of the host's immune response.

Inhibition of Viral Neuraminidase

Several studies have indicated that DCQA isomers can directly inhibit the activity of influenza virus neuraminidase (NA).[5] NA is a crucial surface glycoprotein that facilitates the release of progeny virions from infected cells, and its inhibition is a key strategy for current anti-influenza drugs like oseltamivir. Molecular docking studies have suggested that DCQAs can bind to the active site of neuraminidase, preventing its enzymatic function.[6][7] 3,4,5-TCQA, in particular, has been shown to interact with key amino acid residues in the NA binding groove.[5]

Host-Directed Mechanisms

Beyond direct viral targeting, DCQAs exert significant effects on the host's cellular machinery to combat viral infection.

3,4-Dicaffeoylquinic acid has been shown to possess a unique anti-influenza mechanism by enhancing the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][2] TRAIL is a cytokine that can induce apoptosis (programmed cell death) in virus-infected cells, thereby limiting viral replication and spread.[8] In vivo studies in mice infected with influenza A virus demonstrated that oral administration of 3,4-DCQA significantly increased TRAIL mRNA levels in the lungs, leading to enhanced viral clearance and increased survival rates.[1][2]

3,4,5-tricaffeoylquinic acid has been found to attenuate the inflammation induced by influenza A virus infection by modulating the Toll-like receptor 3 (TLR3) and Toll-like receptor 7 (TLR7) signaling pathways.[5][9] TLRs are key components of the innate immune system that recognize viral components, such as viral RNA, and trigger an inflammatory response. While this response is crucial for controlling the virus, an excessive inflammatory cascade can lead to severe lung damage. 3,4,5-TCQA appears to downregulate the excessive immune response in infected cells, reducing the production of pro-inflammatory cytokines and thus mitigating immunopathology.[9]

Quantitative Data on Antiviral Activity and Cytotoxicity

The following tables summarize the reported 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values for various DCQA isomers against different influenza virus strains and cell lines.

Compound Virus Strain Assay EC₅₀ (µM) Cell Line Reference
3,4-Dicaffeoylquinic acidInfluenza A/WSN/33 (H1N1)Cell Viability81.1 ± 2.9MDCK[4]
3,5-Dicaffeoylquinic acidInfluenza A/WSN/33 (H1N1)Cell Viability207.8MDCK[4]
4,5-Dicaffeoylquinic acidInfluenza A/WSN/33 (H1N1)Cell Viability280.6MDCK[4]
3,4,5-Tricaffeoylquinic acidInfluenza A/WSN/33 (H1N1)Cell Viability114.6MDCK[4]
3,4-Dicaffeoylquinic acidInfluenza A/HK/7/87 (H3N2)Plaque ReductionNot ReportedMDCK[10]
3,5-Dicaffeoylquinic acidRespiratory Syncytial Virus (RSV)Plaque Reduction1.16HEp-2[11]
3,4-Dicaffeoylquinic acidRespiratory Syncytial Virus (RSV)Plaque Reduction2.33HEp-2[11]
Compound Target Assay IC₅₀ (µM) Reference
3,4,5-Tricaffeoylquinic acidInfluenza NeuraminidaseNeuraminidase InhibitionNot Reported[5]
Compound Cell Line CC₅₀ (µM) Reference
3,4-Dicaffeoylquinic acidRD>400[12]
3,5-Dicaffeoylquinic acidHEp-2>1000[11]
3,4-Dicaffeoylquinic acidHEp-2>1000[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anti-influenza activity of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Agarose or Avicel RC-591

  • TPCK-treated trypsin

  • Crystal Violet staining solution (1% w/v crystal violet in 20% ethanol)

  • This compound (DCQA) stock solution

  • Influenza virus stock

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer (approximately 90-100% confluency) overnight at 37°C with 5% CO₂.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the MDCK cell monolayer with PBS. Inoculate the cells with 100-200 µL of the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During or after viral adsorption, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing a low concentration of agarose or Avicel, TPCK-treated trypsin, and the desired concentrations of DCQA.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques are formed.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ value is determined from the dose-response curve.

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Stop solution (e.g., ethanol/NaOH solution)

  • Recombinant influenza neuraminidase or purified virus

  • DCQA stock solution

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of DCQA in the assay buffer.

  • Enzyme and Compound Incubation: In a 96-well black plate, add the diluted DCQA solutions and the neuraminidase enzyme. Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each DCQA concentration compared to the control (no inhibitor). The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific viral or host proteins in infected cell lysates.

Materials:

  • Infected and uninfected cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against influenza NP, M1, or host signaling proteins)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify viral RNA levels in infected cells or tissues.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (containing Taq polymerase and SYBR Green or a fluorescent probe)

  • Primers and probe specific for a conserved influenza gene (e.g., M gene)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from infected cells or tissues using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and a specific or random primer.

  • qPCR: Perform qPCR using the synthesized cDNA, a specific primer pair for the target influenza gene, and a qPCR master mix.

  • Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is inversely proportional to the amount of target RNA in the sample. A standard curve can be generated using known quantities of viral RNA to determine the absolute copy number.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

TRAIL_Pathway Influenza_Virus Influenza Virus Infection Host_Cell Host Cell Influenza_Virus->Host_Cell infects TRAIL_Receptor TRAIL Receptor (DR4/DR5) Influenza_Virus->TRAIL_Receptor upregulates TRAIL_Expression Increased TRAIL Expression Host_Cell->TRAIL_Expression induces DCQA 3,4-Dicaffeoylquinic Acid DCQA->TRAIL_Expression enhances TRAIL_Expression->TRAIL_Receptor binds to Apoptosis Apoptosis of Infected Cell TRAIL_Receptor->Apoptosis triggers Viral_Clearance Viral Clearance Apoptosis->Viral_Clearance leads to

Caption: TRAIL-Mediated Viral Clearance Enhanced by 3,4-Dicaffeoylquinic Acid.

TLR_Pathway Viral_RNA Viral ssRNA/dsRNA TLR7 TLR7 Viral_RNA->TLR7 activates TLR3 TLR3 Viral_RNA->TLR3 activates MyD88 MyD88 TLR7->MyD88 TRIF TRIF TLR3->TRIF IRF7 IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB TRIF->IRF7 TRIF->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) IRF7->Pro_inflammatory_Cytokines induces NF_kB->Pro_inflammatory_Cytokines induces TCQA 3,4,5-Tricaffeoylquinic Acid TCQA->TLR7 modulates TCQA->TLR3 modulates TCQA->Pro_inflammatory_Cytokines downregulates

Caption: Modulation of TLR3/7 Signaling by 3,4,5-Tricaffeoylquinic Acid.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Screening Compound Screening (DCQA Isomers) Plaque_Assay Plaque Reduction Assay Compound_Screening->Plaque_Assay NA_Assay Neuraminidase Inhibition Assay Compound_Screening->NA_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Compound_Screening->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Plaque_Assay->Mechanism_Studies NA_Assay->Mechanism_Studies RT_qPCR RT-qPCR (Viral RNA Quantification) Mechanism_Studies->RT_qPCR Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot Mouse_Model Influenza-Infected Mouse Model Mechanism_Studies->Mouse_Model DCQA_Treatment DCQA Administration Mouse_Model->DCQA_Treatment Survival_Analysis Survival Analysis DCQA_Treatment->Survival_Analysis Viral_Titer Lung Viral Titer DCQA_Treatment->Viral_Titer Histopathology Lung Histopathology DCQA_Treatment->Histopathology

Caption: General Experimental Workflow for Evaluating DCQA Anti-Influenza Activity.

Conclusion

This compound and its isomers represent a promising class of natural compounds with potent and multifaceted anti-influenza activity. Their ability to not only directly inhibit viral components like neuraminidase but also to modulate host immune responses, such as enhancing TRAIL-mediated clearance and tempering excessive inflammation via TLR signaling, makes them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon, fostering further investigation into the therapeutic potential of DCQAs against influenza and other viral respiratory infections. Future research should focus on comprehensive structure-activity relationship studies, optimization of lead compounds, and further elucidation of their in vivo efficacy and safety profiles.

References

The Anti-Diabetic Potential of Dicaffeoylquinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diabetes mellitus is a burgeoning global health crisis demanding novel therapeutic strategies. Naturally occurring compounds present a promising avenue for drug discovery, with dicaffeoylquinic acids (DCQAs) emerging as significant candidates for their anti-diabetic properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental validation of DCQAs, intended to inform and guide researchers, scientists, and professionals in the field of drug development.

Core Anti-Diabetic Mechanisms of Dicaffeoylquinic Acids

Dicaffeoylquinic acids exert their anti-diabetic effects through a multi-faceted approach, targeting key enzymatic pathways and modulating critical intracellular signaling cascades involved in glucose homeostasis.

Inhibition of Carbohydrate-Hydrolyzing Enzymes

A primary strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes, is to delay carbohydrate digestion. DCQAs have been shown to effectively inhibit key enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1]

  • α-Glucosidase Inhibition: By inhibiting α-glucosidase in the small intestine, DCQAs slow the cleavage of disaccharides and oligosaccharides into glucose. This action blunts the sharp post-meal spike in blood glucose levels.[1]

  • α-Amylase Inhibition: DCQAs also demonstrate inhibitory activity against α-amylase, the enzyme that initiates starch breakdown. This further contributes to the delayed digestion and absorption of carbohydrates.[1]

Inhibition of Dipeptidyl Peptidase-4 (DPP-IV)

DPP-IV is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). Incretins are crucial for glucose regulation, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, DCQAs prolong the activity of incretins, leading to enhanced insulin secretion and improved glycemic control.[1][2][3][4] In silico studies have shown that dicaffeoylquinic acid exhibits a strong binding affinity to the active site of the DPP-4 enzyme.[3]

Modulation of Intracellular Signaling Pathways

DCQAs influence key signaling pathways central to glucose metabolism and insulin sensitivity.

  • PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical mediator of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane of muscle and adipose tissues, which is essential for glucose uptake.[1] Studies have indicated that certain DCQA isomers can upregulate the phosphorylation of key proteins in this pathway, suggesting a mechanism for improved insulin sensitivity and glucose uptake.[1][5]

  • AMP-Activated Protein Kinase (AMPK) Signaling Pathway: AMPK functions as a cellular energy sensor. Its activation initiates a cascade of events that promote glucose uptake and fatty acid oxidation.[1] DCQAs have been shown to upregulate AMPK, contributing to their anti-diabetic effects by enhancing glucose metabolism in peripheral tissues.[6][7][8]

Modulation of Gut Microbiota and Bile Acid Metabolism

Recent research has highlighted the role of DCQAs in modulating the gut microbiome and bile acid (BA) metabolism. DCQAs have been shown to alleviate diabetic symptoms by influencing gut microbiota that carry the bile salt hydrolase (BSH) gene. This modulation enhances intestinal barrier integrity, increases the enterohepatic circulation of conjugated BAs, and inhibits the farnesoid X receptor-fibroblast growth factor 15 (FXR-FGF15) signaling axis in the ileum. This cascade of effects leads to increased BA synthesis, reduced hepatic BA stasis, and lower hepatic and plasma cholesterol.[6][7][8]

Quantitative Data on the Anti-Diabetic Effects of this compound

The following tables summarize the available quantitative data on the inhibitory activities and biological effects of various this compound isomers.

Table 1: α-Glucosidase Inhibitory Activity of this compound Isomers

This compound IsomerIC50 (µM)Source
1,4-di-O-caffeoylquinic acid> 1,5-DCQA[5][9]
1,5-di-O-caffeoylquinic acid> 3,4-DCQA[5][9]
3,4-di-O-caffeoylquinic acid> 4,5-DCQA[5][9]
4,5-di-O-caffeoylquinic acid> 3,5-DCQA[5][9]
3,5-di-O-caffeoylquinic acid60.65 ± 1.97% inhibition at 100 µM[9]

Table 2: DPP-IV Inhibitory Activity of this compound Derivatives

CompoundIC50 (µM)Source
3,5-dicaffeoylquinic acidNot specified, but showed great inhibition[2][10]
4,5-dicaffeoylquinic acidNot specified, but showed great inhibition[2][10]
3,4-dicaffeoylquinic acid methyl esterNot specified, but showed great inhibition[2][10]

Table 3: Effect of this compound Isomers on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1 Cells

This compound IsomerConcentration (µM)Glucose Stimulated Index (GSI)Source
3,5-DCQA103.59 ± 0.02[5]
4,5-DCQA54.39 ± 0.08[5]
4,5-DCQA105.42 ± 0.07[5]
1,4-DCQA103.84 ± 0.11[5]
3,4-DCQA104.28 ± 0.13[5]
1,5-DCQA103.51 ± 0.06[5]
Gliclazide (Positive Control)53.71 ± 0.19[9]
Gliclazide (Positive Control)106.41 ± 0.22[9]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

insulin_signaling_pathway cluster_0 This compound Action cluster_1 Insulin Signaling Cascade DCQA This compound PI3K PI3K DCQA->PI3K Activates InsulinReceptor Insulin Receptor InsulinReceptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: PI3K/Akt signaling pathway activation by this compound.

ampk_signaling_pathway cluster_0 This compound Action cluster_1 AMPK Signaling Cascade DCQA This compound AMPK AMPK DCQA->AMPK Activates Glucose_Metabolism Glucose Metabolism AMPK->Glucose_Metabolism Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes

Caption: AMPK signaling pathway activation by this compound.

Experimental Workflows

alpha_glucosidase_inhibition_assay A Prepare DCQA/Control Solutions B Add α-glucosidase solution (pre-incubate at 37°C) A->B C Initiate reaction with pNPG B->C D Incubate at 37°C C->D E Stop reaction with Na₂CO₃ D->E F Measure absorbance at 405 nm E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for α-Glucosidase Inhibition Assay.

dpp4_inhibition_assay A Prepare DCQA/Control Solutions in buffer B Add DPP-IV enzyme solution (incubate at 37°C) A->B C Initiate reaction with Gly-Pro-AMC substrate B->C D Incubate at 37°C C->D E Measure fluorescence (Ex: 350-360 nm, Em: 450-465 nm) D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for DPP-IV Inhibition Assay.

Detailed Experimental Protocols

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1]

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae

    • p-nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound (test compound)

    • Acarbose (positive control)

    • 0.1 M Phosphate buffer (pH 6.8)

    • 0.2 M Sodium carbonate (Na₂CO₃)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare various concentrations of the test compound (DCQA) and positive control (acarbose) in phosphate buffer.

    • In a 96-well plate, add 50 µL of the test compound or control solution to each well.[1]

    • Add 50 µL of the α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well and pre-incubate the mixture at 37°C for 10 minutes.[1][5]

    • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.[1]

    • Incubate the plate at 37°C for 20 minutes.[1]

    • Stop the reaction by adding 100 µL of Na₂CO₃ solution.[1]

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[1]

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition.[1]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay quantifies DPP-IV inhibitory activity by measuring the fluorescence of aminomethylcoumarin (AMC) released from the substrate Gly-Pro-AMC.[1]

  • Materials:

    • Human recombinant DPP-IV enzyme

    • Gly-Pro-AMC (substrate)

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • This compound (test compound)

    • Sitagliptin or Vildagliptin (positive control)

    • 96-well black microplate

    • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Procedure:

    • Prepare a solution of DPP-IV enzyme in Tris-HCl buffer.

    • Prepare various concentrations of the test compound and positive control in the buffer.

    • In a 96-well black microplate, add the test compound or control solution.

    • Add the DPP-IV enzyme solution to each well and incubate at 37°C for 10 minutes.[1]

    • Prepare the substrate solution (Gly-Pro-AMC) in the buffer.[1]

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.[1]

    • Incubate the plate at 37°C for 30 minutes.[1]

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into adipocytes to assess the effect of a compound on glucose transport.

  • Materials:

    • 3T3-L1 preadipocytes

    • Differentiation medium (DMEM with high glucose, FBS, insulin, dexamethasone, IBMX)

    • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

    • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

    • This compound (test compound)

    • Insulin (positive control)

    • Ice-cold Phosphate Buffered Saline (PBS)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed 3T3-L1 preadipocytes in a suitable culture plate and differentiate them into mature adipocytes.[1]

    • Starve the mature adipocytes in serum-free medium for 2-4 hours.

    • Wash the cells with KRPH buffer.

    • Treat the cells with various concentrations of the test compound or insulin in KRPH buffer for a specified time (e.g., 30-60 minutes).[1]

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for an additional 15-30 minutes.[1]

    • Terminate the uptake by washing the cells three times with ice-cold PBS.[1]

    • Analyze the cellular fluorescence using either a fluorescence microscope or a flow cytometer.[1]

    • Quantify the fluorescence intensity to determine the level of glucose uptake.[1]

Conclusion and Future Directions

Dicaffeoylquinic acids represent a promising class of natural compounds with significant anti-diabetic potential. Their multifaceted mechanism of action, encompassing the inhibition of key digestive enzymes, enhancement of incretin action, and favorable modulation of intracellular signaling pathways and gut microbiota, makes them attractive candidates for further investigation and development as therapeutic agents for the management of diabetes mellitus. Future research should focus on elucidating the structure-activity relationships of different DCQA isomers, conducting comprehensive in vivo studies in relevant animal models of diabetes, and ultimately, progressing to well-designed clinical trials to ascertain their safety and efficacy in humans.

References

The Sentinel Molecule: Dicaffeoylquinic Acid's Pivotal Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds synthesized by plants that play a multifaceted and critical role in their defense against a variety of biotic and abiotic stresses. As esters of caffeic acid and quinic acid, these specialized metabolites are integral components of the phenylpropanoid pathway, a central hub in the production of defense-related compounds. This technical guide provides an in-depth exploration of the biosynthesis, mode of action, and regulation of DCQAs in plant defense mechanisms. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the complex signaling networks involved. The accumulation of DCQAs is intricately regulated by a sophisticated interplay of signaling molecules, most notably jasmonic acid (JA) and salicylic acid (SA), and is induced by various environmental cues, including pathogen attack, herbivory, wounding, and UV radiation. This guide will delve into the direct antimicrobial and anti-herbivore properties of DCQAs, their function as potent antioxidants, and their role as precursors to other defense compounds. By providing a thorough understanding of DCQA's function in plant immunity, this document aims to facilitate further research into its potential applications in agriculture and medicine.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical arsenal to defend themselves from a myriad of environmental threats. Among the vast array of secondary metabolites, dicaffeoylquinic acids (DCQAs) have emerged as key players in plant defense. These compounds are found across a wide range of plant species and their production is often rapidly upregulated in response to stress.

The defensive capabilities of DCQAs are diverse. They exhibit direct toxicity and deterrence against pathogens and herbivores, and also function as potent antioxidants, mitigating the oxidative damage caused by both biotic and abiotic stressors. Furthermore, the biosynthesis of DCQAs is tightly integrated with the plant's hormonal signaling network, allowing for a coordinated and effective defense response.

This guide will provide a detailed examination of the current scientific understanding of DCQA's role in plant defense, with a focus on providing practical and technical information for researchers in the field.

Biosynthesis of Dicaffeoylquinic Acid

The production of DCQAs is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites, including flavonoids, lignins, and other phenolic compounds. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monocaffeoylquinic acids (CQAs), such as chlorogenic acid, which then serve as precursors for the formation of DCQAs.

The key enzymes involved in this pathway include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.

  • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT): Transfers the hydroxycinnamoyl group to either shikimate or quinate, a critical step in the formation of caffeoylquinic acids.

The conversion of monocaffeoylquinic acids to dicaffeoylquinic acids is thought to be catalyzed by specific acyltransferases, although the exact enzymes are still under investigation in many plant species.

// Nodes for compounds Phenylalanine [fillcolor="#FBBC05"]; Cinnamic_Acid [fillcolor="#FBBC05"]; p_Coumaric_Acid [fillcolor="#FBBC05"]; p_Coumaroyl_CoA [fillcolor="#FBBC05"]; Chlorogenic_Acid [label="Chlorogenic Acid\n(5-O-caffeoylquinic acid)", fillcolor="#EA4335"]; Dicaffeoylquinic_Acids [label="Dicaffeoylquinic Acids\n(e.g., 3,5-DCQA, 4,5-DCQA)", fillcolor="#EA4335"];

// Nodes for enzymes PAL [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4CL" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HQT [label="HQT/HCT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyltransferase [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing the pathway Phenylalanine -> Cinnamic_Acid [label=" PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label=" C4H"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label=" 4CL"]; p_Coumaroyl_CoA -> Chlorogenic_Acid [label=" HQT/HCT"]; Chlorogenic_Acid -> Dicaffeoylquinic_Acids [label=" Acyltransferase"]; }

Caption: Biosynthesis pathway of dicaffeoylquinic acids.

Regulation of DCQA Biosynthesis by Defense Signaling Pathways

The synthesis of DCQAs is not constitutive but is instead tightly regulated by the plant's defense signaling network. The phytohormones jasmonic acid (JA) and salicylic acid (SA) are the master regulators of plant immunity, and their signaling pathways play a crucial role in inducing the expression of genes involved in DCQA biosynthesis.

Jasmonic Acid (JA) Signaling

The JA signaling pathway is primarily activated in response to wounding, herbivore attack, and necrotrophic pathogens. Upon perception of these threats, a signaling cascade is initiated, leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn bind to the promoter regions of genes encoding enzymes of the phenylpropanoid pathway, including PAL, C4H, 4CL, and HQT/HCT, leading to an increased production of DCQAs.

// Nodes Wounding_Herbivory [label="Wounding / Herbivore Attack", shape=ellipse, fillcolor="#FBBC05"]; JA_Biosynthesis [label="JA Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA_Ile [label="JA-Ile", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; COI1 [label="SCF(COI1)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAZ [label="JAZ Repressor", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYC2 [label="MYC2\n(Transcription Factor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpropanoid_Genes [label="Phenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#FBBC05"]; DCQA_Biosynthesis [label="DCQA Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense_Response [label="Defense Response", shape=ellipse, fillcolor="#FBBC05"];

// Edges Wounding_Herbivory -> JA_Biosynthesis; JA_Biosynthesis -> JA_Ile; JA_Ile -> COI1; COI1 -> JAZ [label="Degradation"]; JAZ -> MYC2 [arrowhead=tee, label="Represses"]; MYC2 -> Phenylpropanoid_Genes [label="Activates"]; Phenylpropanoid_Genes -> DCQA_Biosynthesis; DCQA_Biosynthesis -> Defense_Response; }

Caption: Jasmonic acid signaling pathway inducing DCQA biosynthesis.

Salicylic Acid (SA) Signaling

The SA signaling pathway is typically activated in response to biotrophic and hemibiotrophic pathogens. Accumulation of SA triggers the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a large suite of defense-related genes, including those of the phenylpropanoid pathway, thereby contributing to DCQA accumulation.

// Nodes Pathogen_Attack [label="Pathogen Attack", shape=ellipse, fillcolor="#FBBC05"]; SA_Biosynthesis [label="SA Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA [label="Salicylic Acid", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; NPR1 [label="NPR1", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGA [label="TGA\n(Transcription Factor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpropanoid_Genes [label="Phenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#FBBC05"]; DCQA_Biosynthesis [label="DCQA Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Systemic_Acquired_Resistance [label="Systemic Acquired Resistance (SAR)", shape=ellipse, fillcolor="#FBBC05"];

// Edges Pathogen_Attack -> SA_Biosynthesis; SA_Biosynthesis -> SA; SA -> NPR1 [label="Activates"]; NPR1 -> TGA [label="Interacts with"]; TGA -> Phenylpropanoid_Genes [label="Activates"]; Phenylpropanoid_Genes -> DCQA_Biosynthesis; DCQA_Biosynthesis -> Systemic_Acquired_Resistance; }

Caption: Salicylic acid signaling pathway inducing DCQA biosynthesis.

Crosstalk between JA and SA Signaling

The interaction between the JA and SA signaling pathways is complex and often antagonistic. This crosstalk allows the plant to fine-tune its defense response to the specific type of attacker. In some cases, activation of the SA pathway can suppress JA-mediated responses, and vice versa. However, synergistic interactions have also been observed. The balance between these two pathways is critical in determining the final concentration of DCQAs and the overall defense status of the plant.

Abiotic Stress Induction

In addition to biotic threats, abiotic stressors such as UV radiation can also induce the biosynthesis of DCQAs. UV-C exposure, in particular, has been shown to consistently increase the levels of dicaffeoylquinic acids in various plant species.[1][2] This response is believed to be a protective mechanism, as DCQAs can absorb UV radiation and scavenge the reactive oxygen species (ROS) generated by UV stress. The signaling pathway for UV-C induced DCQA biosynthesis involves the activation of key phenylpropanoid pathway genes.

// Nodes UV_C [label="UV-C Radiation", shape=ellipse, fillcolor="#FBBC05"]; ROS [label="Reactive Oxygen Species (ROS)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Signaling Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpropanoid_Genes [label="Phenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#FBBC05"]; DCQA_Biosynthesis [label="DCQA Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; UV_Protection [label="UV Protection & Tolerance", shape=ellipse, fillcolor="#FBBC05"];

// Edges UV_C -> ROS; ROS -> Signaling_Cascade; Signaling_Cascade -> Transcription_Factors; Transcription_Factors -> Phenylpropanoid_Genes [label="Upregulation"]; Phenylpropanoid_Genes -> DCQA_Biosynthesis; DCQA_Biosynthesis -> UV_Protection; }

Caption: UV-C stress-induced biosynthesis of dicaffeoylquinic acids.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the induction and biological activities of various DCQA isomers in a plant defense context.

Table 1: Induction of this compound in Response to Stress

Plant SpeciesStressorDCQA Isomer(s)Fold Increase / ConcentrationReference
Globe Artichoke (Cynara cardunculus var. scolymus)UV-C Radiation (24h)Total DCQAs~2-3 fold[1][2]
Chicory Roots (Cichorium intybus)Wounding and Drying (71h)Total DCQAs2.3-fold

Table 2: Antimicrobial Activity of this compound Isomers

DCQA IsomerPathogenActivity MetricValueReference
3,5-diCQABacillus shigaeIC50Highest inhibitory activity among tested diCQAs[1]
4,5-diCQABacillus shigaeIC50Intermediate inhibitory activity[1]
3,4-diCQABacillus shigaeIC50Lowest inhibitory activity among tested diCQAs[1]
3,5-diCQAAspergillus fumigatus (biofilm)Sub-MIC for dispersal256 to 1024 mg/L[3]
4',5'-ODCQAGram-positive bacteriaPump Inhibitory Activity-[4]

Table 3: Anti-herbivore Activity of this compound

DCQA IsomerHerbivoreActivity MetricValueReference
3,5-diCQMyzus persicae (aphid)Resistance Ratio (RR)Low (3.59)[5]
Caffeic acid (precursor)Spodoptera lituraLC50385.19 ppm[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of dicaffeoylquinic acids in plant tissues.

Extraction of Dicaffeoylquinic Acids from Plant Material

Objective: To extract DCQAs from plant tissue for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • Mortar and pestle or grinder

  • Centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Weigh a precise amount of fresh or freeze-dried plant material (e.g., 100 mg).

  • If using fresh tissue, immediately freeze it in liquid nitrogen.

  • Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a grinder.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 80% methanol to the tube at a ratio of 1:10 (w/v) (e.g., 1 mL for 100 mg of tissue).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the extract at 13,000 rpm for 10 minutes to pellet the solid debris.

  • Carefully collect the supernatant, which contains the extracted DCQAs.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC or LC-MS analysis.

Extraction_Workflow A 1. Weigh Plant Material B 2. Grind in Liquid Nitrogen A->B C 3. Add 80% Methanol B->C D 4. Vortex & Sonicate C->D E 5. Centrifuge D->E F 6. Collect Supernatant E->F G 7. Filter F->G H Ready for Analysis G->H

Caption: Workflow for the extraction of dicaffeoylquinic acids.

Quantification of Dicaffeoylquinic Acids by HPLC-DAD

Objective: To separate and quantify DCQA isomers in a plant extract.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Certified reference standards of DCQA isomers (e.g., 3,5-DCQA, 4,5-DCQA)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Gradient Elution Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-40% B

    • 35-40 min: 40-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-10% B

    • 50-60 min: 10% B (re-equilibration)

Procedure:

  • Standard Preparation: Prepare a stock solution of each DCQA isomer standard in methanol. From the stock solutions, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area at 325 nm. Plot a calibration curve of peak area versus concentration for each isomer.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the DCQA peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each DCQA isomer in the sample by using the peak area and the corresponding calibration curve.

In Vitro Antifungal Bioassay

Objective: To determine the minimum inhibitory concentration (MIC) of DCQA against a plant pathogenic fungus.

Materials:

  • Pure DCQA compound

  • Fungal pathogen of interest (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Fungal spore suspension (adjusted to a specific concentration, e.g., 1 x 10^5 spores/mL)

Procedure:

  • Prepare a stock solution of DCQA in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the DCQA stock solution in PDB to achieve a range of final concentrations.

  • Add the fungal spore suspension to each well.

  • Include positive (fungicide) and negative (no DCQA) controls.

  • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest concentration of DCQA that completely inhibits visible fungal growth.

Insect Antifeedant Bioassay (Leaf Disc Choice Test)

Objective: To assess the feeding deterrent activity of DCQA against a chewing insect herbivore.

Materials:

  • Pure DCQA compound

  • Leaf discs from a host plant

  • Insect herbivore of interest (e.g., Spodoptera litura larvae)

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare solutions of DCQA at various concentrations in a suitable solvent (e.g., ethanol).

  • Apply a known volume of each DCQA solution evenly to one half of a leaf disc. Apply only the solvent to the other half as a control.

  • Allow the solvent to evaporate completely.

  • Place the treated and control half-discs in a Petri dish lined with moist filter paper.

  • Introduce a single insect larva into the center of the Petri dish.

  • After a set period (e.g., 24 hours), measure the area of the leaf disc consumed from both the treated and control halves.

  • Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed from the control half and T is the area consumed from the treated half.

Conclusion

Dicaffeoylquinic acids are undeniably central to the chemical defense strategies of many plants. Their biosynthesis, tightly regulated by the intricate network of JA and SA signaling pathways, allows for a rapid and robust response to a wide array of biotic and abiotic threats. The quantitative data and experimental protocols presented in this guide underscore the significant role of DCQAs as direct antimicrobial and anti-herbivore agents, as well as their function in mitigating oxidative stress.

For researchers, scientists, and drug development professionals, a thorough understanding of the biology of DCQAs opens up numerous avenues for exploration. In agriculture, harnessing the power of DCQAs could lead to the development of novel, environmentally friendly strategies for crop protection, either through the breeding of crops with enhanced DCQA production or the application of DCQA-based biopesticides. In the pharmaceutical realm, the potent antioxidant and anti-inflammatory properties of DCQAs make them promising candidates for the development of new therapeutic agents.

The continued investigation into the complex regulatory networks governing DCQA biosynthesis and the full spectrum of their biological activities will undoubtedly yield further insights into the fascinating world of plant chemical ecology and provide new opportunities for innovation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dicaffeoylquinic Acid from Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of dicaffeoylquinic acids (DCQAs) from various medicinal plant sources. Dicaffeoylquinic acids are a class of polyphenolic compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects, making them promising candidates for drug development.[1][2] This document outlines various extraction techniques, summarizes key quantitative data, and provides detailed experimental protocols.

Introduction to Dicaffeoylquinic Acids

Dicaffeoylquinic acids (DCQAs) are esters formed from one molecule of quinic acid and two molecules of caffeic acid.[1] There are several positional isomers of DCQA, with 3,5-dicaffeoylquinic acid, 4,5-dicaffeoylquinic acid, and 3,4-dicaffeoylquinic acid being commonly studied.[3][4] These compounds are found in a variety of medicinal plants, including those from the Asteraceae family such as Artemisia, Cichorium (chicory), and Pluchea species.[5][6] The therapeutic potential of DCQAs has led to increased interest in efficient methods for their extraction and purification for pharmacological studies and potential clinical applications.[2]

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of DCQAs while minimizing degradation. Key factors to consider include the plant matrix, solvent system, temperature, and extraction time.[7]

Conventional Solvent Extraction

This is a widely used method involving the maceration or heating of plant material in a suitable solvent.

  • Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.[8]

  • Decoction/Reflux: Involves boiling the plant material with a solvent, which can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds.[8]

Commonly used solvents include methanol, ethanol, water, and their mixtures.[8][9] Acidification of the solvent (e.g., with formic or acetic acid) can improve the stability of phenolic compounds.[7]

Advanced Extraction Techniques

Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and enhancing mass transfer.[10] This method is often faster and can be performed at lower temperatures compared to conventional methods.[8][10]

  • Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[11][12] This technique allows for the use of solvents above their atmospheric boiling points, enhancing their extraction capacity.

Quantitative Data Summary

The following tables summarize the extraction yields of major dicaffeoylquinic acids from various medicinal plants under different extraction conditions.

Table 1: Extraction Yields of Dicaffeoylquinic Acids from Forced Chicory Roots (Cichorium intybus) using Accelerated Solvent Extraction (ASE)

Dicaffeoylquinic Acid IsomerTemperature (°C)Ethanol (%)Yield (mg/g Dry Matter)Reference
3,5-dicaffeoylquinic acid95575.41 ± 0.79[11][12]
5-O-caffeoylquinic acid107464.95 ± 0.48[11][12]

Table 2: Comparison of Extraction Methods for Caffeoylquinic Acids from Pluchea indica Leaves

Extraction MethodSolventYield of 3,5-dicaffeoylquinic acid (%)Yield of 4,5-dicaffeoylquinic acid (%)Reference
Maceration50% Ethanol0.28 ± 0.010.15 ± 0.01
Ultrasound-Assisted50% Ethanol0.45 ± 0.010.23 ± 0.01
DecoctionWater0.19 ± 0.010.11 ± 0.01
Digestion50% Ethanol0.35 ± 0.010.18 ± 0.01
Soxhlet50% Ethanol0.31 ± 0.010.16 ± 0.01[8]

Note: Yields from the reference were converted to percentages for comparison.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Dicaffeoylquinic Acids from Pluchea indica

This protocol is adapted from a study optimizing the extraction of caffeoylquinic acids from Pluchea indica leaves.[8]

Materials:

  • Dried and powdered leaves of Pluchea indica

  • 50% Ethanol (v/v) in water

  • Ultrasonic bath

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 200 mL of 50% ethanol (1:20 w/v ratio) to the plant material in an Erlenmeyer flask.[8]

  • Place the flask in an ultrasonic bath and sonicate at 35 kHz for 15 minutes at a controlled temperature of 40 ± 5 °C.[8]

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.[8]

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.

  • Store the dried crude extract in a tightly sealed container, protected from light, at 4 °C until further analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) of Dicaffeoylquinic Acids from Forced Chicory Roots

This protocol is based on the optimized conditions for extracting 3,5-dicaffeoylquinic acid from forced chicory roots.[11][12]

Materials:

  • Lyophilized and ground forced chicory roots

  • 57% Ethanol (v/v) in water

  • Accelerated Solvent Extractor (ASE) system

  • Diatomaceous earth

Procedure:

  • Mix 1.10 g of dried, powdered chicory root with 1.10 g of diatomaceous earth.[7]

  • Load the mixture into a 100 mL ASE cell.[7]

  • Set the ASE parameters as follows:

    • Extraction Solvent: 57% ethanol in water[11][12]

    • Temperature: 95 °C[11][12]

    • Preheat time: 6-7 minutes[7]

    • Static extraction time: 30 minutes[7][12]

  • Collect the extract in an amber vial to protect it from light.

  • For immediate analysis, the extract can be diluted with an appropriate mobile phase. For storage, rapidly cool the extract and store it at -80 °C.[7]

Protocol 3: Purification of Dicaffeoylquinic Acids by Column Chromatography

This protocol describes a general procedure for the purification of DCQAs from a crude plant extract using column chromatography.[5]

Materials:

  • Crude plant extract rich in DCQAs

  • Polyamide resin

  • Sephadex LH-20 resin

  • Glass chromatography columns

  • Solvents for elution (e.g., ethanol-water gradients, methanol)

  • Fraction collector

  • TLC plates or HPLC for fraction analysis

Procedure: Part A: Polyamide Column Chromatography

  • Prepare a slurry of polyamide resin in the initial elution solvent (e.g., water) and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the prepared column.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% ethanol).

  • Collect fractions using a fraction collector.

  • Monitor the fractions for the presence of DCQAs using TLC or HPLC.

  • Pool the fractions containing the target DCQAs.

Part B: Sephadex LH-20 Column Chromatography

  • Concentrate the pooled fractions from the polyamide column.

  • Pack a glass column with Sephadex LH-20 resin equilibrated with methanol.

  • Load the concentrated sample onto the Sephadex LH-20 column.

  • Elute the column with 100% methanol.

  • Collect fractions and analyze for the purity of the isolated DCQAs using HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 4: HPLC Analysis of Dicaffeoylquinic Acids

This protocol provides a general method for the quantification of DCQAs in plant extracts.[1][8]

Materials:

  • HPLC system with a PDA or DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.5% acetic acid in water[8] or 0.085% phosphoric acid in water[1]

  • Mobile Phase B: Methanol[8] or Acetonitrile[1]

  • This compound standards

  • Methanol for sample and standard preparation

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the dried extract or purified compound in methanol to a known concentration. Sonicate for 30 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection.[8]

  • Standard Preparation: Prepare a stock solution of the DCQA standard in methanol. From the stock solution, prepare a series of working standard solutions of different concentrations to generate a calibration curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution is typically used. For example:

      • Start with 10% B, linearly increase to 50% B over 40 minutes.[8]

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 25-30 °C[1]

    • Detection Wavelength: 326 nm[8]

    • Injection Volume: 5-10 µL

  • Quantification: Inject the prepared samples and standards into the HPLC system. Identify the DCQA peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each DCQA using the calibration curve generated from the standard solutions.

Visualization of Workflows and Signaling Pathways

General Experimental Workflow for DCQA Extraction and Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_3 Analysis & Quantification plant_material Medicinal Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Extraction (e.g., UAE, ASE, Maceration) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chrom Column Chromatography (Polyamide, Sephadex LH-20) concentration->column_chrom Crude Extract hplc HPLC-PDA/MS Analysis concentration->hplc column_chrom->hplc Purified DCQAs quantification Quantification hplc->quantification

Caption: General workflow for the extraction, purification, and analysis of DCQAs.

Anti-inflammatory Signaling Pathway of 4,5-Dicaffeoylquinic Acid

The anti-inflammatory effects of 4,5-DCQA are mediated by the suppression of the NF-κB and MAPK signaling pathways.[3]

G cluster_pathway Inflammatory Signaling Cascade cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS p38 p-p38 LPS->p38 ERK p-ERK LPS->ERK JNK p-JNK LPS->JNK Ikk p-IκB-α LPS->Ikk DCQA 4,5-Dicaffeoylquinic Acid DCQA->p38 DCQA->ERK DCQA->JNK DCQA->Ikk inflammatory_mediators Inflammatory Mediators (iNOS, COX-2, TNF-α) p38->inflammatory_mediators ERK->inflammatory_mediators JNK->inflammatory_mediators nfkb NF-κB Translocation Ikk->nfkb nfkb->inflammatory_mediators

Caption: Inhibition of NF-κB and MAPK pathways by 4,5-DCQA.

Pro-survival Signaling Pathway of 3,5-Dicaffeoylquinic Acid

3,5-dicaffeoylquinic acid has been shown to protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway.[13]

G cluster_pathway Cardioprotective Signaling cluster_pi3k PI3K/Akt Pathway DCQA 3,5-Dicaffeoylquinic Acid PI3K p-PI3K DCQA->PI3K oxidative_stress Oxidative Stress apoptosis Apoptosis oxidative_stress->apoptosis Akt p-Akt PI3K->Akt Akt->apoptosis

Caption: Activation of the PI3K/Akt survival pathway by 3,5-DCQA.

References

Application Note: HPLC-PDA Analysis of Dicaffeoylquinic Acids in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicaffeoylquinic acids (DCQAs) are a significant class of polyphenolic compounds, existing as esters of caffeic acid and quinic acid.[1] Widely distributed in the plant kingdom, particularly in medicinal plants like Ilex kudingcha, Ligularia fischeri, and green coffee beans, they are recognized for a broad spectrum of pharmacological activities.[2][3] These include potent anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2] The specific isomerism of DCQAs (e.g., 3,4-DCQA, 3,5-DCQA, 4,5-DCQA) can influence their biological activity, making accurate identification and quantification crucial for research, quality control of herbal products, and drug development.

High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a robust and widely used analytical technique for the separation and quantification of DCQA isomers in complex matrices such as plant extracts. The method offers excellent selectivity and sensitivity. The PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment by leveraging the characteristic UV absorbance of DCQAs.

This document provides a comprehensive protocol for the extraction and analysis of dicaffeoylquinic acids from plant materials using HPLC-PDA.

Data Presentation

Quantitative analysis of DCQAs requires careful method validation. The following tables summarize typical chromatographic data and validation parameters for the HPLC-PDA method.

Table 1: Chromatographic and Spectral Data for Dicaffeoylquinic Acid Isomers

CompoundAbbreviationTypical Retention Time (min)*UV Absorption Maximum (λmax) (nm)
3,4-Dicaffeoylquinic Acid3,4-DCQA21.0 - 22.5~326
3,5-Dicaffeoylquinic Acid3,5-DCQA21.4 - 23.0~326
4,5-Dicaffeoylquinic Acid4,5-DCQA23.2 - 25.0~326
1,5-Dicaffeoylquinic Acid1,5-DCQAVaries~327
1,3-Dicaffeoylquinic Acid1,3-DCQAVaries~327

*Retention times are highly dependent on the specific column, mobile phase, and gradient used. This table provides an exemplary range for comparison.[4][5][6]

Table 2: HPLC Method Validation Parameters for DCQA Quantification

Parameter3,4-DCQA3,5-DCQA4,5-DCQA
Linearity Range (mg/L)2.0 - 4001.0 - 2001.0 - 200
Correlation Coefficient (R²)>0.999>0.999>0.999
Limit of Detection (LOD) (mg/L)0.7950.6370.589
Limit of Quantitation (LOQ) (mg/L)2.3861.9101.766

Data synthesized from validation studies. Actual values must be determined for each specific assay and instrument.[3][7]

Experimental Protocols

Protocol 1: Extraction of Dicaffeoylquinic Acids from Plant Material

This protocol describes a general method for extracting DCQAs from dried, powdered plant samples using ultrasound-assisted extraction.

1. Materials and Reagents:

  • Dried, powdered plant material (sieved, <0.5 mm)

  • 50% Ethanol (v/v) in ultrapure water

  • Methanol (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.22 µm, Nylon or PVDF)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

2. Extraction Procedure:

  • Accurately weigh approximately 1.0 g of the dried plant powder into an Erlenmeyer flask.

  • Add 20 mL of 50% ethanol. This ratio (1:20 w/v) is a common starting point.

  • Place the flask in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 40 ± 5 °C).

  • After sonication, centrifuge the mixture (e.g., 10 min at 14,000 x g) to pellet the solid material.[4]

  • Carefully decant the supernatant into a clean flask.

  • To ensure exhaustive extraction, repeat the process (steps 2-5) on the plant residue twice more.

  • Combine all the supernatants.

  • For solvent removal, use a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to concentrate the extract.

  • Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase.

  • Prior to HPLC injection, filter the final extract solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-PDA Analysis of Dicaffeoylquinic Acids

This protocol outlines the instrumental setup and conditions for the chromatographic separation and detection of DCQAs.

1. Instrumentation and Consumables:

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl or Biphenyl column can also be used for alternative selectivity.[4][8]

  • Mobile Phase A: 0.1% Formic Acid or 0.085% Phosphoric Acid in ultrapure water.[4][8]

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).[8]

  • DCQA analytical standards for peak identification and quantification.

2. Chromatographic Conditions:

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 - 40°C. Increasing temperature can improve peak shape and resolution.[8][9]

  • PDA Detection: Monitor at a primary wavelength of 325 nm.[7][8] Scan from 200-400 nm to acquire full UV spectra for peak identification.

3. Elution Gradient (Example): A gradient elution is necessary to resolve the DCQA isomers from other compounds in the extract.

Time (min) % Mobile Phase A % Mobile Phase B
0.0 88 12
50.0 76 24
55.0 76 24
56.0 0 100
60.0 0 100
61.0 88 12

| 70.0 | 88 | 12 |

This gradient is based on a published method and should be optimized for the specific column and analytes of interest.[4]

4. Data Analysis:

  • Identification: Identify DCQA peaks in the sample chromatogram by comparing their retention times and UV-Vis spectra with those of authentic standards. The characteristic UV spectrum for DCQAs shows a maximum absorption around 325 nm.[4]

  • Quantification: Prepare a calibration curve using serial dilutions of a standard solution (e.g., 3,5-DCQA). Calculate the concentration of each DCQA in the extract by correlating its peak area to the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material (Dried, Powdered) Extraction Ultrasound-Assisted Extraction (50% Ethanol) Sample->Extraction Centrifuge Centrifugation & Supernatant Collection Extraction->Centrifuge Evaporation Solvent Evaporation (Rotary Evaporator) Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration HPLC_vial HPLC Vial Filtration->HPLC_vial HPLC_injection HPLC Injection HPLC_vial->HPLC_injection Separation C18 Column Separation (Gradient Elution) HPLC_injection->Separation Detection PDA Detection (200-400 nm) Monitor at 325 nm Separation->Detection Chromatogram Chromatogram & UV Spectra Detection->Chromatogram Identification Peak Identification (vs. Standards) Chromatogram->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the extraction and HPLC-PDA analysis of DCQAs.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_p P-IκBα (Degradation) IkB->IkB_p IkB_NFkB_complex IkB->IkB_NFkB_complex NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates NFkB->IkB_NFkB_complex IkB_p->NFkB releases DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription DCQA Dicaffeoylquinic Acids (DCQAs) DCQA->IKK inhibits

Caption: DCQAs inhibit the NF-κB pro-inflammatory signaling pathway.[2][10][11]

References

Application Note: Quantification of Dicaffeoylquinic Acids Using LC-ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (diCQAs) are a significant subclass of chlorogenic acids found in a variety of plant species and are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral effects. Accurate quantification of diCQA isomers is crucial for the quality control of herbal medicines, functional foods, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of dicaffeoylquinic acids using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a highly sensitive and selective analytical technique.

Data Presentation: Quantitative Parameters for LC-MS/MS Methods

The following tables summarize typical validation parameters for the quantification of various dicaffeoylquinic acid isomers reported in scientific literature. These values can serve as a benchmark for method development and validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
1,5-dicaffeoylquinic acidHuman Plasma1 - 200>0.99-1[1]
1,5-dicaffeoylquinic acidRat Plasma0.850 - 213>0.99-0.850[2]
Cynarin (1,3-dicaffeoylquinic acid)Plant ExtractsLOQ - 10,0000.9921–0.99950.03 - 0.2 (mg/kg)0.1 - 1.0 (mg/kg)[3][4]
3,4-dicaffeoylquinic acidPlant Extracts->0.9990.76 (µg/mL)2.29 (µg/mL)[5]
1,5-dicaffeoylquinic acidPlant Extracts->0.9995.95 (µg/mL)18.02 (µg/mL)[5]
3,5-dicaffeoylquinic acidPlant Extracts->0.9991.35 (µg/mL)4.10 (µg/mL)[5]

Table 2: Precision and Accuracy (Recovery)

AnalyteMatrixPrecision (%RSD)Accuracy (Recovery %)Reference
1,5-dicaffeoylquinic acidHuman Plasma<15%Acceptable[1]
1,5-dicaffeoylquinic acidRat Plasma-≥78.5%[2]
Various Caffeoylquinic AcidsPlant Extracts0.09% - 2.84%≥96%[5]
Cynarin (1,3-dicaffeoylquinic acid)Plant ExtractsIntra-day: <8.1%, Inter-day: <10.9%≥82.4%[3][4]

Experimental Protocols

This section details the methodology for the quantification of dicaffeoylquinic acids, from sample preparation to LC-MS analysis.

Sample Preparation

The choice of sample preparation method depends on the matrix.

  • For Plant Materials:

    • Extraction: Weigh 1.0 g of homogenized and dried plant material. Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

    • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • For Plasma Samples:

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (containing internal standard, if used).

    • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

    • Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.[1]

Liquid Chromatography (LC) Conditions

The chromatographic separation of diCQA isomers is critical for accurate quantification.[6]

  • HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[5]

    • Solvent B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient Elution: A typical gradient starts with a low percentage of organic solvent, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows:

    • 0-5 min: 10-20% B

    • 5-20 min: 20-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80-10% B (column wash and re-equilibration)

  • Flow Rate: 0.8 - 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 5 - 10 µL.[5]

Mass Spectrometry (MS) Conditions

Electrospray ionization in negative mode is typically preferred for the analysis of dicaffeoylquinic acids due to their acidic nature.[7][9]

  • Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][5]

  • Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode due to its high selectivity and sensitivity.[3] The precursor ion for dicaffeoylquinic acids is typically [M-H]⁻ at m/z 515.1.[10] The product ions vary depending on the isomer and collision energy.[10]

  • Typical MS Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Nebulizing Gas Flow: 1.5 - 3.0 L/min[3]

    • Drying Gas Flow: 10 - 15 L/min[3]

Table 3: Example MRM Transitions for this compound Isomers

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,4-diCQA515.1353.1, 191.1, 179.1Varies
1,5-diCQA515.1353.1, 191.1, 173.1Varies
3,5-diCQA515.1353.1, 191.1, 179.1Varies
4,5-diCQA515.1353.1, 191.1, 173.1Varies

Note: The specific product ions and optimal collision energies should be determined empirically for the instrument in use. The fragmentation of diCQA isomers can be complex, and the relative abundance of fragment ions can be used for their differentiation.[10][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-ESI-MS Analysis cluster_data_analysis Data Analysis sample Sample (Plant Material or Plasma) extraction Extraction / Protein Precipitation sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC/UHPLC Separation (C18 Column) filtration->hplc Inject esi Electrospray Ionization (Negative Mode) hplc->esi ms Mass Spectrometry (MRM Mode) esi->ms chromatogram Chromatogram Peak Integration ms->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of diCQAs calibration->quantification

Caption: Workflow for the quantification of dicaffeoylquinic acids.

LC-ESI-MS Signaling Pathway

lc_esi_ms_pathway lc_column LC Column Separation of diCQA Isomers esi_source ESI Source [M-H]⁻ Ion Generation (m/z 515) lc_column:f1->esi_source:f0 q1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source:f1->q1:f0 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) q1:f1->q2:f0 q3 Quadrupole 3 (Q3) Product Ion Selection q2:f1->q3:f0 detector Detector q3:f1->detector

References

Application Notes and Protocols for the Purification of Dicaffeoylquinic Acid Isomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of various dicaffeoylquinic acid (diCQA) isomers using chromatographic techniques. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation of these valuable bioactive compounds for further study and development.

Introduction

Dicaffeoylquinic acids are a class of phenolic compounds found in various plants, including coffee beans, artichokes, and numerous medicinal herbs.[1][2] They are esters of quinic acid and two caffeic acid molecules, with several positional isomers existing, the most common being 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[2] These isomers exhibit a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, making them of significant interest for pharmaceutical and nutraceutical applications.[3][4] However, the structural similarity of these isomers presents a significant challenge for their separation and purification.[5] This document details effective chromatographic strategies for the preparative isolation of diCQA isomers.

Data Presentation: Comparison of Purification Methods

The following tables summarize quantitative data from various studies on the purification of diCQA isomers, offering a comparative overview of different chromatographic techniques and their efficiencies.

Table 1: Purification of diCQA Isomers by High-Speed Counter-Current Chromatography (HSCCC)

Plant SourceTarget IsomersTwo-Phase Solvent SystemStationary PhaseMobile PhasePurity (%)Yield (mg from starting material)Reference
Ainsliaea fragrans3,5-diCQA, 4,5-diCQAChloroform:Methanol:Water (8:8:4 v/v/v)Aqueous-rich phaseOrganic-rich phase98 (3,5-diCQA), 95 (4,5-diCQA)34 (3,5-diCQA), 17 (4,5-diCQA) from 150 mg crude sample[6]
Lonicera japonica3,4-diCQA, 3,5-diCQA, 4,5-diCQAMethyl tert-butyl ether:n-butanol:acetonitrile:water (0.5% acetic acid) (2:2:1:5 v/v/v/v)Not specifiedNot specified>94 for all isomersNot specified directly for HSCCC fractions[7]
Arctium lappa (Burdock)Multiple caffeoylquinic acid derivativesPetroleum ether:ethyl acetate:methanol:water (varied ratios)Not specifiedNot specifiedHigh purity achieved after subsequent HPLCNot specified directly for HSCCC fractions[8][9]

Table 2: Purification of diCQA Isomers by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Plant SourceTarget IsomersColumnMobile PhasePurity (%)Yield (mg from starting material)Reference
Lonicera japonica3,4-diCQA, 3,5-diCQA, 4,5-diCQAShim-pack VP-ODS (250 mm × 4.6 mm, 5 µm)A: Methanol, B: 0.3% Acetic acid in water (gradient)97.1 (3,4-diCQA), 96.9 (3,5-diCQA), 97.8 (4,5-diCQA)20.3 (3,4-diCQA), 24.7 (3,5-diCQA), 26.1 (4,5-diCQA) from HSCCC fractions[10]
Green Coffee Beans4,5-diCQAC18 columnA: Water with 0.1% formic acid, B: Acetonitrile (gradient)High purity indicated by a single sharp peakNot specified[1]
Artemisia capillaris4,5-diCQAYMC-PACK Pro C18 (10 x 250 mm, 5 µm)A: Water with 0.1% formic acid, B: Acetonitrile (gradient)Not specified7.2 mg from 6 g of methanol extract[11]

Experimental Protocols

Protocol 1: Purification of 3,5-diCQA and 4,5-diCQA from Ainsliaea fragrans by HSCCC

This protocol is adapted from a study on the preparative isolation of diCQA isomers using High-Speed Counter-Current Chromatography.[6]

1. Sample Preparation (Crude Extract):

  • The initial plant material is first cleaned up using an AB-8 resin column to enrich the target compounds.

2. HSCCC System and Solvent System:

  • Apparatus: A high-speed counter-current chromatograph.

  • Two-Phase Solvent System: Prepare a mixture of chloroform, methanol, and water in a volume ratio of 8:8:4.

  • Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The aqueous-rich upper phase will serve as the stationary phase, and the organic-rich lower phase will be the mobile phase.

3. HSCCC Separation:

  • Filling the Column: Fill the entire HSCCC column with the stationary phase (upper aqueous phase).

  • Sample Loading: Dissolve 150 mg of the crude sample in a suitable volume of the biphasic solvent system and inject it into the column.

  • Elution: Pump the mobile phase (lower organic phase) through the column at a specific flow rate while the apparatus is rotating at an optimized speed.

  • Fraction Collection: Collect fractions of the effluent at regular intervals.

4. Analysis and Identification:

  • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

  • Confirm the structures of the purified 3,5-diCQA and 4,5-diCQA using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6]

Protocol 2: Purification of 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA from Lonicera japonica by HSCCC followed by Prep-HPLC

This protocol combines the strengths of HSCCC for initial fractionation and preparative HPLC for final purification to a high degree of purity.[7][10]

1. Initial Fractionation by HSCCC:

  • An n-butanol extract of Lonicera japonica leaves is first subjected to HSCCC using a solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) at a ratio of 2:2:1:5 (v/v).[7]

  • This initial step yields several fractions, with dicaffeoylquinic acids concentrating in specific fractions.

2. Final Purification by Preparative HPLC:

  • Apparatus: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: Shim-pack VP-ODS column (250 mm × 4.6 mm, i.d., 5 µm).[10]

  • Mobile Phase:

    • Eluent A: Methanol

    • Eluent B: 0.3% acetic acid in water (v/v)

  • Gradient Elution:

    • 0 min: 30% A (70% B)

    • 20 min: 60% A (40% B)

    • 22.5 min: 60% A (40% B)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve the HSCCC fractions containing the diCQA isomers in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample and collect the peaks corresponding to 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. The purities are expected to be above 94%.[7][10]

Visualizations

Experimental Workflow

G General Workflow for diCQA Isomer Purification cluster_0 Upstream Processing cluster_1 Chromatographic Separation cluster_2 Downstream Processing & Analysis start Plant Material (e.g., Lonicera japonica, Green Coffee Beans) extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction cleanup Crude Extract Cleanup (e.g., Resin Column) extraction->cleanup hsccc High-Speed Counter-Current Chromatography (HSCCC) (Initial Fractionation) cleanup->hsccc prep_hplc Preparative HPLC (Final Purification) hsccc->prep_hplc fractions Collect Pure Isomer Fractions prep_hplc->fractions analysis Purity & Structural Analysis (HPLC, MS, NMR) fractions->analysis end Purified diCQA Isomers analysis->end

Caption: A generalized workflow for the purification of diCQA isomers.

Signaling Pathway Implication

Dicaffeoylquinic acids have been shown to exert their biological effects through various signaling pathways. For instance, 3,5-diCQA has been reported to protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway.[12] Additionally, some chlorogenic acid isomers can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[13]

G Simplified Signaling Pathways Modulated by diCQAs cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway diCQA This compound Isomers (e.g., 3,5-diCQA) PI3K PI3K diCQA->PI3K Activates Nrf2 Nrf2 diCQA->Nrf2 Activates Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes

Caption: Simplified signaling pathways influenced by diCQA isomers.

References

Dicaffeoylquinic Acid: In Vitro Cell Culture Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of naturally occurring phenolic compounds found in various plants, which have garnered significant scientific interest for their diverse biological activities. Comprising two caffeic acid molecules linked to a quinic acid core, isomers such as 3,5-DCQA and 4,5-DCQA have demonstrated potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties in a range of in vitro models.[1][2][3][4] These compounds modulate key cellular signaling pathways, including NF-κB, MAPK, Nrf2, and PI3K/Akt, making them promising candidates for therapeutic development.[1][4][5][6]

This document provides detailed application notes and standardized protocols for studying the effects of DCQAs in cell culture, summarizing quantitative data and illustrating key mechanisms and workflows.

Data Presentation: Summary of In Vitro Biological Activities

The following tables summarize key quantitative data from various in vitro assays, highlighting the potency and diverse effects of different DCQA isomers across multiple cell lines and experimental models.

Table 1: Anti-Inflammatory and Chondroprotective Effects

Cell LineDCQA IsomerInducerTarget/EffectConcentrationResultReference(s)
RAW264.7 Macrophages4,5-diCQALPS (50 ng/mL)Nitrite Production2.5, 5, 10, 20, 40 µMDose-dependent reduction[1][7]
RAW264.7 Macrophages4,5-diCQALPS (50 ng/mL)PGE2 Production4 µM55% inhibition[7]
RAW264.7 Macrophages4,5-diCQALPS (50 ng/mL)iNOS, COX-2, TNF-α, IL-6 Expression2.5, 5, 10, 20, 40 µMDose-dependent suppression[1][8]
Primary Rat Chondrocytes4,5-diCQAIL-1β (5 ng/mL)iNOS, COX-2, MMP-3, MMP-13, ADAMTS-4 ExpressionNot specifiedSignificant inhibition[9]
U-937 Cells4,5-diCQALPSMonocyte Chemoattractant Protein-3 (MCP-3)Not specifiedDose-dependent inhibition; most potent of derivatives tested[10]

Table 2: Anticancer and Cytotoxic Effects

Cell LineDCQA IsomerAssayDurationResult (IC50)Reference(s)
DU-145 (Prostate Cancer)4,5-diCQAProliferationNot specifiedInhibition observed, no IC50 reported[3]
AGS (Gastric Adenocarcinoma)4,5-diCQAProliferationNot specifiedInduces G1 arrest and apoptosis, no IC50 reported[3]
HT1080 (Fibrosarcoma)3,5-diCQA-epiCell Viability (MTT)24 hoursNo significant cytotoxicity at tested concentrations[11]
SK-Mel (Melanoma)1,5-diCQACell Viability (MTT)Not specifiedEffective cytotoxic agent[12]

Table 3: Neuroprotective and Other Bioactivities

Cell LineDCQA IsomerStressorTarget/EffectResultReference(s)
SH-SY5Y (Neuroblastoma)3,5-diCQAAβ₁₋₄₂Neuroprotection, increased PGK1 mRNA & ATPProtective effect observed[2]
SH-SY5Y (Neuroblastoma)3,5-diCQAH₂O₂Attenuated neuronal death & caspase-3 activationProtective effect observed[13]
PC-12 Cells3,5-diCQAAmyloid β peptideIncreased cell viability by 2.8x, reduced oxidative stress[14]
H9C2 (Cardiomyocytes)3,5-diCQATBHPAnti-apoptosis via PI3K/Akt activationDose-dependent protection[5]
3T3-L1 (Preadipocytes)3,5-diCQAMDIInhibition of adipogenesisLowered mitotic clonal expansion[15]

Experimental Protocols

Protocol 1: Preparation of Dicaffeoylquinic Acid Stock and Working Solutions

This protocol outlines the standard procedure for preparing DCQA for in vitro experiments. The recommended solvent is Dimethyl Sulfoxide (DMSO).[16]

1. Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

2. Stock Solution Preparation (10 mM):

  • Accurately weigh 5.17 mg of solid DCQA.

  • Dissolve the solid in 1 mL of 100% sterile DMSO to create a 10 mM stock solution.

  • Vortex gently until fully dissolved.

  • Dispense into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[16]

  • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[16]

3. Working Solution Preparation and Cell Treatment:

  • Thaw one aliquot of the 10 mM DCQA stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C.[16]

  • Prepare the final working solution immediately before use. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of pre-warmed medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%, which is considered safe for most cell lines.[16]

  • Crucially, prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL per 1 mL) to a separate volume of medium. This control is essential to ensure that observed effects are due to the DCQA and not the solvent.[16]

  • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of DCQA or the vehicle control.

Note on Stability: DCQAs can be sensitive to pH and temperature. Isomerization can occur in neutral or basic conditions, such as cell culture medium (pH ~7.4). Therefore, it is recommended to prepare fresh working solutions for each experiment to ensure reproducibility.[16]

Protocol 2: In Vitro Anti-Inflammatory Activity in Macrophages (RAW264.7)

This protocol details the evaluation of the anti-inflammatory effects of DCQA on lipopolysaccharide (LPS)-stimulated murine macrophage cells.[1][7]

1. Materials:

  • RAW264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (prepared as in Protocol 1)

  • LPS from E. coli

  • MTT reagent

  • Griess Reagent

  • PGE2 ELISA Kit

  • Reagents for Western Blotting (lysis buffer, antibodies for iNOS, COX-2, p-IκB-α, NF-κB p65, p-ERK, p-JNK, p-p38)

2. Cell Culture and Treatment:

  • Culture RAW264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.[1]

  • Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.

  • Pre-treat the cells with various non-cytotoxic concentrations of DCQA (e.g., 2.5, 5, 10, 20, 40 µM) for 1 hour.[1]

  • Stimulate the cells by adding LPS (e.g., 50 ng/mL) to the medium.[1]

  • Incubate for the desired time (e.g., 24 hours for mediator measurement).

3. Methodologies:

  • Cell Viability (MTT Assay): To ensure the tested concentrations of DCQA are not toxic, perform an MTT assay. After 24 hours of treatment with DCQA alone, add MTT solution, incubate for 4 hours, and then add a solubilization solution (e.g., DMSO). Read absorbance at 570 nm.[1][7]

  • Nitrite Measurement (Griess Assay): After 24 hours of LPS stimulation, collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent. Measure absorbance at 540 nm and quantify nitrite using a sodium nitrite standard curve.[1]

  • PGE2 Measurement (ELISA): Use the collected supernatant and a commercial PGE2 ELISA kit according to the manufacturer's instructions to quantify prostaglandin E2 levels.[1]

  • Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against inflammatory and signaling proteins (iNOS, COX-2, phosphorylated and total forms of MAPKs and NF-κB pathway proteins), followed by HRP-conjugated secondary antibodies for detection.[1]

Protocol 3: Assessment of Neuroprotective Effects (SH-SY5Y)

This protocol describes how to assess the neuroprotective activity of DCQA against an oxidative stressor in human neuroblastoma cells.[13]

1. Materials:

  • SH-SY5Y neuroblastoma cell line

  • Appropriate culture medium (e.g., DMEM/F12)

  • This compound (prepared as in Protocol 1)

  • Oxidative stressor (e.g., Hydrogen Peroxide (H₂O₂), Amyloid β peptide)[2][13]

  • Reagents for viability/apoptosis assays (e.g., MTT, Caspase-3 activity kit)

2. Cell Culture and Treatment:

  • Culture SH-SY5Y cells and seed them in multi-well plates.

  • Pre-treat cells with various concentrations of DCQA for a specified time (e.g., 1-2 hours).

  • Introduce the neurotoxic stressor (e.g., H₂O₂) to the culture medium and incubate for the desired duration (e.g., 24 hours).

3. Methodologies:

  • Cell Viability Assay: Measure cell survival using the MTT assay as described previously to quantify the protective effect of DCQA against the stressor-induced cell death.[13]

  • Caspase-3 Activity Assay: To assess apoptosis, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric commercial kit according to the manufacturer's protocol. An increase in caspase-3 activity is a hallmark of apoptosis.[13]

  • Intracellular Glutathione (GSH) Measurement: Measure levels of the endogenous antioxidant GSH. H₂O₂ treatment typically depletes GSH, and an effective neuroprotectant may restore these levels.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Anti-Inflammatory Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS p38 p38 LPS->p38 Activates JNK JNK LPS->JNK Activates ERK ERK LPS->ERK Activates Ikk IKK LPS->Ikk Activates DCQA This compound DCQA->p38 Inhibits Phosphorylation DCQA->JNK Inhibits Phosphorylation DCQA->ERK Inhibits Phosphorylation IkBa IκBα DCQA->IkBa Inhibits Degradation Inflam_genes Inflammatory Genes (iNOS, COX-2, TNF-α) p38->Inflam_genes Induces Expression JNK->Inflam_genes Induces Expression ERK->Inflam_genes Induces Expression Ikk->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates NFkB_nuc->Inflam_genes Induces Expression

Caption: Anti-inflammatory signaling pathways modulated by DCQA.

G cluster_0 General In Vitro Experimental Workflow cluster_1 6. Downstream Assays prep 1. Prepare DCQA Stock (10 mM in DMSO) treat 3. Pre-treat with DCQA (e.g., 1 hour) prep->treat culture 2. Culture & Seed Cells (e.g., RAW264.7, SH-SY5Y) culture->treat stim 4. Add Stressor/Inducer (e.g., LPS, H₂O₂) treat->stim incubate 5. Incubate (e.g., 24 hours) stim->incubate viability Cell Viability (MTT) incubate->viability mediators Mediator Analysis (ELISA, Griess) incubate->mediators protein Protein Expression (Western Blot) incubate->protein G cluster_0 Cytoprotective Signaling cluster_1 Nrf2 Pathway cluster_2 PI3K/Akt Pathway DCQA This compound Nrf2 Nrf2 DCQA->Nrf2 Promotes Release PI3K PI3K DCQA->PI3K Activates Stress Oxidative Stress Apoptosis Apoptosis Stress->Apoptosis Induces Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Dicaffeoylquinic Acid Using RAW264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicaffeoylquinic acids (diCQAs) are a class of phenolic compounds found in various plants, which have demonstrated potent antioxidant and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for utilizing the murine macrophage cell line RAW264.7 to investigate the anti-inflammatory effects of diCQAs. Macrophages, such as RAW264.7 cells, are key players in the inflammatory response.[1] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] Therefore, the LPS-stimulated RAW264.7 cell model is a widely used and effective in vitro system for screening and characterizing potential anti-inflammatory agents.[4][6]

The primary mechanism by which diCQAs exert their anti-inflammatory effects involves the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][7] These pathways are central regulators of the inflammatory response.[8][9] This guide will detail the experimental procedures to assess the inhibitory effects of diCQAs on the production of inflammatory mediators and to elucidate the underlying molecular mechanisms.

Experimental Protocols

Cell Culture and Maintenance

RAW264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][7] The cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5][7] Cells should be subcultured every 2-3 days to maintain optimal growth and viability.[10]

LPS-Induced Inflammation Model

To induce an inflammatory response, RAW264.7 cells are stimulated with LPS.[7]

  • Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the subsequent assay) and allow them to adhere overnight.[7][11]

  • Pre-treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the dicaffeoylquinic acid to be tested. The cells are pre-treated for 1-2 hours.[3][7]

  • Stimulation: After pre-treatment, LPS (typically at a final concentration of 1 µg/mL) is added to the wells to induce inflammation, and the cells are incubated for a specified duration (e.g., 24 hours).[7][12]

Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed anti-inflammatory effects are due to the compound's activity or its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][6]

Protocol:

  • Seed RAW264.7 cells in a 96-well plate and treat them with various concentrations of this compound for 24 hours.[1]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

The production of NO, a key inflammatory mediator, can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7][10][13]

Protocol:

  • Collect 100 µL of the cell culture supernatant from each well of the experimental plate.[7]

  • In a new 96-well plate, mix the 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.[7]

  • Measure the absorbance at 540 nm using a microplate reader.[7]

  • The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.[7]

Quantification of Pro-inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][7][14]

Protocol:

  • Collect the cell culture supernatants after treatment with this compound and/or LPS.

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit for TNF-α, IL-6, or IL-1β.[7][15]

  • Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.

  • The absorbance is measured at the appropriate wavelength (typically 450 nm), and the cytokine concentrations are calculated from a standard curve.[14]

Analysis of Gene Expression (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators, such as iNOS (the enzyme that produces NO), COX-2, TNF-α, IL-6, and IL-1β.[3][16]

Protocol:

  • After cell treatment, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

  • The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) used for normalization.[17]

Western Blot Analysis of Signaling Pathways

To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, the protein expression and phosphorylation status of key signaling molecules can be analyzed by Western blotting.[1][18][19]

Protocol:

  • After treatment, lyse the cells to extract total protein. For analysis of NF-κB activation, nuclear and cytoplasmic protein fractions may need to be separated.[19]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway).[1][9]

  • After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities can be quantified using densitometry software.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Control0100 ± 5.2
This compound1098 ± 4.5
This compound2595 ± 6.1
This compound5092 ± 5.8

Data are presented as mean ± standard deviation (SD).

Table 2: Inhibitory Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

Treatment GroupConcentration (µM)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-1.5 ± 0.350 ± 835 ± 620 ± 4
LPS (1 µg/mL)-45.2 ± 3.81250 ± 110980 ± 95650 ± 70
LPS + this compound1030.1 ± 2.5980 ± 85750 ± 70510 ± 55
LPS + this compound2520.5 ± 1.9650 ± 60510 ± 50380 ± 40
LPS + this compound5012.8 ± 1.2420 ± 45320 ± 35250 ± 30

*Data are presented as mean ± SD. p < 0.05 compared to the LPS-treated group.

Table 3: Effect of this compound on the Expression of Pro-inflammatory Genes in LPS-stimulated RAW264.7 Cells

Treatment GroupConcentration (µM)Relative iNOS mRNA ExpressionRelative COX-2 mRNA Expression
Control-1.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)-15.6 ± 1.212.8 ± 1.1
LPS + this compound505.2 ± 0.64.5 ± 0.5

*Data are presented as mean ± SD. p < 0.05 compared to the LPS-treated group.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture RAW264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability (MTT Assay) Stimulate->Viability NO_Assay NO Production (Griess Assay) Stimulate->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Stimulate->Cytokine_Assay Gene_Expression Gene Expression (RT-qPCR) Stimulate->Gene_Expression Western_Blot Protein Analysis (Western Blot) Stimulate->Western_Blot

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of this compound.

References

Dicaffeoylquinic Acid in Murine Inflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dicaffeoylquinic acid (DCQA) in mouse models of inflammation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms, offering a practical guide for researchers investigating the anti-inflammatory potential of DCQA.

Introduction

Dicaffeoylquinic acids are naturally occurring phenolic compounds found in various plants, with several isomers, most notably 3,5-DCQA and 4,5-DCQA, demonstrating significant anti-inflammatory properties.[1][2][3] These compounds have been shown to be effective in mitigating inflammatory responses in a range of preclinical rodent models, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.[4][5] The primary mechanism of action for DCQAs involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][6]

Data Presentation: Efficacy of this compound in Murine Inflammation Models

The following tables summarize the quantitative data from various studies on the effects of DCQA administration in mouse and rat models of inflammation.

Table 1: Effect of 4,5-Dicaffeoylquinic Acid on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, oral)Paw Edema Inhibition (%)Reference
4,5-DCQA5Dose-dependent reduction[1][5]
4,5-DCQA10Dose-dependent reduction[1][5]
4,5-DCQA20Dose-dependent reduction[1][5]
Diclofenac Sodium10Positive Control[1]

Table 2: Effect of 4,5-Dicaffeoylquinic Acid on Pro-Inflammatory Mediators in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, oral)iNOS ExpressionCOX-2 ExpressionTNF-α ExpressionReference
4,5-DCQA5Markedly DecreasedMarkedly DecreasedMarkedly Decreased[1]
4,5-DCQA10Markedly DecreasedMarkedly DecreasedMarkedly Decreased[1]
4,5-DCQA20Markedly DecreasedMarkedly DecreasedMarkedly Decreased[1]
Diclofenac Sodium10Markedly DecreasedMarkedly DecreasedMarkedly Decreased[1]

Table 3: Effect of 3,5-Dicaffeoylquinic Acid on CFA-Induced Inflammatory Pain in Mice

Treatment GroupDose (mg/kg, oral)Effect on Pain HypersensitivityEffect on Foot SwellingReference
3,5-DCQANot specifiedAttenuatedAttenuated[2]

Table 4: Effect of Dicaffeoylquinic Acids on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

DCQA IsomerConcentration (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Reference
4,5-DCQA44020[1]
3,5-DCQANot specifiedSignificant ReductionSignificant Reduction[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of DCQA in mouse models of inflammation.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is used to induce acute inflammation and evaluate the anti-inflammatory effects of 4,5-DCQA.[1][4][5]

Materials:

  • Male Sprague-Dawley rats (or similar strain)

  • 4,5-Dicaffeoylquinic acid (4,5-DCQA)

  • Carrageenan (1% solution in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Diclofenac sodium, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups: Vehicle control, 4,5-DCQA (5, 10, and 20 mg/kg), and Positive control.

  • Administer 4,5-DCQA or the vehicle orally by gavage.[4]

  • One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]

  • Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

  • Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.

  • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for further analysis (e.g., Western blot for iNOS, COX-2, and TNF-α).[1]

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This protocol is used to induce systemic inflammation and assess the effects of DCQA on pro-inflammatory cytokine production.

Materials:

  • Male C57BL/6 mice (or similar strain)

  • This compound (e.g., 3,5-DCQA)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatize animals for at least one week.

  • Divide mice into groups: Vehicle control, LPS only, and LPS + DCQA.

  • Administer DCQA (specify dose and route, e.g., oral gavage or intraperitoneal injection) one hour prior to LPS challenge.

  • Induce inflammation by injecting LPS (specify dose, e.g., 1 mg/kg) intraperitoneally.

  • At a specified time point after LPS injection (e.g., 2 or 4 hours), collect blood via cardiac puncture.

  • Separate serum and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice

This model is used to induce persistent inflammatory pain and evaluate the analgesic effects of 3,5-DCQA.[2]

Materials:

  • Male C57BL/6 mice

  • 3,5-Dicaffeoylquinic acid (3,5-DCQA)

  • Complete Freund's Adjuvant (CFA)

  • Vehicle for DCQA

  • Von Frey filaments or radiant heat source for pain assessment

Procedure:

  • Acclimatize animals and measure baseline pain thresholds.

  • Induce persistent inflammation by injecting CFA into the plantar surface of the right hind paw.[2]

  • Administer 3,5-DCQA orally at a specified dose and schedule following CFA injection.[2]

  • Measure mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) at various time points after CFA injection.

  • Measure paw thickness with a caliper to assess edema.[2]

  • At the end of the study, collect spinal cord tissue to analyze markers of microglial activation and autophagy.[2]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by DCQA and a general experimental workflow for its evaluation in inflammation models.

G General Experimental Workflow for DCQA in Inflammation Models cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Assessment cluster_4 Analysis acclimatization Acclimatization grouping Grouping acclimatization->grouping dcqa_admin DCQA Administration (Oral Gavage/IP) grouping->dcqa_admin vehicle_admin Vehicle Administration grouping->vehicle_admin induction Inflammatory Stimulus (Carrageenan/LPS/CFA) dcqa_admin->induction vehicle_admin->induction paw_edema Paw Edema Measurement induction->paw_edema pain_behavior Pain Behavior Assessment induction->pain_behavior blood_collection Blood/Tissue Collection induction->blood_collection elisa ELISA (Cytokines) blood_collection->elisa western_blot Western Blot (iNOS, COX-2) blood_collection->western_blot histology Histology blood_collection->histology

Caption: General experimental workflow for evaluating DCQA.

G Inhibitory Effect of this compound on Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->NFkB_nuc Translocation DCQA This compound DCQA->MAPK Inhibits Phosphorylation DCQA->IkB Inhibits Degradation DCQA->NFkB_nuc Inhibits Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Transcription

References

Application Notes and Protocols: In Vivo Studies of Dicaffeoylquinic Acid in Diabetic Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of various dicaffeoylquinic acid (DCQA) isomers in diabetic mouse models. The information is compiled from multiple studies to guide the design and interpretation of similar research.

Introduction to Dicaffeoylquinic Acids and Diabetes

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, which have garnered significant interest for their potential therapeutic properties, particularly in the context of metabolic diseases like diabetes mellitus. Several isomers exist, with 3,5-DCQA, 4,5-DCQA, and 3,4-DCQA being commonly studied. Research suggests that DCQAs can exert anti-diabetic effects through multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes, antioxidant activity, and modulation of key signaling pathways involved in glucose and lipid metabolism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vivo studies on DCQAs in diabetic animal models.

Table 1: Effects of Dicaffeoylquinic Acids on Blood Glucose and Related Parameters

Compound/ExtractAnimal ModelDosageDurationFasting Blood Glucose (FBG) ReductionOther Key FindingsReference
3,5-dicaffeoylquinic acidStreptozotocin (STZ)-induced diabetic hypertensive rats5 mg/kgNot Specified42% reductionDecreased blood pressure by 22%[3][4]
Dicaffeoylquinic acids (DiCQAs) from Ilex kudingchaHigh-fat diet (HFD)/STZ-induced diabetic mice200 mg/kg (Low Dose)14 weeksSignificant reductionLowered HbA1c levels[5]
Dicaffeoylquinic acids (DiCQAs) from Ilex kudingchaHigh-fat diet (HFD)/STZ-induced diabetic mice400 mg/kg (High Dose)14 weeksNo significant changeNo significant change in FBG or HbA1c[5]
Gynura divaricata extract (rich in 3,5- and 4,5-DCQA)HFD/STZ-induced type 2 diabetic miceNot Specified4 weeksSignificant reductionReduced fasting serum insulin[6]

Table 2: Effects of Dicaffeoylquinic Acids on Oxidative Stress Markers

Compound/ExtractAnimal ModelDosageDurationMalondialdehyde (MDA) LevelsGlutathione (GSH) LevelsAntioxidant Enzyme ActivityReference
3,5-dicaffeoylquinic acidSTZ-induced diabetic rats5 mg/kg21 daysDecreasedNormalizedIncreased activity of GPx, GR, and GST[7]
3,5-dicaffeoylquinic acidSTZ-induced diabetic ratsNot SpecifiedNot SpecifiedReducedEnhancedIncreased activities of glutathione peroxidase, glutathione reductase, and glutathione S-transferase[1]
Gynura divaricata extract (rich in 3,5- and 4,5-DCQA)Diabetic miceNot SpecifiedNot SpecifiedMitigatedNot SpecifiedIncreased glutathione peroxidase and superoxide dismutase activities[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Induction of Type 2 Diabetes in Mice (HFD/STZ Model)

This protocol is a common method for inducing a diabetic state that mimics human type 2 diabetes.

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • High-Fat Diet (HFD) Induction:

    • Acclimatize mice for one week with a standard chow diet.

    • Subsequently, feed the mice a high-fat diet (e.g., 45-60% of calories from fat) for 8-12 weeks to induce insulin resistance.

  • Streptozotocin (STZ) Administration:

    • After the HFD period, intraperitoneally inject a low dose of STZ (e.g., 40-100 mg/kg body weight) dissolved in a citrate buffer (pH 4.5). A single or multiple low doses can be used.

    • The STZ injection aims to partially destroy pancreatic β-cells, leading to hyperglycemia in the context of insulin resistance.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from the tail vein 72 hours after STZ injection.

    • Mice with fasting blood glucose levels consistently above a certain threshold (e.g., 11.1 mmol/L or 200 mg/dL) are considered diabetic and are used for the study.[5]

Administration of Dicaffeoylquinic Acids
  • Preparation of DCQA Solution: Dissolve the specific DCQA isomer or extract in a suitable vehicle (e.g., saline, distilled water, or a solution containing a small amount of a solubilizing agent like DMSO or Tween 80).

  • Dosage and Administration:

    • Administer the DCQA solution to the diabetic mice via oral gavage.

    • Dosages can range from 5 mg/kg to 400 mg/kg daily, depending on the specific compound and study design.[3][4][5]

    • A vehicle control group (diabetic mice receiving only the vehicle) and a positive control group (e.g., metformin-treated) should be included.

  • Treatment Duration: The treatment period can vary from a few weeks to several months (e.g., 4 to 14 weeks).[5][6]

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: Measure the fasting blood glucose level (time 0).

  • Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. Improved glucose tolerance is indicated by a lower AUC.[5]

Signaling Pathways and Mechanisms of Action

DCQAs have been shown to modulate several key signaling pathways implicated in diabetes.

Inhibition of Carbohydrate-Hydrolyzing Enzymes

Several DCQA isomers, particularly 4,5-DCQA, inhibit α-glucosidase and α-amylase.[2] This action delays the breakdown of complex carbohydrates into glucose in the intestine, thereby reducing postprandial hyperglycemia.[2] Another important mechanism is the inhibition of dipeptidyl peptidase-4 (DPP-IV), which prolongs the action of incretin hormones that stimulate insulin secretion.[1][2]

Carbohydrates Dietary Carbohydrates aAmylase α-Amylase Carbohydrates->aAmylase Digestion DCQA Dicaffeoylquinic Acids (e.g., 4,5-DCQA) aGlucosidase α-Glucosidase DCQA->aGlucosidase Inhibits DCQA->aAmylase Inhibits DPPIV DPP-IV DCQA->DPPIV Inhibits Glucose Glucose Absorption aGlucosidase->Glucose aAmylase->aGlucosidase Digestion Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia Incretins Incretin Hormones (GLP-1) Insulin Insulin Secretion Incretins->Insulin Stimulates DPPIV->Incretins Inactivates

Caption: DCQA inhibition of carbohydrate digestion and incretin degradation.

Modulation of Gut Microbiota and Bile Acid Metabolism

Recent studies have revealed a novel mechanism where DiCQAs alleviate diabetic symptoms by modulating the gut microbiota.[5][8][9] Specifically, they reduce the abundance of bacteria carrying the bile salt hydrolase (BSH) gene.[5] This leads to an increase in conjugated bile acids, which then inhibit the farnesoid X receptor (FXR)-fibroblast growth factor 15 (FGF15) signaling axis in the ileum.[5][8][9] This cascade results in increased bile acid synthesis in the liver, reduced cholesterol, and improved glucose metabolism through the upregulation of AKT/GSK3β and AMPK signaling.[5][8][9]

cluster_Gut Gut Lumen cluster_Ileum Ileum cluster_Liver Liver DCQA DiCQAs GutMicrobiota Gut Microbiota (BSH-carrying bacteria) DCQA->GutMicrobiota Inhibits ConjugatedBA Conjugated Bile Acids GutMicrobiota->ConjugatedBA Deconjugates FXR FXR ConjugatedBA->FXR Inhibits FGF15 FGF15 FXR->FGF15 Activates FGFR4 FGFR4 FGF15->FGFR4 Activates CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 Inhibits Metabolism Improved Glucose & Lipid Metabolism CYP7A1->Metabolism AKT_AMPK AKT/AMPK Signaling AKT_AMPK->Metabolism

Caption: DCQA modulation of the gut-liver axis in diabetic mice.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-diabetic effects of DCQAs in vivo.

Start Start: Select Animal Model (e.g., C57BL/6J mice) Induction Induce Diabetes (HFD + low-dose STZ) Start->Induction Grouping Randomly Assign to Groups: - Vehicle Control - DCQA (low dose) - DCQA (high dose) - Positive Control Induction->Grouping Treatment Daily Oral Gavage (4-14 weeks) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Fasting Blood Glucose Treatment->Monitoring OGTT Perform OGTT at End of Study Monitoring->OGTT Sacrifice Euthanize and Collect Samples: - Blood (for HbA1c, lipids, insulin) - Tissues (liver, pancreas, fat) OGTT->Sacrifice Analysis Biochemical & Molecular Analysis: - Oxidative Stress Markers - Histopathology - Gene/Protein Expression Sacrifice->Analysis End Data Analysis & Conclusion Analysis->End

References

Application Notes: Dicaffeoylquinic Acid in High-Fat Diet-Induced Obesity Models

References

Preparing Dicaffeoylquinic Acid Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and antiviral effects. Their application in cell culture-based research is crucial for elucidating molecular mechanisms and evaluating therapeutic potential. The accurate and reproducible preparation of DCQA stock solutions is a critical first step for in vitro studies. This document provides a detailed protocol for the preparation, storage, and use of DCQA stock solutions in cell culture applications, ensuring experimental consistency and reliability.

Properties of Dicaffeoylquinic Acid

Understanding the physicochemical properties of DCQA is essential for its proper handling and use in cell culture.

Solubility

DCQA isomers exhibit varying solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing concentrated stock solutions for cell culture applications.[1][2]

Compound Solvent Solubility
1,3-Dicaffeoylquinic acidDMSO~5 mg/mL
Ethanol~0.2 mg/mL
Dimethyl formamide (DMF)~2 mg/mL
PBS (pH 7.2)~2 mg/mL
3,5-Dicaffeoylquinic acidDMSO50 mg/mL
Ethanol50 mg/mL
DMF71 mg/mL
PBS (pH 7.2)25 mg/mL

Table 1: Solubility of this compound Isomers. Data compiled from multiple sources.[2][3]

Stability and Storage

DCQA solutions are susceptible to degradation, influenced by factors such as temperature, pH, and light exposure.[4] For optimal stability, stock solutions should be stored at low temperatures and protected from light. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][5]

Form Storage Temperature Duration
Solid Compound-20°C≥ 4 years
Stock Solution (in DMSO)-20°CUp to 2 weeks to 1 month[1][5]
-80°CUp to 6 months
Aqueous Working SolutionRoom TemperatureNot recommended for more than one day[2]

Table 2: Recommended Storage Conditions for this compound.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell culture experiments.[1][6]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 516.45 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 5.17 mg of DCQA.

  • Dissolution: Aseptically add the weighed DCQA to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Vortex the solution until the DCQA is completely dissolved. Gentle warming may be required for some isomers, but prolonged heating should be avoided to prevent degradation.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

G cluster_prep Stock Solution Preparation weigh Weigh 5.17 mg DCQA dissolve Add 1 mL Sterile DMSO weigh->dissolve Aseptically vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into sterile tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for DCQA Stock Solution Preparation.

Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the stock solution to the final working concentration for treating cells in culture.

Materials:

  • 10 mM DCQA stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM DCQA stock solution at room temperature.

  • Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium (a 1:1000 dilution).

  • Dilution: In a sterile tube, add the required volume of pre-warmed cell culture medium. While gently vortexing the medium, add the calculated volume of the DCQA stock solution. It is crucial to add the stock solution directly into the medium and not onto the side of the tube to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium used for the experimental group. For a 1:1000 dilution, this would be 1 µL of DMSO per 1 mL of medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing DCQA or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration. For long-term experiments (>48 hours), consider replacing the medium with a freshly prepared DCQA solution to maintain a consistent concentration.[1]

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[1][7] A 1:1000 dilution of a DMSO stock results in a final DMSO concentration of 0.1%.

  • Precipitation: If precipitation occurs upon dilution in the aqueous medium, pre-warming the medium to 37°C and ensuring rapid mixing can help.[1] If the issue persists, consider preparing an intermediate dilution in pre-warmed medium.

  • Stability in Culture: Dicaffeoylquinic acids can be unstable at the neutral pH of cell culture medium.[1][4] Therefore, it is recommended to prepare working solutions fresh for each experiment.

Application: this compound and Nrf2 Signaling

Dicaffeoylquinic acids, such as 3,5-dicaffeoylquinic acid, have been shown to modulate cellular signaling pathways. One notable target is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response.[6][8]

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by compounds like 3,5-DCQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[6]

cluster_pathway Nrf2 Signaling Pathway Activation by DCQA cluster_nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) DCQA->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response leads to

Caption: DCQA-mediated activation of the Nrf2 pathway.

Troubleshooting

Issue Potential Cause Solution
Precipitation in medium Improper mixing; high concentrationPre-warm medium to 37°C. Add stock solution slowly while vortexing. Consider an intermediate dilution.
Unexpected cytotoxicity DMSO toxicityRun a vehicle control. Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your cell line.[1]
Lack of reproducibility Instability of DCQA in culturePrepare fresh working solutions for each experiment. For long-term studies, replenish the medium with fresh DCQA solution.

Table 3: Common Troubleshooting Scenarios.

Conclusion

The successful use of this compound in cell culture hinges on the careful preparation and handling of stock and working solutions. By following the protocols and considering the stability and solubility characteristics outlined in this application note, researchers can ensure the generation of reliable and reproducible data in their in vitro investigations.

References

Solid-Phase Extraction for Dicaffeoylquinic Acid Cleanup: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (diCQAs) are a class of phenolic compounds found in various plant sources, including coffee beans, artichokes, and certain medicinal herbs. They are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties. The accurate quantification and isolation of diCQAs from complex plant matrices are crucial for research and development. However, crude plant extracts contain numerous interfering substances, such as pigments, lipids, and sugars, which can compromise analytical accuracy and preparative purity. Solid-phase extraction (SPE) is a widely used technique for the selective cleanup and concentration of diCQAs from these complex mixtures. This application note provides detailed protocols and comparative data for the solid-phase extraction of dicaffeoylquinic acids, enabling researchers to select and optimize cleanup strategies for their specific applications.

Data Presentation

Comparison of SPE Sorbent Performance for Polyphenol Recovery

While direct comparative studies on dicaffeoylquinic acid recovery across a wide range of SPE sorbents are limited, data from studies on similar polyphenols, such as chlorogenic acid, provide valuable insights. The following table summarizes the reported recovery rates for chlorogenic acid and other polyphenols using different SPE cartridges.

SPE SorbentMatrixTarget Analyte(s)Reported Recovery (%)Reference
C18TobaccoChlorogenic Acid, Caffeic Acid, Rutin, etc.>86%[1]
Oasis HLBTobaccoChlorogenic Acid, Caffeic Acid, Rutin, etc.>86%[1]
Polymeric (e.g., Oasis HLB, Strata-X)WinePhenolic CompoundsHigh recovery, good repeatability[2]
C18WinePhenolic CompoundsGood recovery, but sensitive to sorbent drying[2]
RP-C18Helichrysum SpeciesCaffeoylquinic Acids≥96%[3]

Note: Recovery can be influenced by the specific isomer of this compound, the complexity of the sample matrix, and the optimization of the SPE protocol. The data presented should be considered as a guideline for sorbent selection.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Workflow

This protocol outlines the fundamental steps for the cleanup of dicaffeoylquinic acids from a liquid plant extract using SPE cartridges.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Start Crude Plant Extract Pre_Filtration Pre-filtration (e.g., 0.45 µm) Start->Pre_Filtration Conditioning 1. Conditioning Pre_Filtration->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Analysis HPLC/LC-MS Analysis Elution->Analysis

A generalized workflow for Solid-Phase Extraction (SPE).
Protocol 2: Detailed SPE Procedure using a C18 Cartridge

This protocol is suitable for the cleanup of dicaffeoylquinic acids from aqueous or low-organic-content extracts.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (or acidified water, e.g., with 0.1% formic acid)

  • Crude plant extract, pre-filtered (0.45 µm)

  • SPE manifold and collection tubes

Methodology:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.

  • Equilibration: Flush the cartridge with 5 mL of deionized water. It is critical that the sorbent does not go dry from this point onwards.[2]

  • Sample Loading: Load the pre-filtered plant extract onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities such as sugars and salts.

  • Elution: Elute the retained dicaffeoylquinic acids with 5 mL of methanol or an appropriate methanol/water mixture (e.g., 80% methanol).[4] Collect the eluate for subsequent analysis. For improved elution of acidic compounds, an acidified eluent (e.g., methanol with 0.1% formic acid) can be used.

Protocol 3: Detailed SPE Procedure using a Polymeric (Oasis HLB) Cartridge

Polymeric sorbents like Oasis HLB are often preferred for their high recovery and robustness, especially for a broad range of analytes.

Materials:

  • Oasis HLB SPE Cartridge (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Crude plant extract, pre-filtered (0.45 µm)

  • SPE manifold and collection tubes

Methodology:

  • Conditioning: Pass 5 mL of methanol through the Oasis HLB cartridge.[2]

  • Equilibration: Follow with 5 mL of deionized water. The cartridge should not be allowed to dry.[2]

  • Sample Loading: Load the pre-filtered plant extract onto the cartridge at a flow rate of approximately 1-2 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[2]

  • Elution: Elute the dicaffeoylquinic acids with 5 mL of methanol.[2] Collect the eluate for analysis.

Logical Relationships in SPE Method Development

The selection of an appropriate SPE method is a logical process that involves considering the properties of the analyte and the matrix, and then systematically optimizing the various steps of the SPE procedure.

SPE_Logic cluster_analyte Analyte & Matrix Properties cluster_sorbent Sorbent Selection cluster_optimization Method Optimization cluster_validation Method Validation Analyte Dicaffeoylquinic Acids (Polarity, pKa) Sorbent_Choice Choose Sorbent (e.g., C18, Polymeric) Analyte->Sorbent_Choice Matrix Plant Extract (Interferents: Sugars, Pigments) Matrix->Sorbent_Choice Load_Opt Optimize Loading Conditions (Solvent, Volume) Sorbent_Choice->Load_Opt Wash_Opt Optimize Wash Solvent (Remove Interferences) Load_Opt->Wash_Opt Elute_Opt Optimize Elution Solvent (Maximize Recovery) Wash_Opt->Elute_Opt Validation Validate Method (Recovery, Purity, Reproducibility) Elute_Opt->Validation

Logical steps for developing an SPE method for this compound cleanup.

Conclusion

Solid-phase extraction is an effective and versatile technique for the cleanup of dicaffeoylquinic acids from complex plant extracts. The choice of SPE sorbent and the optimization of the protocol are critical for achieving high recovery and purity of the target compounds. Both C18 and polymeric sorbents like Oasis HLB have demonstrated high recovery rates for related polyphenols and are suitable choices for this compound cleanup. The detailed protocols provided in this application note serve as a starting point for method development. Researchers are encouraged to optimize the loading, washing, and elution steps for their specific sample matrix and analytical requirements to achieve the best results.

References

Troubleshooting & Optimization

Dicaffeoylquinic acid solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (DCQAs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with dicaffeoylquinic acids in aqueous solutions?

A1: The primary challenges with DCQAs in aqueous solutions are their limited solubility and inherent instability. These compounds are prone to precipitation, especially when diluting concentrated organic stock solutions into aqueous buffers. Furthermore, DCQAs are susceptible to degradation and isomerization (conversion into different structural isomers) depending on the pH, temperature, and light exposure of the solution.[1][2]

Q2: Which solvent is recommended for preparing a stock solution of DCQA?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of DCQAs for in vitro studies.[3] DCQAs are generally soluble in DMSO, allowing for the preparation of high-concentration stocks (e.g., 10 mM) that can be diluted to final working concentrations in aqueous media.[3][4] This minimizes the final concentration of the organic solvent in the experiment.

Q3: My DCQA precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue. Here are several troubleshooting steps:

  • Pre-warm the aqueous medium: Gently warming your buffer or cell culture medium to 37°C can help maintain the solubility of the DCQA during dilution.[3]

  • Slow addition and vortexing: Add the DCQA stock solution slowly to the aqueous medium while gently vortexing or stirring. This facilitates rapid mixing and prevents localized high concentrations that can lead to precipitation.[3]

  • Use an intermediate dilution step: If direct dilution causes precipitation, try preparing an intermediate dilution of your stock in the pre-warmed medium.[3]

  • Consider co-solvents: For certain applications, the use of a water-miscible co-solvent in the final solution may improve solubility. However, the effect of the co-solvent on your specific experiment must be evaluated.[5][6]

Q4: How stable are DCQA solutions?

A4: DCQA solutions are sensitive to environmental conditions. Their stability is primarily affected by:

  • pH: DCQAs are more stable in acidic conditions and show increased degradation and isomerization at neutral and basic pH values.[1][2][7]

  • Temperature: Higher temperatures accelerate the degradation and isomerization of DCQAs. For short-term storage, 4°C is preferable to room temperature. For long-term storage, frozen aliquots at -20°C or -80°C are recommended.[1]

  • Light: Exposure to light can also contribute to the degradation of DCQAs. It is advisable to store solutions in amber vials or protected from light.[8]

Q5: Are the different isomers of DCQA (e.g., 3,5-DCQA, 4,5-DCQA) equally soluble and stable?

A5: No, the different isomers of DCQA can exhibit variations in their solubility and stability. For instance, mono-caffeoylquinic acids are generally more stable than dicaffeoylquinic acids.[1] While specific comparative solubility data across a wide range of aqueous conditions is limited, it is known that their structural differences can lead to different physicochemical properties.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Degradation or isomerization of DCQA in solution.

  • Recommended Solutions:

    • Fresh is Best: Prepare fresh working solutions of DCQA for each experiment from a frozen stock.[3]

    • Control Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Keep solutions on ice when in use.

    • pH Control: If your experimental conditions allow, consider using a slightly acidic buffer to improve stability.

    • Light Protection: Always store and handle DCQA solutions in a manner that protects them from light.

Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
  • Possible Cause: Toxicity from the solvent (e.g., DMSO) at high concentrations.

  • Recommended Solutions:

    • Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent used to dissolve the DCQA. This will help differentiate between the effects of the compound and the solvent.[3]

    • Minimize Final Solvent Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium. A concentration of 0.1% is generally considered safe for most cell lines.[3]

    • Solvent Toxicity Test: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line.[3]

Data Presentation

Table 1: Solubility of Dicaffeoylquinic Acid Isomers in Various Solvents
This compound IsomerSolventSolubility
1,3-Dicaffeoylquinic acidPBS (pH 7.2)~2 mg/mL
3,5-Dicaffeoylquinic acidPBS (pH 7.2)25 mg/mL[9][10]
4,5-Dicaffeoylquinic acidPBS (pH 7.2) (1:5 with DMF)0.1 mg/mL[11]
1,3-Dicaffeoylquinic acidDMSO5 mg/mL
3,5-Dicaffeoylquinic acidDMSO50 mg/mL[9][10]
4,5-Dicaffeoylquinic acidDMSO5 mg/mL[11]
1,3-Dicaffeoylquinic acidEthanol~0.2 mg/mL
3,5-Dicaffeoylquinic acidEthanol50 mg/mL[9][10]
3,5-Dicaffeoylquinic acidDMF71 mg/mL[9][10]
4,5-Dicaffeoylquinic acidDMF30 mg/mL[11]
Table 2: Stability of this compound Isomers at Room Temperature

Degradation after 7 days in 50% (v/v) aqueous methanol

This compound IsomerDegradation (%)
3,4-diCQA7.82
3,5-diCQA7.03
4,5-diCQA10.08

Data from[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DCQA Stock Solution in DMSO
  • Weighing: Accurately weigh out 5.17 mg of your DCQA isomer (Molecular Weight: ~516.5 g/mol ).

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the solid DCQA.

  • Vortexing: Vortex the solution until the DCQA is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting microcentrifuge tubes.

  • Long-term Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Preparation of a 10 µM DCQA Working Solution for Cell Culture
  • Thaw Stock: Thaw a single aliquot of the 10 mM DCQA stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Dilution: To achieve a final concentration of 10 µM, a 1:1000 dilution of the 10 mM stock solution is required. This will result in a final DMSO concentration of 0.1%.

  • Mixing: While gently vortexing the pre-warmed medium, slowly add the required volume of the DCQA stock solution directly into the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed medium.

  • Immediate Use: Use the freshly prepared DCQA working solution and vehicle control immediately for your cell treatment.

Protocol 3: HPLC Analysis of DCQA Stability

This protocol provides a general guideline for assessing the stability of DCQA solutions using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.[1]

    • Column Temperature: 30°C - 40°C.[1]

    • Detection Wavelength: Monitor at 320-330 nm for DCQAs.[1]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute the DCQAs.

  • Sample Preparation:

    • Prepare DCQA solutions in the desired buffer and at the desired concentration.

    • Incubate the solutions under the conditions you wish to test (e.g., different temperatures, pH values, light exposures) for various time points.

    • At each time point, take an aliquot and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

  • Data Analysis:

    • Quantify the peak area of the DCQA at each time point to determine the percentage of degradation.

    • Monitor for the appearance of new peaks, which may indicate isomerization or the formation of degradation products.

Mandatory Visualizations

experimental_workflow Experimental Workflow for DCQA Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Experimental Application weigh Weigh Solid DCQA dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot store->thaw warm_medium Pre-warm aqueous medium to 37°C thaw->warm_medium dilute Slowly dilute stock into medium while vortexing warm_medium->dilute exp_setup Prepare experimental and vehicle controls dilute->exp_setup treat Treat cells/samples immediately exp_setup->treat

Figure 1. Workflow for preparing and using DCQA solutions.

troubleshooting_flowchart Troubleshooting DCQA Precipitation in Aqueous Solutions cluster_causes Potential Causes cluster_solutions Solutions start Precipitate observed upon dilution? high_conc High final DCQA concentration? start->high_conc Yes improper_mix Improper mixing technique? high_conc->improper_mix No lower_conc Lower the final concentration high_conc->lower_conc Yes cold_medium Aqueous medium was at room temp or colder? improper_mix->cold_medium No slow_add Add stock slowly with vortexing improper_mix->slow_add Yes warm_medium Pre-warm medium to 37°C cold_medium->warm_medium Yes intermediate_dil Use an intermediate dilution step cold_medium->intermediate_dil Consider this end Problem Solved? lower_conc->end Re-test slow_add->end Re-test warm_medium->end Re-test intermediate_dil->end Re-test

Figure 2. Troubleshooting flowchart for DCQA precipitation.

nrf2_pathway DCQA-Mediated Activation of the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound (DCQA) Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Promotes ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Figure 3. DCQA and the Nrf2 signaling pathway.

pi3k_akt_pathway DCQA-Mediated Activation of the PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Regulation DCQA 3,5-Dicaffeoylquinic Acid PI3K PI3K DCQA->PI3K Activates Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Caspase3 Caspase-3 (Pro-apoptotic) pAkt->Caspase3 Inhibits Cell_Survival Cell Survival pAkt->Cell_Survival Promotes Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Figure 4. DCQA and the PI3K/Akt signaling pathway.

References

Technical Support Center: Enhancing Dicaffeoylquinic Acid Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of dicaffeoylquinic acids (DCQAs) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of dicaffeoylquinic acids in experimental buffers?

A1: The stability of DCQAs is primarily affected by three main factors: pH, temperature, and light exposure.[1][2]

  • pH: DCQAs are more stable in acidic conditions. As the pH increases towards neutral and basic conditions, the rate of isomerization and degradation significantly increases.[1][3][4]

  • Temperature: Higher temperatures accelerate the degradation and isomerization of DCQAs.[1][2] It is consistently observed that DCQAs are more stable at lower temperatures, such as 4°C, when compared to room temperature.[1]

  • Light: Exposure to light, especially UV radiation, can lead to cis-trans isomerization of DCQAs.[5]

Q2: Which are more stable, monocaffeoylquinic acids (monoCQAs) or dicaffeoylquinic acids (diCQAs)?

A2: Mono-caffeoylquinic acids are generally much more stable than di-caffeoylquinic acids under the same experimental conditions.[1][2][6]

Q3: What are the main degradation pathways for dicaffeoylquinic acids in solution?

A3: The primary degradation pathways for DCQAs are isomerization (acyl migration), hydrolysis, and methylation.[1][2] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core. For instance, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[1][7]

Q4: How can I improve the stability of DCQAs in my experimental buffer?

A4: To improve stability, it is recommended to:

  • Use a buffer with a slightly acidic pH (e.g., pH 4-6) if your experimental design allows.

  • Prepare fresh solutions before each experiment.

  • Store stock solutions and buffers containing DCQAs at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[8][9]

  • Protect all solutions from light by using amber vials or by covering containers with aluminum foil.[5]

  • Consider the addition of stabilizing agents like vitamin C or epigallocatechin gallate (EGCG).[3][4]

Q5: What is the recommended solvent for preparing DCQA stock solutions?

A5: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of DCQAs for in vitro studies.[10] A stock concentration of 10 mM in 100% DMSO is a standard practice.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving dicaffeoylquinic acids.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results Fluctuation in experimental conditions (pH, temperature, light exposure).Tightly control and monitor all experimental parameters. Ensure consistency across all assays.[1]
Instability of DCQA in the experimental buffer.Prepare fresh DCQA-containing buffers for each experiment. Minimize the time between solution preparation and use.
Instability of stock solutions.Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9][10]
Low recovery of DCQAs during analysis Adsorption of the compound to container surfaces.Use silanized glass vials or polypropylene vials to minimize adsorption.[1]
Degradation during sample processing.Minimize exposure of samples to high temperatures and light during all preparation and analysis steps. Use a cooled autosampler if available.[1]
Precipitation of DCQA in the experimental buffer Low solubility of DCQA in the aqueous buffer.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the DCQA is compatible with your experimental system and does not exceed cytotoxic levels (ideally ≤ 0.5%).[10]
pH of the buffer affecting solubility.Check the solubility of your specific DCQA isomer at the pH of your experimental buffer. A slight adjustment in pH might be necessary if the experimental design permits.

Quantitative Data on DCQA Stability

The following tables summarize the degradation of various dicaffeoylquinic acid isomers under different conditions.

Table 1: Effect of Temperature and Light on this compound Degradation in 50% Methanol

CompoundConditionDurationDegradation (%)Reference
4,5-diCQARoom Temperature, Dark7 days~10.08[5][11]
3,4-diCQARoom Temperature, Dark7 days~7.82[5][11]
3,5-diCQARoom Temperature, Dark7 days~7.03[5][11]
4,5-diCQARoom Temperature, Light7 days~18.02[5]

Table 2: Thermal Stability of 3,5-diCQA Standard at 100°C

CompoundHeating Time (minutes)Remaining (%)Reference
3,5-diCQA0100[7]
3,5-diCQA10~70[7]
3,5-diCQA30~40[7]
3,5-diCQA60~20[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh out the required amount of DCQA powder. For a 10 mM solution of a DCQA with a molecular weight of 516.45 g/mol , this would be 5.16 mg.

  • Dissolving: Add 1 mL of 100% sterile DMSO to the solid DCQA.[10]

  • Vortexing: Vortex the solution until the DCQA is completely dissolved. Gentle warming in a water bath may be necessary for some isomers.

  • Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to two weeks or at -80°C for longer-term storage.[8][9]

Protocol 2: General Procedure for Assessing DCQA Stability in an Experimental Buffer

  • Buffer Preparation: Prepare the experimental buffer of interest at the desired pH.

  • DCQA Spiking: Prepare a working solution of DCQA in the experimental buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low and consistent across all samples.

  • Incubation: Aliquot the DCQA-spiked buffer into separate vials for each time point and condition to be tested (e.g., different temperatures, light vs. dark).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the corresponding vial.

  • Quenching (Optional but Recommended): Immediately after sampling, quench any further degradation by adding a strong acid (e.g., formic acid) to lower the pH and/or by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.

  • Analysis: Analyze the concentration of the parent DCQA and any potential degradation products using a validated analytical method, such as HPLC-DAD.

Protocol 3: HPLC-DAD Analysis of Dicaffeoylquinic Acids

This protocol provides a general guideline for the analysis of DCQAs.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.[1]

    • Column Temperature: 30°C - 40°C.[1]

    • Injection Volume: 10 - 20 µL.

    • Detection Wavelength: 320-330 nm.[1]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 10-15%) and increases to a higher percentage over 20-40 minutes to elute the DCQAs.

  • Sample and Standard Preparation:

    • Dissolve DCQA standards in methanol or a methanol/water mixture to prepare a series of standard solutions for generating a calibration curve.[1]

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.[1]

Visualizations

Dicaffeoylquinic_Acid_Degradation_Pathways DCQA This compound (e.g., 3,5-diCQA) Isomers Isomers (e.g., 3,4-diCQA, 4,5-diCQA) DCQA->Isomers Isomerization (Acyl Migration) (promoted by heat, neutral/basic pH) Hydrolysis_Products Hydrolysis Products (MonoCQAs, Caffeic Acid, Quinic Acid) DCQA->Hydrolysis_Products Hydrolysis (promoted by heat) Methylation_Products Methylation Products DCQA->Methylation_Products Methylation

Caption: Major degradation pathways of this compound.

Experimental_Workflow_for_DCQA_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare Experimental Buffer Spike_Buffer Spike Buffer with DCQA Prep_Buffer->Spike_Buffer Prep_Stock Prepare DCQA Stock Solution (DMSO) Prep_Stock->Spike_Buffer Incubate Incubate under Test Conditions (Temp, Light) Spike_Buffer->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC-DAD Sample->Analyze Data Determine Degradation Rate Analyze->Data

Caption: Workflow for assessing DCQA stability in experimental buffers.

Troubleshooting_Logic_for_DCQA_Instability rect_node rect_node Start Inconsistent Results? Check_pH Is buffer pH > 6? Start->Check_pH Check_Temp Is temperature > 4°C? Check_pH->Check_Temp No Sol_Acidify Use a buffer with pH 4-6 Check_pH->Sol_Acidify Yes Check_Light Is solution protected from light? Check_Temp->Check_Light No Sol_Cool Store and use at 4°C or on ice Check_Temp->Sol_Cool Yes Check_Freshness Are solutions freshly prepared? Check_Light->Check_Freshness Yes Sol_Protect Use amber vials or foil Check_Light->Sol_Protect No Sol_Prepare_Fresh Prepare fresh solutions for each experiment Check_Freshness->Sol_Prepare_Fresh No End Stability Improved Check_Freshness->End Yes Sol_Acidify->Check_Temp Sol_Cool->Check_Light Sol_Protect->Check_Freshness Sol_Prepare_Fresh->End

Caption: Troubleshooting decision tree for DCQA instability.

References

effect of pH and temperature on dicaffeoylquinic acid degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (diCQAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the effects of pH and temperature on diCQA degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of dicaffeoylquinic acids?

A1: The stability of diCQAs is primarily affected by temperature, pH, and light exposure[1]. Higher temperatures generally lead to increased degradation and isomerization, making diCQAs more stable at lower temperatures, such as 4°C, compared to room temperature[1][2].

Q2: Are mono- or dicaffeoylquinic acids more stable?

A2: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than diCQAs under the same conditions[1][2][3].

Q3: What are the main degradation pathways for dicaffeoylquinic acids?

A3: The primary degradation pathways for diCQAs are isomerization (acyl migration), hydrolysis, and methylation[1][2][3]. Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core[1]. For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA[1][2]. Hydrolysis can lead to the breakdown of diCQAs into monoCQAs and eventually to quinic acid and caffeic acid[4].

Q4: How does pH affect the stability of dicaffeoylquinic acids?

A4: Dicaffeoylquinic acids are more stable under acidic conditions[2]. At neutral and basic pH values, degradation and isomerization occur more rapidly[2]. The rate of degradation for caffeoylquinic acids increases as the pH becomes more alkaline[5].

Q5: Can ultrasound treatment affect diCQA stability?

A5: Yes, ultrasound treatment can accelerate the degradation and isomerization of diCQAs[6]. The stability of diCQAs under ultrasonic conditions decreases as the pH increases[6].

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent or Non-Reproducible Results Fluctuations in experimental conditions (temperature, pH, light).Tightly control and maintain consistency in all experimental parameters[1].
Instability of standard solutions.Prepare fresh standard solutions regularly. Store them at low temperatures and protect them from light[1].
Low Recovery of Dicaffeoylquinic Acids Adsorption of analytes to container surfaces.Use silanized glass vials or polypropylene vials to minimize adsorption[1].
Incomplete extraction from the sample matrix.Optimize the extraction procedure, considering factors like solvent type, temperature, and duration[1].
Degradation during sample processing.Minimize the exposure of samples to high temperatures and light during all preparation and analysis steps[1]. Add antioxidants like ascorbic acid or epigallocatechin gallate (EGCG) to improve stability under alkaline conditions[5].
Unexpected Peaks in Chromatogram Isomerization or degradation of diCQAs.Analyze samples promptly after preparation. If storage is necessary, keep them in acidic conditions at low temperatures. Compare chromatograms with reference standards of potential isomers and degradation products[2][3].
Sample matrix effects.Perform a matrix effect study. If interference is present, consider sample cleanup or modifying the analytical method[1].

Quantitative Data on Dicaffeoylquinic Acid Degradation

The following tables summarize quantitative data on the degradation of various diCQA isomers under different temperature conditions.

Table 1: Degradation of this compound Isomers After 7 Days at Room Temperature in 50% (v/v) Aqueous Methanol [1]

This compound IsomerDegradation (%)
3,4-diCQA7.82
3,5-diCQA7.03
4,5-diCQA10.08

Data adapted from a study on the stability of caffeoylquinic acids, indicating that di-acyl CQAs are less stable at room temperature compared to 4°C[2].

Table 2: Thermal Stability of 3,5-dicaffeoylquinic acid at 100°C [1]

Heating Time (minutes)Remaining 3,5-diCQA (%)Formation of 3,4-diCQA and 4,5-diCQA
0100-
10~70Increased
30~42Further Increased
60~34Continued to Increase

This data illustrates the isomerization of 3,5-diCQA when heated, a common degradation pathway[1].

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Dicaffeoylquinic Acids

This protocol provides a general guideline for the analysis of diCQAs using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD detector[1][7].

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used (e.g., Hypersil BDS C18, 4.6 x 100 mm, 3.5 µm or Agilent Zorbax Eclipse SB-C18, 150 x 4.6 mm, 5 µm)[2][7].

  • Mobile Phase:

    • A: 0.1% formic acid or 0.5% acetic acid in water[1][2][7].

    • B: Acetonitrile or Methanol[1][2][7].

  • Gradient Elution: A typical gradient might run from 10-15% B to 30-50% B over 20-40 minutes, followed by a wash and re-equilibration step[7][8][9].

  • Flow Rate: 0.8 - 1.0 mL/min[1][2][10].

  • Column Temperature: 30°C - 40°C[1][2][10].

  • Detection Wavelength: Monitor at 320-330 nm for diCQAs[1][8][9].

3. Sample and Standard Preparation:

  • Accurately weigh and dissolve diCQA standards in methanol or a mixture of methanol and water to prepare stock solutions[1][7].

  • Generate a calibration curve by preparing a series of standard solutions of known concentrations through serial dilution[1][8].

  • For stability studies, prepare samples in the desired buffer or solvent and subject them to the specified pH and temperature conditions[8][9].

  • Prior to injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter[1][11].

Visualizations

G cluster_conditions Conditions cluster_pathways Degradation & Isomerization Pathways High_Temp High Temperature diCQA_35 3,5-diCQA High_Temp->diCQA_35 Accelerates Neutral_Basic_pH Neutral/Basic pH Neutral_Basic_pH->diCQA_35 Accelerates diCQA_34 3,4-diCQA diCQA_35->diCQA_34 Isomerization diCQA_45 4,5-diCQA diCQA_35->diCQA_45 Isomerization monoCQAs monoCQAs (e.g., 3-CQA) diCQA_34->monoCQAs Hydrolysis diCQA_45->monoCQAs Hydrolysis Caffeic_Acid Caffeic Acid monoCQAs->Caffeic_Acid Hydrolysis Quinic_Acid Quinic Acid monoCQAs->Quinic_Acid Hydrolysis

Caption: Degradation and isomerization pathways of 3,5-dicaffeoylquinic acid.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing Prep_Standards Prepare diCQA Standards & QC Samples Incubate Incubate Samples at Different Temperatures (e.g., 4°C, 25°C, 100°C) Prep_Standards->Incubate Prep_Buffers Prepare Buffers at Target pH Values Prep_Buffers->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Filter Filter Samples (0.22 µm syringe filter) Sample->Filter Analyze Analyze via HPLC-DAD Filter->Analyze Quantify Quantify Remaining diCQA & Degradation Products Analyze->Quantify Kinetics Determine Degradation Kinetics (k, t½) Quantify->Kinetics

Caption: Experimental workflow for studying diCQA stability under various conditions.

References

Technical Support Center: Optimizing Dicaffeoylquinic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of dicaffeoylquinic acids (diCQAs) for high yields.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting dicaffeoylquinic acids?

A1: The choice of solvent significantly impacts the extraction efficiency of diCQAs. Generally, polar solvents are most effective. Mixtures of alcohol and water are commonly used to optimize extraction.[1][2]

  • Methanol/Water Mixtures: A 50% methanol in water solution is often effective and can offer better stability for diCQAs compared to 100% methanol.[1]

  • Ethanol/Water Mixtures: Ethanol is a less toxic alternative to methanol. Studies have shown that a 57% ethanol in water mixture is optimal for extracting 3,5-dicaffeoylquinic acid from forced chicory roots.[2][3][4][5] For some methods, a 70% ethanol solution has also been shown to be effective.[6]

  • Methanol/Acetone Mixtures: A mixture of methanol and acetone (e.g., 4:1 v/v) has been utilized in ultrasound-assisted extraction protocols.[7]

  • Ionic Liquids: For more advanced methods, ionic liquids have been shown to efficiently extract 3,5-dicaffeoylquinic acid, sometimes more effectively than methanol or water alone.[8]

Q2: How does temperature affect the extraction of dicaffeoylquinic acids?

A2: Temperature plays a critical role in extraction efficiency but must be carefully controlled to prevent degradation and isomerization of diCQAs.

  • Increased Efficiency: Higher temperatures can increase the solubility of diCQAs and the diffusion rate, leading to higher extraction yields in shorter times.[2][6]

  • Risk of Degradation: Elevated temperatures are a major factor in the isomerization and degradation of caffeoylquinic acids (CQAs).[1] For instance, heating can lead to acyl migration, converting one diCQA isomer to another (e.g., 3,5-diCQA to 4,5-diCQA and 3,4-diCQA).[2]

  • Optimal Temperatures: The optimal temperature depends on the extraction method. For Accelerated Solvent Extraction (ASE), temperatures around 95°C have been found to be optimal for 3,5-diCQA.[2][3][4][5] However, for other methods, lower temperatures (e.g., 4°C) are recommended to minimize degradation, especially when stability is a primary concern.[1]

Q3: What is the ideal pH for extracting dicaffeoylquinic acids to ensure stability?

A3: Dicaffeoylquinic acids are more stable in acidic conditions. The stability of diCQAs decreases as the pH increases.[1] To prevent degradation and isomerization, it is recommended to use a slightly acidic extraction solvent. Adjusting aqueous extracts to a pH of approximately 1.5 to 3 can significantly improve stability.[1][9] This can be achieved by adding a small amount of a weak acid, such as 0.1% formic acid, to the extraction solvent.[1]

Q4: Can advanced extraction techniques like ultrasound or microwave assistance improve the yield of dicaffeoylquinic acids?

A4: Yes, advanced techniques can improve extraction efficiency and reduce extraction times.

  • Ultrasound-Assisted Extraction (UAE): UAE can enhance extraction efficiency.[7] However, the process can also accelerate the degradation and isomerization of diCQAs, particularly at higher pH values.[1] Therefore, it is crucial to carefully optimize parameters such as temperature, sonication time, and power.[1]

  • Accelerated Solvent Extraction (ASE): ASE has been successfully optimized for the extraction of diCQAs, with optimal conditions for 3,5-diCQA being 95°C with 57% ethanol.[2][3][4][5]

  • Microwave-Assisted Extraction (MAE): MAE can also be employed, but as with other methods involving heat, there is a risk of degradation if not properly controlled.[10]

Q5: How should I store my extracts to prevent the degradation of dicaffeoylquinic acids?

A5: Proper storage is crucial to maintain the integrity of the extracted diCQAs. For long-term storage, it is recommended to keep extracts at -20°C to -80°C.[1] Extracts should be stored in amber vials or otherwise protected from light to prevent photo-degradation.[1] Acidic conditions are preferable for storage to enhance stability.[1]

Troubleshooting Guides

Issue 1: Low Yield of Dicaffeoylquinic Acids

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the solvent may not be optimal for your plant material. Dicaffeoylquinic acids are less soluble in water than monocaffeoylquinic acids.[2] Try a series of solvents with varying polarities. Ethanol/water or methanol/water mixtures are good starting points.[1][2] Optimize the ratio of alcohol to water.
Insufficient Extraction Time The extraction may not have reached equilibrium. Increase the extraction time and monitor the yield at different time points to determine the optimal duration.
Suboptimal Temperature If extracting at room temperature, the solubility and diffusion may be limited.[2] Cautiously increase the temperature while monitoring for degradation. For ASE, an optimal temperature of 95°C has been reported for 3,5-diCQA.[2][3][4][5]
Poor Solvent-to-Solid Ratio A low solvent-to-solid ratio can lead to a saturated solution, limiting further extraction. Increase the volume of the extraction solvent. A common starting ratio is 10:1 (v/w).[7]
Inefficient Cell Disruption The plant material may not be ground finely enough, preventing the solvent from penetrating the cells effectively. Ensure the plant material is powdered to a consistent, fine particle size.

Issue 2: Isomerization or Degradation of Dicaffeoylquinic Acids

Potential Cause Troubleshooting Step
High Extraction Temperature Elevated temperatures are a primary cause of acyl migration and degradation.[1][2] Use lower extraction temperatures. Consider cold extraction methods (e.g., agitation at 4°C).[1] If heat is necessary, minimize the duration of exposure.
Prolonged Extraction Time Long exposure to extraction conditions, even at moderate temperatures, can lead to isomerization.[1] Optimize for the shortest effective extraction time. Techniques like UAE can reduce time but must be carefully controlled.[1]
Incorrect pH DiCQAs are unstable at neutral or alkaline pH.[1] Acidify your extraction solvent with a weak acid like formic acid (e.g., 0.1%) to a pH between 1.5 and 3.[1][9]
Exposure to Light UV radiation can cause trans-cis isomerization of diCQAs.[1] Protect your samples from light at all stages by using amber glassware or wrapping containers in aluminum foil.[1]

Quantitative Data Summary

Table 1: Optimized Extraction Parameters for Dicaffeoylquinic Acids from Various Sources

Plant MaterialTarget CompoundExtraction MethodOptimal SolventOptimal TemperatureYieldReference
Forced Chicory Roots3,5-dicaffeoylquinic acidAccelerated Solvent Extraction (ASE)57% Ethanol in Water95°C5.41 ± 0.79 mg/g DM[2][3][4][5]
Forced Chicory Roots3,5-O-di-CQASolid-Liquid Extraction70% Ethanol in Water30°C~3.62 mg/g DM[6]
Forced Chicory Roots3,5-O-di-CQASolid-Liquid ExtractionWater90°C~6.44 mg/g DM[6]
Artemisia umbrosaCaffeoylquinic acidsUltrasound-Assisted Extraction (UAE)Methanol:Acetone (4:1, v/v), pH 6.0Not specifiedNot specified[7]
Sweet Potato Leaves3,5-dicaffeoylquinic acidIonic Liquid ExtractionIonic Liquid ([bmim]Cl)100-120°C2.1 times more efficient than methanol[8]

Experimental Protocols

Protocol 1: Cold Solvent Extraction for Minimizing Isomerization [1]

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of 50% methanol in water (v/v) containing 0.1% formic acid. Pre-cool the solvent to 4°C.

  • Extraction:

    • Add the powdered plant material to the pre-cooled extraction solvent in an amber flask or a flask wrapped in aluminum foil.

    • Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.

  • Separation:

    • Centrifuge the mixture at 4°C to pellet the solid material.

    • Filter the supernatant through a 0.22 µm filter.

  • Storage: Immediately analyze the extract or store it at -80°C in an amber vial.

Protocol 2: Accelerated Solvent Extraction (ASE) for High Yield [1][2][3][4][5]

  • Sample Preparation: Mix the dried, powdered plant material with diatomaceous earth (1:1 w/w).

  • ASE Cell Loading: Load the mixture into a 100 mL ASE container.

  • Solvent Preparation: Prepare the extraction solvent (e.g., 57% ethanol in water).

  • ASE Parameters:

    • Set the extraction temperature to 95°C.

    • Preheat the cell for 6-7 minutes.

    • Set the static extraction time to 30 minutes.

  • Collection and Storage:

    • Collect the extract in an amber vial.

    • For analysis, dilute with an acidified mobile phase. For storage, rapidly cool the extract and store it at -80°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Optimization cluster_analysis Analysis and Final Product start Plant Material grind Grinding/Pulverizing start->grind extract Perform Extraction (e.g., Maceration, ASE, UAE) grind->extract solvent Select Solvent System (e.g., EtOH/H2O, MeOH/H2O) solvent->extract temp Set Extraction Temperature (e.g., 4°C, 95°C) temp->extract time Define Extraction Time time->extract ratio Set Solvent:Solid Ratio ratio->extract filter Filtration/Centrifugation extract->filter analyze Analyze Yield & Purity (e.g., HPLC) filter->analyze analyze->solvent Low Yield? Optimize. store Store Extract (-80°C, Protected from Light) analyze->store

Caption: Workflow for optimizing dicaffeoylquinic acid extraction.

troubleshooting_low_yield cluster_solvent Solvent System Check cluster_params Parameter Check cluster_prep Preparation Check start Low diCQA Yield solvent_check Is solvent polarity optimal? start->solvent_check solvent_adjust Adjust solvent ratio (e.g., increase alcohol %) or change solvent. solvent_check->solvent_adjust No params_check Are extraction parameters sufficient? solvent_check->params_check Yes end Re-analyze Yield solvent_adjust->end params_adjust Increase time, temperature (cautiously), or solvent:solid ratio. params_check->params_adjust No prep_check Is sample preparation adequate? params_check->prep_check Yes params_adjust->end prep_adjust Ensure fine, consistent powder. prep_check->prep_adjust No prep_check->end Yes prep_adjust->end

Caption: Troubleshooting flowchart for low diCQA yield.

References

Technical Support Center: Challenges in HPLC Separation of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dicaffeoylquinic acid (diCQA) isomers. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and FAQs to address common challenges encountered during the HPLC separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound (diCQA) isomers?

The primary challenge lies in the high structural similarity between diCQA isomers. These compounds are often positional isomers, meaning they have the same molecular formula and mass but differ in the attachment points of the two caffeoyl groups to the quinic acid core.[1] This results in very similar physicochemical properties, making them difficult to resolve with standard chromatographic techniques. Furthermore, each positional isomer can also exist as cis and trans geometrical isomers, which adds another layer of complexity to the separation.[1][2]

Q2: Can I distinguish diCQA isomers using mass spectrometry (MS) alone?

While mass spectrometry is crucial for identification, it generally cannot differentiate between co-eluting diCQA isomers.[1] Positional and geometrical isomers produce identical precursor ions (e.g., [M-H]⁻ at m/z 515) and often yield very similar fragmentation patterns in MS/MS experiments.[1][2][3] Therefore, a robust and optimized HPLC method that achieves chromatographic separation before the isomers enter the mass spectrometer is essential for their unambiguous identification and quantification.[1][3]

Q3: What are the most critical HPLC parameters to optimize for diCQA isomer separation?

The successful separation of diCQA isomers hinges on the careful optimization of several key parameters. The most influential factors are:

  • Column Chemistry: The choice of the stationary phase is paramount. While C18 columns are widely used, phenyl-based columns (e.g., Phenyl-Hexyl) often provide alternative selectivity due to potential π-π interactions with the aromatic rings of the diCQA molecules.[1][2][4]

  • Mobile Phase Composition: The organic modifier (methanol vs. acetonitrile) and the pH of the aqueous phase can significantly alter selectivity and even the elution order of the isomers.[1][2] Methanol is often preferred as its weaker eluent strength can promote longer retention and improve resolution for aromatic compounds.[2][4] Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) is critical to suppress the ionization of the phenolic and carboxylic acid groups, leading to better peak shapes.[1][5]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Increasing the column temperature can often improve peak shape and enhance the resolution between geometrical isomers.[2][4]

Q4: My retention times are shifting between injections. What are the likely causes?

Retention time instability is a common HPLC issue that can stem from several sources:

  • Inadequate Column Equilibration: This is a frequent cause, especially in gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Flushing with 10-20 column volumes is typically required.[1]

  • Mobile Phase Issues: Changes in mobile phase composition, improper degassing (leading to air bubbles in the pump), or buffer precipitation can all cause flow rate fluctuations and retention time shifts.[4]

  • Temperature Fluctuations: Lack of a column oven or unstable ambient temperatures can lead to inconsistent retention. Using a column oven is highly recommended for reproducible results.[4]

  • System Leaks: Check all fittings for leaks, as this can cause pressure and flow rate instability.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the separation of diCQA isomers.

Problem Potential Cause Recommended Solution
Poor or No Resolution Between Isomer Peaks Inappropriate Column Chemistry Screen both a high-quality C18 column and a Phenyl-Hexyl column to determine which provides better selectivity for your specific isomers.[1][2]
Mobile Phase Not Optimized Switch the organic modifier (e.g., from acetonitrile to methanol). Methanol's weaker elution strength can increase retention and improve separation.[2][4] Adjust the gradient slope; a shallower gradient provides more time for the isomers to separate.[1]
Suboptimal Temperature Systematically evaluate the effect of column temperature. Increasing the temperature (e.g., from 30°C to 60°C) can enhance the resolution of geometrical isomers.[2]
Peak Tailing or Broad Peaks Secondary Silanol Interactions Ensure the mobile phase is adequately acidified (e.g., 0.1% formic acid or phosphoric acid). This suppresses the ionization of acidic functional groups on the analytes, minimizing unwanted interactions with the stationary phase.[1][5]
Sample Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion.[1]
Column Degradation / Contamination Flush the column with a strong solvent (refer to manufacturer's guidelines). If the column is old or performance does not improve, replace it. A void at the column inlet can also cause peak distortion.[1][6]
Inconsistent Elution Order Varying Analytical Conditions The elution order of diCQA isomers is not constant and is highly dependent on the specific combination of column chemistry and mobile phase composition.[1][2] Ensure that the exact same column, mobile phase, and method parameters are used for all analyses to maintain a consistent elution order.

Data Presentation: HPLC Method Parameters

The following table summarizes typical starting parameters and ranges reported in the literature for the separation of diCQA isomers. Optimization is often required for specific applications and instrument setups.

Parameter Typical Value / Range Notes References
HPLC System Analytical or UHPLC SystemUHPLC can provide higher resolution and faster analysis times.[3]
Column C18 or Phenyl-HexylDimensions: e.g., 250 x 4.6 mm; Particle Size: e.g., 5 µm. Phenyl-based columns offer alternative selectivity.[1][2][4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidification is crucial for good peak shape.[1][5]
Mobile Phase B Acetonitrile or MethanolMethanol often provides enhanced separation for diCQAs.[2][4]
Gradient Elution Example: 15% B to 30% B over 10-20 minA shallow gradient is generally recommended.[1][5]
Flow Rate 0.8 - 1.0 mL/minAdjust based on column dimensions and particle size.[5]
Column Temperature 30°C - 60°CHigher temperatures can improve resolution for geometrical isomers.[2]
Detection Wavelength 325 nm or 330 nmThis is the characteristic absorbance maximum for diCQAs.[2][5]
Injection Volume 5 - 10 µLKeep low to prevent column overload.[5][7]

Experimental Protocols

Recommended HPLC Method for Separation of diCQA Isomers

This protocol provides a generalized starting point based on successful methods reported in the literature.[1][2][5]

  • Chromatographic System:

    • An HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm particle size. (A C18 column can also be screened as an alternative).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (with the option to increase up to 60°C for troubleshooting resolution).[2]

    • Detection: Monitor at 325 nm.[2]

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-5 min: 15% B

      • 5-25 min: Linear gradient from 15% to 35% B

      • 25-30 min: Hold at 35% B

      • 30.1-35 min: Return to 15% B (re-equilibration)

  • Sample Preparation:

    • Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Methanol in water).

    • Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.[4]

Visualizations

Method Development and Troubleshooting Workflow

The following diagram outlines a logical workflow for developing and optimizing an HPLC method for diCQA isomer separation, including key troubleshooting checkpoints.

G cluster_0 Method Development cluster_1 Troubleshooting & Optimization A Define Separation Goal (e.g., resolve 3,5- and 4,5-diCQA) B Select Initial Conditions (Column, Mobile Phase) A->B C Perform Initial Run B->C D Evaluate Resolution (Rs) C->D E Poor Resolution (Rs < 1.5)? D->E J Peak Tailing? D->J No F Change Organic Modifier (ACN <=> MeOH) E->F Yes F->C Re-run G Optimize Gradient Slope (Make shallower) F->G G->C Re-run H Adjust Temperature (Increase in 5°C increments) G->H H->C Re-run I Switch Column Chemistry (C18 <=> Phenyl-Hexyl) H->I I->C Re-run K Check Mobile Phase pH (Ensure 0.1% Acid) J->K Yes M Acceptable Separation? J->M No K->C Re-run L Reduce Sample Load K->L L->C Re-run M->E No N Method Finalized M->N Yes

Caption: A workflow for method development and troubleshooting for diCQA isomer separation.

Logical Relationship of Key Separation Parameters

This diagram illustrates how the primary HPLC parameters interact to influence the final chromatographic separation of diCQA isomers.

G cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_other Other Conditions center Chromatographic Separation (Resolution) col Column Chemistry col->center col_c18 C18 (Hydrophobic) col->col_c18 col_ph Phenyl-Hexyl (π-π) col->col_ph mp Composition mp->center mp_org Organic Modifier (ACN vs. MeOH) mp->mp_org mp_ph Aqueous pH (Acidification) mp->mp_ph mp_grad Gradient Slope mp->mp_grad temp Temperature temp->center flow Flow Rate flow->center

References

Technical Support Center: Improving HPLC Peak Resolution for Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions concerning the HPLC separation of dicaffeoylquinic acid (diCQA) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound isomers?

This compound isomers are positional isomers, meaning they share the same molecular formula and mass, differing only in the attachment points of the two caffeoyl groups to the quinic acid core.[1] This structural similarity leads to very close physicochemical properties, making their separation by standard chromatographic techniques difficult. Additionally, each positional isomer can exist as cis and trans geometrical isomers, adding another layer of complexity to achieving baseline resolution.[1][2]

Q2: Can I use mass spectrometry (MS) alone to differentiate between diCQA isomers?

While mass spectrometry is crucial for the identification of diCQA isomers, it cannot easily distinguish between them in a mixture without effective chromatographic separation beforehand.[1] The isomers often produce identical or very similar fragmentation patterns in MS/MS experiments, making it impossible to unambiguously identify co-eluting peaks.[1][2] Therefore, a robust HPLC method that can resolve the isomers prior to their entry into the mass spectrometer is essential.[1]

Q3: What are the most critical factors influencing the separation of diCQA isomers?

The successful separation of diCQA isomers hinges on the careful optimization of several chromatographic parameters. The most influential factors include:

  • Column Chemistry: The choice of the stationary phase is paramount. Phenyl-based columns (e.g., Phenyl-Hexyl) often provide different selectivity compared to standard alkyl (C18) columns due to potential π-π interactions with the aromatic rings of the analytes.[1][2]

  • Mobile Phase Composition: The organic modifier used (e.g., methanol versus acetonitrile) can significantly impact selectivity and even the elution order of the isomers.[1][2] The pH of the mobile phase is also critical; acidification with agents like formic acid is common to suppress the ionization of phenolic hydroxyl and carboxylic acid groups, which helps in minimizing unwanted interactions with the stationary phase.[1]

  • Column Temperature: Temperature affects the viscosity of the mobile phase, the solubility of the analytes, and the kinetics of their interaction with the stationary phase. Increasing the column temperature can often improve peak shape and enhance the resolution between diCQA isomers.[1][2]

Troubleshooting Guide

Problem: Poor or no resolution between diCQA isomer peaks.

Potential Cause Suggested Solution
Inappropriate Column Chemistry The selectivity of the column is not suitable for the isomers.
Action: Screen different column chemistries. Phenyl-Hexyl or Biphenyl columns can offer alternative selectivity to C18 columns.[1][2]
Mobile Phase Composition Not Optimal The organic solvent and/or its concentration is not providing adequate separation.
Action 1: If using acetonitrile, consider switching to methanol. Methanol can sometimes provide better selectivity for these compounds.[2]
Action 2: If using gradient elution, decrease the steepness of the gradient. A shallower gradient increases the interaction time of the analytes with the stationary phase, potentially improving resolution.[1]
Sub-optimal Column Temperature The operating temperature is not ideal for the separation.
Action: Increase the column temperature in increments (e.g., 5-10°C). Higher temperatures (e.g., 40-60°C) can improve peak shape and resolution for diCQA isomers.[1][2]

Problem: Peak tailing or broad peaks for all isomers.

Potential Cause Suggested Solution
Secondary Interactions Unwanted interactions between the analytes and the stationary phase are occurring.
Action: Ensure the mobile phase is acidified (e.g., with 0.1% formic or phosphoric acid). This suppresses the ionization of the analytes and minimizes secondary interactions.[1]
Sample Overload Injecting too much sample can saturate the column.
Action: Reduce the injection volume or dilute the sample.
Column Degradation The column performance has deteriorated over time.
Action: Flush the column with a strong solvent. If the problem persists and the column is old, it may need to be replaced.

Problem: Shifting retention times between runs.

Potential Cause Suggested Solution
Inadequate Column Equilibration The column is not fully equilibrated with the initial mobile phase conditions before each injection.
Action: Ensure the column is flushed with a sufficient volume of the initial mobile phase (typically 10-20 column volumes) before each run, especially when using a gradient.[1]
Fluctuations in Column Temperature The column temperature is not stable.
Action: Use a column oven to maintain a consistent temperature.
Mobile Phase Preparation Inconsistent preparation of the mobile phase can lead to variability.
Action: Ensure accurate and consistent preparation of all mobile phase components.

Data Presentation

Table 1: Influence of Chromatographic Conditions on diCQA Isomer Elution Order

Column TypeOrganic ModifierObserved Elution Order for 4,5-diCQA Geometrical IsomersReference
BiphenylMethanolM* TCM#[2]
C18 (Type A)MethanolM* TCM#[2]
C18 (Type B)MethanolM* CTM#[2]
Phenyl-HexylAcetonitrileSeparation was achieved, but the specific elution order was not specified.[2]
Note: M*, T, C, and M# refer to different geometrical (cis/trans) isomers of the parent compound. This data highlights that the elution order is not constant and depends heavily on the specific column and solvent combination.[1]

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended Condition
Chromatographic System HPLC or UHPLC with PDA/UV and/or Mass Spectrometer
Column Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 150 mm, 5 µm)
Column Temperature 40°C (with the option to increase to 60°C for troubleshooting)[1][2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.8 - 1.0 mL/min
Detection Wavelength 325 nm[1]
Mass Spectrometry Negative ion electrospray ionization (ESI-), monitoring for [M-H]⁻ at m/z 515

Experimental Protocols

Recommended HPLC Method for Separation of diCQA Isomers

This protocol provides a generalized starting point based on successful methods reported in the literature.[1] Optimization will likely be required for your specific instrument, column, and standards.

1. System Preparation:

  • System: HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector, and preferably a mass spectrometer.

  • Column: Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm). An Ultra C18 column can also be used but may require more extensive temperature optimization.[1][2]

  • Column Temperature: Set to 40°C.[1][2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile (or Methanol) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • PDA/UV Wavelength: Monitor at 325 nm.[1]

    • Mass Spectrometry: Use negative ion electrospray ionization (ESI-). Monitor for the [M-H]⁻ ion at m/z 515.

2. Gradient Elution Program:

  • 0-5 min: 15% B

  • 5-20 min: Linear gradient from 15% to 40% B

  • 20-25 min: Hold at 40% B

  • 25-26 min: Return to 15% B

  • 26-35 min: Re-equilibration at 15% B Note: This is a starting point; the gradient slope and duration should be optimized for your specific column and isomers.[1]

3. Sample Preparation:

  • Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile/Water).

  • Filter all samples through a 0.22 µm syringe filter before injection.

Mandatory Visualization

experimental_workflow start Start: Poor diCQA Isomer Resolution check_column 1. Evaluate Column Chemistry start->check_column c18 Is a standard C18 column in use? check_column->c18 try_phenyl Switch to Phenyl-Hexyl or Biphenyl Column c18->try_phenyl Yes optimize_mobile_phase 2. Optimize Mobile Phase c18->optimize_mobile_phase No try_phenyl->optimize_mobile_phase check_solvent Using Acetonitrile? optimize_mobile_phase->check_solvent try_methanol Test Methanol as Organic Modifier check_solvent->try_methanol Yes adjust_gradient Decrease Gradient Steepness check_solvent->adjust_gradient No try_methanol->adjust_gradient optimize_temp 3. Optimize Temperature adjust_gradient->optimize_temp increase_temp Increase Column Temperature (e.g., 40-60°C) optimize_temp->increase_temp evaluate_resolution Evaluate Resolution increase_temp->evaluate_resolution end_good Resolution Achieved evaluate_resolution->end_good Good end_reassess Re-evaluate & Consider Further Optimization evaluate_resolution->end_reassess Needs Improvement logical_relationship problem Poor Peak Resolution cause1 Suboptimal Selectivity problem->cause1 cause2 Poor Peak Shape problem->cause2 cause3 Insufficient Efficiency problem->cause3 solution1a Change Column Chemistry (e.g., Phenyl-Hexyl) cause1->solution1a influences solution1b Change Mobile Phase (e.g., Methanol vs. ACN) cause1->solution1b influences solution1c Adjust Temperature cause1->solution1c influences cause2->solution1c can improve solution2a Acidify Mobile Phase (e.g., 0.1% Formic Acid) cause2->solution2a addresses solution2b Reduce Sample Load cause2->solution2b addresses solution3a Decrease Gradient Steepness cause3->solution3a improves solution3b Optimize Flow Rate cause3->solution3b improves

References

Technical Support Center: Dicaffeoylquinic Acid (diCQA) Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dicaffeoylquinic acid (diCQA) isomers by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound (diCQA) isomers?

A1: The primary challenges in diCQA quantification stem from the existence of multiple positional isomers (e.g., 1,3-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA) that are often difficult to separate chromatographically.[1][2] These isomers share the same molecular weight and produce very similar fragmentation patterns in the mass spectrometer, making their individual quantification complex.[2] Furthermore, diCQAs can be unstable and susceptible to degradation or isomerization under certain conditions, such as exposure to high temperatures, non-acidic pH, and light, which can affect the accuracy of quantification.[3][4][5] Matrix effects from complex sample backgrounds can also interfere with ionization, leading to either suppression or enhancement of the signal and impacting quantitative accuracy.[6][7][8]

Q2: Which LC column and mobile phase are best suited for separating diCQA isomers?

A2: A reversed-phase C18 column is commonly used and is effective for separating diCQA isomers based on polarity.[1] However, for isomers that are particularly difficult to resolve, such as 3,5-diCQA and 4,5-diCQA, a phenyl-based column (e.g., Phenyl-Hexyl) may offer different selectivity due to π-π interactions with the aromatic rings of the analytes.[2]

The most common mobile phase consists of a gradient elution with water and an organic solvent, typically acetonitrile or methanol. It is crucial to acidify the aqueous mobile phase, usually with 0.1% formic acid, to improve peak shape and minimize peak tailing by suppressing the ionization of phenolic hydroxyl and carboxylic acid groups.[2] The choice between acetonitrile and methanol can also influence selectivity and the elution order of the isomers.[2]

Q3: How can I differentiate between co-eluting diCQA isomers using mass spectrometry?

A3: While chromatographic separation is ideal, differentiation of co-eluting or partially resolved isomers is possible by carefully analyzing their tandem mass spectrometry (MS/MS) fragmentation patterns.[1] Although the major fragment ions are the same (e.g., m/z 353, 191, 179, 173), the relative abundance of these fragments can differ between isomers.[9][10] The ease of removing a caffeoyl residue during fragmentation varies depending on its position on the quinic acid core. For instance, the order of ease of removal is generally 1-caffeoyl ≈ 5-caffeoyl > 3-caffeoyl > 4-caffeoyl.[11][12][13] By comparing the ratio of the precursor ion to specific fragment ions under consistent collision energies, it is possible to distinguish between isomers.[1]

Q4: What are the common degradation pathways for diCQAs and how can I prevent them?

A4: Dicaffeoylquinic acids are susceptible to degradation through several pathways, including:

  • Isomerization: Acyl migration, where a caffeoyl group moves to a different position on the quinic acid core, is a common issue, especially at neutral or basic pH and elevated temperatures.[3][4] For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[4]

  • Hydrolysis: The ester bonds can be hydrolyzed, breaking down diCQAs into monocaffeoylquinic acids and caffeic acid.

  • Methylation: This can occur if methanol is used as a solvent, particularly at room temperature.[3][4]

To minimize degradation, it is recommended to:

  • Maintain Acidic Conditions: Work under acidic conditions (e.g., using formic acid in solvents) as diCQAs are more stable at low pH.[3]

  • Control Temperature: Prepare and store samples at low temperatures (e.g., 4°C or -20°C) and use a cooled autosampler.[3]

  • Protect from Light: Store standards and samples in amber vials or otherwise protect them from light.[3][4][5]

  • Use Fresh Samples: Analyze samples as soon as possible after preparation.[3]

  • Solvent Choice: Consider using a solvent with a lower percentage of methanol or preparing samples in an aqueous solution with an acidic modifier just before analysis.[3]

Troubleshooting Guides

Problem 1: Poor or No Chromatographic Resolution of diCQA Isomers
Potential Cause Suggested Solution
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient selectivity. Consider using a Phenyl-Hexyl column to exploit different separation mechanisms (π-π interactions).[2]
Mobile Phase Not Optimized The organic modifier can significantly impact selectivity. If using acetonitrile, try methanol, or vice-versa.[2]
Gradient is Too Steep A steep gradient may not allow enough time for separation. Decrease the ramp of the organic solvent to create a shallower gradient.[2]
Suboptimal Column Temperature Temperature affects the viscosity of the mobile phase and the interaction of analytes with the stationary phase. Optimize the column temperature, typically between 30°C and 40°C, to improve resolution.[2][3]
Problem 2: Peak Tailing or Broad Peaks
Potential Cause Suggested Solution
Secondary Interactions Unwanted interactions between the analytes and the stationary phase can cause peak tailing. Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid) to suppress the ionization of silanol groups on the column and the acidic functional groups of the analytes.[2]
Sample Overload Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[2]
Column Degradation Over time, columns can degrade, leading to poor peak shape. Flush the column with a strong solvent. If the problem persists, replace the column.[2]
Extra-Column Volume Excessive tubing length or dead volume in the system can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.
Problem 3: Low or No Signal Intensity
Potential Cause Suggested Solution
Analyte Degradation diCQAs are unstable. Prepare samples fresh, store them at low temperatures, and protect them from light.[3] Use a cooled autosampler if available.[3]
Matrix Effects (Ion Suppression) Components in the sample matrix can interfere with the ionization of the target analytes in the MS source.[7] Perform a matrix effect study. If suppression is observed, improve sample cleanup (e.g., solid-phase extraction) or dilute the sample. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Inappropriate MS Source Parameters The electrospray ionization (ESI) source parameters may not be optimal. Tune the instrument for the specific diCQA isomers. Pay attention to parameters like capillary voltage, gas flow rates, and temperature.
Adsorption of Analytes diCQAs can adsorb to the surfaces of glass vials. Use silanized glass vials or polypropylene vials to minimize this effect.[3]
Problem 4: Inconsistent or Non-Reproducible Results
Potential Cause Suggested Solution
Fluctuations in Experimental Conditions Ensure that all experimental parameters such as temperature, pH, light exposure, and solvent composition are tightly controlled and consistent between runs.[3]
Instability of Standard Solutions Standard solutions can degrade over time. Prepare fresh standard solutions regularly and store them under appropriate conditions (low temperature, protected from light).[3]
Variable Matrix Effects The composition of the sample matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[7] Use an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) to correct for these variations.
Carryover Analyte from a previous injection may be retained in the system and elute in a subsequent run. Implement a robust wash cycle for the injector and column between samples.

Quantitative Data Summary

Table 1: Characteristic MS/MS Fragment Ions for diCQA Isomers

The deprotonated molecule [M-H]⁻ at m/z 515 is the precursor ion for diCQA isomers. The following table summarizes the key fragment ions observed upon collision-induced dissociation (CID).[1]

Fragment Ion (m/z) Description
353[M-H - caffeoyl]⁻
191[quinic acid - H]⁻
179[caffeic acid - H]⁻
173[quinic acid - H - H₂O]⁻

Table 2: Relative Abundance of Fragment Ions for Distinguishing diCQA Isomers

While the fragment ions are the same, their relative intensities can aid in isomer identification. The data below represents a generalized pattern and can vary with experimental conditions.

diCQA Isomer Relative Ease of Caffeoyl Residue Removal Notes on Fragmentation
1,5-diCQAHighSimilar fragmentation to 5-substituted isomers.[1]
3,4-diCQALowerCan be distinguished by the intensity ratios of parent to fragment ions under varying collision energies.[1]
3,5-diCQALowerFragmentation pattern is distinct from 1- and 5-substituted isomers.
4,5-diCQALowerLower ease of caffeoyl residue removal compared to 1- and 5-substituted isomers.[1]

Experimental Protocols

Protocol 1: General Reversed-Phase LC-MS/MS Method for diCQA Quantification

  • Chromatography System: HPLC or UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[4]

    • B: Acetonitrile.[4]

  • Gradient Elution: A typical gradient might be: 0 min, 10% B; 10 min, 15% B; 11 min, 25% B; 25 min, 25% B; 26 min, 10% B; 40 min, 10% B.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: m/z 515.[2]

    • Product Ions: Monitor characteristic fragments such as m/z 353, 191, and 179.[1]

  • Sample Preparation: Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions.[2] Filter all samples through a 0.22 µm syringe filter before injection.[2][3]

Visualizations

workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Sample extraction Extraction start->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation LC Separation (C18 or Phenyl-Hexyl) filtration->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification end end quantification->end Final Result

Caption: General workflow for the quantification of diCQA isomers using LC-MS/MS.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Resolution cause1 Inappropriate Column problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Steep Gradient problem->cause3 solution1 Try Phenyl-Hexyl Column cause1->solution1 solution2 Adjust Organic Modifier/Acid cause2->solution2 solution3 Shallow Gradient cause3->solution3 result result solution1->result Improved Separation solution2->result solution3->result

Caption: Logical troubleshooting workflow for poor chromatographic resolution of diCQA isomers.

References

Technical Support Center: Dicaffeoylquinic Acid (DCQA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (DCQAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the storage and handling of DCQAs, with a focus on preventing isomerization.

Frequently Asked Questions (FAQs)

Q1: What is dicaffeoylquinic acid isomerization?

A1: this compound isomerization is a chemical process where the caffeoyl groups attached to the quinic acid core migrate to different positions.[1] This intramolecular transesterification results in different isomers (e.g., 3,5-DCQA isomerizing to 3,4-DCQA and 4,5-DCQA).[1] These isomers, while having the same molecular weight, can exhibit different biological activities, making it crucial to control isomerization during experiments.

Q2: What are the primary factors that cause DCQA isomerization during storage?

A2: The main factors that contribute to DCQA isomerization and degradation are elevated temperature, pH (neutral to basic), and exposure to light.[1][2] The type of solvent used can also influence stability.[3]

Q3: Which are more stable, mono- or di-caffeoylquinic acids?

A3: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than dicaffeoylquinic acids (diCQAs) under the same storage conditions.[1][2]

Q4: How does temperature affect DCQA stability?

A4: Higher temperatures significantly accelerate the rate of isomerization and degradation of DCQAs.[1][2] Storing DCQAs at low temperatures (e.g., 4°C, -20°C, or -80°C) is critical for maintaining their integrity.[3][4]

Q5: What is the effect of pH on DCQA isomerization?

A5: DCQAs are more stable in acidic conditions.[1] As the pH increases towards neutral and basic, the rate of isomerization and degradation increases significantly.[5] Therefore, it is recommended to store DCQA solutions in acidic buffers or solvents.

Q6: How does light exposure affect DCQAs?

A6: Exposure to light, particularly UV radiation, can induce cis-trans isomerization of the caffeoyl groups and contribute to degradation.[3][6] It is essential to protect DCQA samples and solutions from light by using amber vials or wrapping containers with aluminum foil.[3]

Q7: What is the best way to store solid DCQA?

A7: Solid DCQA should be stored in a well-closed container, protected from air and light, at -20°C for long-term stability.[4][7] A stability of at least 4 years has been reported under these conditions.[7]

Q8: How should I prepare and store DCQA stock solutions?

A8: It is best to prepare stock solutions fresh for each experiment.[8] If you need to store them, dissolve the DCQA in a suitable solvent like DMSO, dispense into small, single-use aliquots, and store at -20°C or -80°C for up to two weeks.[4][8] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram, suggesting isomerization. Improper storage conditions: The sample may have been stored at too high a temperature, in a neutral or basic pH solution, or exposed to light.Store all DCQA samples and solutions at low temperatures (4°C for short-term, -20°C to -80°C for long-term) in acidic conditions (e.g., with 0.1% formic acid) and protected from light.[1][3]
High temperature during sample preparation: Elevated temperatures during extraction or other sample processing steps can cause isomerization.Use low-temperature extraction methods. If heat is necessary, use the lowest effective temperature for the shortest possible duration.[3]
Loss of DCQA concentration over time. Degradation: In addition to isomerization, DCQAs can degrade through hydrolysis and methylation, especially at elevated temperatures and non-acidic pH.[1]Follow the recommended storage conditions strictly. Prepare fresh solutions whenever possible. Use a cooled autosampler for HPLC analysis to prevent degradation in the instrument.[1]
Adsorption to container surfaces: DCQAs can adsorb to glass surfaces, leading to a perceived loss of concentration.Use silanized glass vials or polypropylene vials to minimize adsorption.[1]
Inconsistent or non-reproducible experimental results. Isomerization during the experiment: If the experiment is lengthy and conducted at room temperature in a neutral pH buffer (like cell culture medium), isomerization can occur, leading to variable results.Prepare fresh working solutions from a frozen stock for each experiment.[8] Minimize the time samples are kept at room temperature.
Fluctuations in experimental conditions: Inconsistent control of temperature, pH, and light exposure across experiments will lead to variable DCQA stability.Tightly control and document all experimental parameters.[1]

Data on DCQA Stability

Table 1: Thermal Stability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol (Stored in Brown Bottle for 7 Days)

CompoundDegradation at Room Temperature (%)Degradation at 4°C (%)
3,5-diCQA7.03Relatively Stable
3,4-diCQA7.82Relatively Stable
4,5-diCQA10.08Relatively Stable

Data summarized from a study on the stability of caffeoylquinic acids.[9]

Table 2: Effect of Solvent on the Degradation of Dicaffeoylquinic Acids (Stored for 7 days with light exposure)

CompoundDegradation in 50% Methanol (%)Degradation in 100% Methanol (%)
1,3-diCQA6.8911.93
3,5-diCQA14.4317.44
3,4-diCQA17.4433.25
4,5-diCQA18.0244.96

Data indicates that DCQAs degrade more readily in 100% methanol compared to a 50% methanol/water solution.[9]

Experimental Protocols

Protocol 1: Low-Temperature Extraction of DCQAs from Plant Material

This protocol is designed to minimize isomerization by controlling temperature, light, and pH.

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of 50% methanol in water (v/v) containing 0.1% formic acid. Pre-cool the solvent to 4°C.

  • Extraction:

    • Add the powdered plant material to the pre-cooled extraction solvent in an Erlenmeyer flask.

    • Protect the flask from light by wrapping it in aluminum foil.

    • Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.

  • Separation:

    • Centrifuge the mixture at high speed at 4°C to pellet the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber vial.

  • Storage: Immediately analyze the extract or store it at -80°C.

Protocol 2: HPLC Method for Monitoring DCQA Isomerization

This protocol provides a baseline for the chromatographic separation of DCQA isomers.

  • Instrumentation: An HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.[1][10]

  • Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used.[1][11]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[12]

    • B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient Elution: A shallow gradient is recommended to achieve good separation of the isomers.

  • Flow Rate: 0.8 - 1.0 mL/min.[1]

  • Column Temperature: 30°C - 40°C.[1]

  • Detection Wavelength: Monitor at 320-330 nm.[1]

Visualizations

Isomerization_Factors cluster_storage Storage Conditions cluster_factors Influencing Factors cluster_outcomes Consequences DCQA This compound (DCQA) Temp High Temperature DCQA->Temp exposed to pH Neutral/Basic pH DCQA->pH in Light Light Exposure DCQA->Light exposed to Solvent Solvent Type DCQA->Solvent dissolved in Isomerization Isomerization (Acyl Migration) Temp->Isomerization Degradation Degradation (Hydrolysis, etc.) Temp->Degradation pH->Isomerization Light->Isomerization cis-trans Isomerization->Degradation can lead to

Caption: Factors influencing DCQA isomerization and degradation.

Prevention_Workflow cluster_storage_conditions Storage Best Practices cluster_prep_conditions Preparation Best Practices cluster_analysis_conditions Analysis Best Practices start Start: DCQA Sample storage Storage start->storage prep Sample Preparation storage->prep temp_low Low Temperature (-20°C to -80°C) storage->temp_low acidic_ph Acidic pH (e.g., 0.1% Formic Acid) storage->acidic_ph dark Protect from Light (Amber Vials) storage->dark analysis Analysis prep->analysis low_temp_extract Low-Temperature Extraction prep->low_temp_extract fresh_solutions Prepare Fresh Solutions prep->fresh_solutions end End: Stable DCQA analysis->end cooled_autosampler Cooled Autosampler analysis->cooled_autosampler shallow_gradient Shallow HPLC Gradient analysis->shallow_gradient

Caption: Workflow for preventing DCQA isomerization.

References

Technical Support Center: Dicaffeoylquinic Acid Degradation Pathways Under Thermal Stress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of dicaffeoylquinic acids (diCQAs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for dicaffeoylquinic acids when subjected to thermal stress?

A1: Under thermal stress, dicaffeoylquinic acids primarily undergo two main degradation pathways:

  • Isomerization (Acyl Migration): This is the most common degradation pathway where one of the caffeoyl groups migrates to a different position on the quinic acid core. For instance, 3,5-diCQA can isomerize to form 3,4-diCQA and 4,5-diCQA.[1] This is an intramolecular transesterification reaction.

  • Hydrolysis: The ester bonds linking the caffeic acid moieties to the quinic acid core can be hydrolyzed, leading to the formation of monocaffeoylquinic acids (mCQAs), caffeic acid, and quinic acid.[1]

Q2: What factors influence the rate of thermal degradation of dicaffeoylquinic acids?

A2: Several factors can significantly impact the stability of diCQAs under thermal stress:

  • Temperature: Higher temperatures accelerate the rates of both isomerization and hydrolysis.[1]

  • pH: Dicaffeoylquinic acids are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of isomerization significantly increases.[1]

  • Solvent: The choice of solvent can influence degradation rates. For example, diCQAs have been observed to be less stable in 100% methanol compared to a 50% methanol/water mixture.

  • Light Exposure: While the primary focus is on thermal stress, it's important to note that exposure to light, particularly UV radiation, can also contribute to the degradation and isomerization of diCQAs.

Q3: Are there differences in the thermal stability of various dicaffeoylquinic acid isomers?

A3: Yes, the position of the caffeoyl groups on the quinic acid ring affects the thermal stability of diCQA isomers. While comprehensive comparative data across a wide range of temperatures is limited, some studies suggest differences in their degradation rates. For example, at room temperature in a 50% aqueous methanol solution over 7 days, the degradation percentages were reported as 7.03% for 3,5-diCQA, 7.82% for 3,4-diCQA, and 10.08% for 4,5-diCQA.[1] At 100°C, 3,5-diCQA has been shown to be more thermally unstable than 5-caffeoylquinic acid (a monocaffeoylquinic acid).[2]

Q4: What are the primary degradation products I should expect to see when heating a solution of a specific this compound isomer?

A4: When heating a solution of a single diCQA isomer, you should expect to see the formation of its other positional isomers. For example, heating a solution of 3,5-diCQA will lead to the formation of 3,4-diCQA and 4,5-diCQA.[1][2] With prolonged heating or at higher temperatures, you may also observe the appearance of monocaffeoylquinic acids (e.g., 3-CQA, 4-CQA, 5-CQA), free caffeic acid, and quinic acid due to hydrolysis.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of this compound thermal degradation.

Problem Possible Causes Recommended Solutions
Inconsistent or irreproducible degradation profiles between replicate experiments. Fluctuations in experimental conditions (temperature, pH). Instability of stock solutions.Ensure precise and consistent temperature control using a calibrated heating block or water bath. Prepare fresh buffers and accurately measure the pH of your reaction solutions before heating. Prepare fresh diCQA stock solutions for each experiment and store them at low temperatures, protected from light.
Low recovery of total caffeoylquinic acids (mono- and di-isomers) after thermal treatment. Adsorption of analytes to container surfaces. Significant hydrolysis to caffeic and quinic acids.Use silanized glass vials or polypropylene tubes to minimize adsorption. If significant hydrolysis is suspected, analyze for the presence of caffeic acid and monocaffeoylquinic acids to account for all degradation products.
Difficulty in separating and quantifying diCQA isomers and their degradation products by HPLC. Co-elution of structurally similar isomers. Poor peak shape (tailing or fronting). Baseline drift or noise.For Co-elution: Optimize the HPLC method by adjusting the mobile phase composition (e.g., switching between acetonitrile and methanol), using a shallower gradient, or trying a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).[3] For Poor Peak Shape: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress the ionization of phenolic and carboxylic acid groups.[3] Check for column overload by injecting a more dilute sample. For Baseline Issues: Use high-purity solvents and freshly prepared mobile phases.[4][5] Ensure the column is properly equilibrated before each run.
Unexpected peaks appearing in the chromatogram of a heated diCQA sample. Formation of minor degradation products or artifacts. Contamination of the sample or HPLC system.Use a diode array detector (DAD) to check the UV spectrum of the unknown peak for similarities to caffeoylquinic acids. Employ mass spectrometry (MS) for identification of the molecular weight and fragmentation pattern of the unknown peak. Run a blank injection (mobile phase only) to check for system contamination.

Quantitative Data on Thermal Degradation

The following tables summarize quantitative data on the thermal degradation of this compound isomers from published studies.

Table 1: Degradation of this compound Isomers at Room Temperature after 7 Days in 50% (v/v) Aqueous Methanol

This compound IsomerDegradation (%)
3,4-diCQA7.82
3,5-diCQA7.03
4,5-diCQA10.08
Data sourced from BenchChem (2025).[1]

Table 2: Thermal Stability of 3,5-dicaffeoylquinic acid at 100°C

Heating Time (minutes)Remaining 3,5-diCQA (%)Formation of 3,4-diCQA and 4,5-diCQA
0100-
10~70Increased
30~42Further Increased
60~34Continued to Increase
Data adapted from Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC - NIH.[2]

Experimental Protocols

Protocol 1: General Procedure for Investigating the Thermal Degradation of a this compound Isomer

  • Preparation of Stock Solution: Accurately weigh a known amount of the purified diCQA isomer and dissolve it in a suitable solvent (e.g., 50% methanol in water) to prepare a stock solution of known concentration.

  • Sample Preparation for Heating: Aliquot the stock solution into several small, sealable vials (e.g., 1.5 mL polypropylene or silanized glass vials).

  • Thermal Stress Application: Place the vials in a pre-heated dry block heater or a temperature-controlled water bath set to the desired temperature (e.g., 80°C, 100°C, or 120°C).

  • Time-Course Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial for each time point from the heat source and immediately place it in an ice bath to quench the reaction.

  • Sample Preparation for Analysis: If necessary, dilute the samples with the initial mobile phase to a suitable concentration for HPLC analysis. Filter the samples through a 0.22 µm syringe filter into HPLC vials.

  • HPLC-DAD Analysis: Analyze the samples using a validated HPLC method capable of separating the diCQA isomers and their potential degradation products. (See Protocol 2 for a starting method).

  • Data Analysis: Integrate the peak areas of the parent diCQA isomer and any newly formed isomers or degradation products at each time point. Calculate the percentage of the remaining parent compound and the formation of degradation products over time.

Protocol 2: HPLC-DAD Analysis of Dicaffeoylquinic Acids

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice. A Phenyl-Hexyl column may offer alternative selectivity.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B (linear gradient)

    • 25-30 min: 30-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 10% B (re-equilibration)

    • This gradient should be optimized for your specific column and analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 325 nm. Collect spectra from 200-400 nm to aid in peak identification.

  • Injection Volume: 10 µL

Visualizations

Dicaffeoylquinic_Acid_Thermal_Degradation_Pathways cluster_isomerization Isomerization (Acyl Migration) cluster_hydrolysis Hydrolysis 3,5-diCQA 3,5-diCQA 3,4-diCQA 3,4-diCQA 3,5-diCQA->3,4-diCQA Heat 4,5-diCQA 4,5-diCQA 3,5-diCQA->4,5-diCQA Heat 3,4-diCQA->4,5-diCQA Heat 4,5-diCQA->3,4-diCQA Heat This compound This compound Monocaffeoylquinic Acid Monocaffeoylquinic Acid This compound->Monocaffeoylquinic Acid Heat, H2O Caffeic Acid Caffeic Acid Monocaffeoylquinic Acid->Caffeic Acid Heat, H2O Quinic Acid Quinic Acid Monocaffeoylquinic Acid->Quinic Acid Heat, H2O

Caption: Primary thermal degradation pathways of dicaffeoylquinic acids.

Experimental_Workflow_Thermal_Degradation prep_stock Prepare diCQA Stock Solution aliquot Aliquot into Vials prep_stock->aliquot heat Apply Thermal Stress (e.g., 100°C) aliquot->heat sample Time-Course Sampling (0, 15, 30, 60 min) heat->sample quench Quench Reaction (Ice Bath) sample->quench prep_analysis Prepare Samples for HPLC quench->prep_analysis hplc HPLC-DAD Analysis prep_analysis->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Experimental workflow for studying diCQA thermal degradation.

References

Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ultrasound-assisted extraction (UAE) of dicaffeoylquinic acids (DCQAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ultrasound-assisted extraction of dicaffeoylquinic acids.

Issue Potential Cause Recommended Solution
Low Yield of Dicaffeoylquinic Acids Incomplete cell wall disruption.Increase ultrasonic power or extraction time. However, be cautious as excessive power or time can lead to degradation.[1][2][3] Consider reducing the particle size of the plant material by grinding to increase the surface area for extraction.[4][5]
Inappropriate solvent selection.Dicaffeoylquinic acids have lower solubility in water compared to monocaffeoylquinic acids, thus requiring a higher proportion of organic solvent for efficient extraction.[5] Ethanol or methanol mixed with water are commonly used. Optimize the solvent-to-water ratio; a 70% ethanol solution is often a good starting point.[5]
Suboptimal solid-to-solvent ratio.A low solvent volume may not be sufficient to fully extract the DCQAs. Increase the solvent-to-solid ratio.[2][4] Ratios between 10:1 and 30:1 (v/w) are commonly reported.[6][7]
Degradation or Isomerization of Dicaffeoylquinic Acids High extraction temperature.DCQAs are heat-sensitive. High temperatures can cause isomerization (e.g., 3,5-diCQA to 3,4-diCQA and 4,5-diCQA) and degradation.[8][9][10] Maintain a low extraction temperature, ideally at or below room temperature, by using a cooling bath.[2][8]
Prolonged extraction time.Extended exposure to ultrasonic waves can lead to the degradation of DCQAs.[2][8] Optimize the extraction time to find a balance between yield and degradation. Shorter extraction times are a key advantage of UAE.[1][11]
Inappropriate pH of the solvent.Dicaffeoylquinic acids are more stable under acidic conditions.[8][9] Consider adding a small amount of acid (e.g., 0.1% formic acid) to the extraction solvent to lower the pH.[8]
Exposure to light.Light, especially UV radiation, can cause trans-cis isomerization of DCQAs.[8] Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.[8]
Inconsistent or Irreproducible Results Fluctuation in ultrasonic power.Ensure the ultrasonic bath or probe is functioning correctly and delivering consistent power. Calibrate the equipment if necessary.
Inconsistent sample matrix.Variations in the plant material (e.g., age, drying process, particle size) can affect extraction efficiency. Ensure your starting material is as homogeneous as possible.
Changes in experimental conditions.Tightly control all extraction parameters, including temperature, time, solvent composition, and solid-to-solvent ratio, for each experiment.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for the ultrasound-assisted extraction of dicaffeoylquinic acids?

A1: The most critical parameters to optimize are:

  • Solvent Composition: The type of solvent and its concentration significantly impact extraction efficiency. Ethanol and methanol are common choices, often mixed with water.[2][3]

  • Temperature: Due to the thermal sensitivity of DCQAs, maintaining a low and controlled temperature is crucial to prevent degradation and isomerization.[2][8][9]

  • Ultrasonic Power: The intensity of the ultrasound affects the degree of cavitation and cell disruption, directly influencing extraction yield.[2][3]

  • Extraction Time: Optimizing the duration of sonication is necessary to maximize extraction while minimizing potential degradation of the target compounds.[2][8]

  • Solid-to-Solvent Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer of DCQAs from the plant material to the solvent.[2][4]

Q2: Can I use water as the sole solvent for extracting dicaffeoylquinic acids?

A2: While water can extract some DCQAs, their solubility is limited compared to monocaffeoylquinic acids. To achieve higher yields, it is generally recommended to use a mixture of water with an organic solvent like ethanol or methanol.[5] The addition of an organic solvent enhances the solubility of the less polar dicaffeoylquinic acids.

Q3: How can I prevent the isomerization of dicaffeoylquinic acids during extraction?

A3: Isomerization is a common issue, primarily caused by heat and pH.[8][9] To minimize this:

  • Use low extraction temperatures.[8]

  • Employ an acidic extraction solvent (e.g., by adding formic acid).[8]

  • Keep the extraction time as short as possible.[8]

  • Protect the sample from light.[8]

Q4: What is the difference between using an ultrasonic bath and a probe sonicator?

A4: An ultrasonic bath provides indirect sonication, which is generally less intense and may result in lower extraction efficiency compared to a probe sonicator. A probe sonicator delivers direct and more focused ultrasonic energy into the sample, leading to more intense cavitation and potentially higher yields in a shorter time. However, probe sonicators can also generate more heat, necessitating careful temperature control.

Q5: How do I know if my dicaffeoylquinic acids are degrading during the extraction process?

A5: Degradation can be monitored by analyzing your extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[12] The appearance of new peaks or a decrease in the peak area of your target DCQAs over time or with increasing temperature/power can indicate degradation or isomerization. Comparing the chromatographic profile of your UAE extract with that of a gentle extraction method (e.g., maceration at a low temperature) can also be insightful.

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction of Dicaffeoylquinic Acids

This protocol provides a general methodology for the UAE of DCQAs from plant material. Optimization of the parameters outlined below is recommended for specific plant matrices.

1. Sample Preparation:

  • Dry the plant material to a constant weight.
  • Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for extraction.[5]

2. Extraction:

  • Weigh a specific amount of the powdered plant material (e.g., 1 gram) and place it into an appropriate extraction vessel (e.g., an Erlenmeyer flask).
  • Add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v). A common solvent is 70% ethanol in water.[5]
  • Place the vessel in an ultrasonic bath or insert an ultrasonic probe.
  • If using an ultrasonic bath, ensure the water level is sufficient to cover the solvent level in the vessel.
  • Control the temperature of the extraction using a cooling system.
  • Sonicate the mixture for a specific duration (e.g., 30 minutes) at a set ultrasonic power/frequency.

3. Post-Extraction:

  • Separate the extract from the solid residue by centrifugation or filtration.
  • If necessary, re-extract the residue with a fresh solvent to ensure complete extraction.
  • Combine the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
  • Store the crude extract at a low temperature (e.g., -20°C) and protected from light for further analysis.

Data Presentation

Table 1: Influence of UAE Parameters on the Yield of Dicaffeoylquinic Acids

This table summarizes typical ranges and effects of key UAE parameters on DCQA extraction efficiency, compiled from various studies.

Parameter Typical Range Effect on Yield Notes
Solvent Concentration (Ethanol/Methanol in Water) 50% - 80% (v/v)[8][13]Increasing the organic solvent percentage generally increases the yield of less polar dicaffeoylquinic acids.[5]The optimal concentration depends on the specific DCQA and plant matrix.
Temperature 20°C - 60°C[14][15]Higher temperatures can increase solubility and diffusion rates, but also significantly increase the risk of degradation and isomerization.[2][8][9]Low temperatures are generally preferred for DCQA stability.[8]
Extraction Time 10 - 60 minutes[14][16]Yield generally increases with time up to a certain point, after which degradation may become significant.[2]UAE significantly reduces the extraction time compared to conventional methods.[11]
Ultrasonic Power 100 - 400 W[11][17]Higher power increases cavitation and cell disruption, leading to higher yields. However, excessive power can cause degradation.[3]The optimal power depends on the volume and nature of the sample.
Solid-to-Solvent Ratio 1:10 - 1:30 (g/mL)[6][7]A higher ratio (more solvent) generally leads to a better extraction yield due to a larger concentration gradient.[2]Very high ratios may lead to dilution of the extract and increased solvent consumption.

Mandatory Visualization

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Post-Extraction Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Sonication (Solvent, Temp, Time, Power) Grinding->Extraction Optimized Parameters Separation Filtration / Centrifugation Extraction->Separation Evaporation Solvent Evaporation Separation->Evaporation Crude_Extract Crude DCQA Extract Evaporation->Crude_Extract

Caption: Workflow for Ultrasound-Assisted Extraction of Dicaffeoylquinic Acids.

Troubleshooting_Logic Start Low DCQA Yield? Check_Power Increase Ultrasonic Power/Time? Start->Check_Power Yes Degradation Degradation Observed? Start->Degradation No Check_Solvent Optimize Solvent? Check_Power->Check_Solvent No Success Yield Improved Check_Power->Success Yes Check_Ratio Increase Solvent Ratio? Check_Solvent->Check_Ratio No Check_Solvent->Success Yes Check_Ratio->Degradation No Check_Ratio->Success Yes Lower_Temp Lower Temperature Degradation->Lower_Temp Yes Shorten_Time Shorten Time Lower_Temp->Shorten_Time Acidify Acidify Solvent Shorten_Time->Acidify Acidify->Success

Caption: Troubleshooting Logic for Low Dicaffeoylquinic Acid Yield.

References

Technical Support Center: Stability of Dicaffeoylquinic Acid (DCQA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (DCQAs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on stability in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of dicaffeoylquinic acids?

A1: The stability of DCQAs is primarily influenced by temperature, pH, and light exposure.[1][2] Higher temperatures, neutral to basic pH, and direct light exposure can significantly accelerate degradation.

Q2: In solution, which are generally more stable: mono-caffeoylquinic acids (monoCQAs) or dicaffeoylquinic acids (diCQAs)?

A2: Mono-caffeoylquinic acids are generally much more stable than diCQAs under the same experimental conditions.[1][2]

Q3: What are the main degradation pathways for DCQAs in solution?

A3: The primary degradation pathways for DCQAs are isomerization (acyl migration), hydrolysis, and methylation.[1][2] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core. For instance, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[1][3]

Q4: How does pH affect the stability of DCQAs?

A4: Dicaffeoylquinic acids are significantly more stable under acidic conditions.[1][4] As the pH increases towards neutral and basic values, the rates of isomerization and degradation increase substantially.[1][4]

Q5: What are the recommended storage conditions for DCQA compounds and their solutions?

A5:

  • Solid Form: As a powder, DCQAs are stable for years when stored at -20°C, protected from light and moisture.[5][6][7]

  • Stock Solutions: For long-term storage (up to 1 year), it is recommended to store aliquots in a suitable solvent at -80°C.[8] For short-term storage (up to 1 month), -20°C is acceptable.[8][9] Avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for storage for more than one day.[5]

Troubleshooting Guide

Issue 1: I am seeing inconsistent or non-reproducible results in my stability assay.

  • Possible Cause 1: Fluctuating Experimental Conditions.

    • Solution: Ensure that all experimental parameters, including temperature, pH, light exposure, and solvent composition, are tightly controlled and remain consistent across all samples and experiments.[1]

  • Possible Cause 2: Instability of Standard Solutions.

    • Solution: Prepare fresh standard solutions regularly from a solid stock stored under appropriate conditions. If you must store solution standards, keep them protected from light at low temperatures (-20°C or -80°C) and for a limited time.[1]

Issue 2: My recovery of DCQAs is unexpectedly low.

  • Possible Cause 1: Adsorption to Container Surfaces.

    • Solution: Phenolic compounds can adsorb to glass surfaces. Consider using silanized glass vials or polypropylene vials to minimize this effect.[1]

  • Possible Cause 2: Degradation During Sample Processing.

    • Solution: Minimize the exposure of your samples to high temperatures and direct light throughout the entire sample preparation and analysis workflow.[1] Use a cooled autosampler if possible to prevent degradation of samples waiting for injection.[1]

  • Possible Cause 3: Inappropriate Solvent Choice.

    • Solution: Methanol can sometimes contribute to the degradation or methylation of caffeoylquinic acids, especially at room temperature.[1][2] Consider preparing samples in an aqueous solution with an acidic modifier (e.g., 0.1% formic acid) immediately before analysis.[1]

Data Presentation: Solubility and Stability

The following tables summarize key quantitative data regarding the solubility and stability of various DCQA isomers.

Table 1: Solubility of Dicaffeoylquinic Acid Isomers in Common Solvents

This compound IsomerSolventApproximate Solubility
1,3-Dicaffeoylquinic AcidDMSO~5 mg/mL
Ethanol~0.2 mg/mL
Dimethyl Formamide (DMF)~2 mg/mL
PBS (pH 7.2)~2 mg/mL
3,4-Dicaffeoylquinic AcidDMSO~50 mg/mL
Ethanol~50 mg/mL
Dimethyl Formamide (DMF)~71 mg/mL
PBS (pH 7.2)~25 mg/mL
3,5-Dicaffeoylquinic AcidDMSO~50 mg/mL
Ethanol~50 mg/mL
Dimethyl Formamide (DMF)~71 mg/mL
PBS (pH 7.2)~25 mg/mL
Data compiled from product information sheets.[5][6][7]

Table 2: Degradation Kinetics of 3,5-Dicaffeoylquinic Acid at Different pH Values

pHDegradation Constant (k)Half-life (t₁/₂)
4.697.8 x 10⁻⁴130 hours
7.06-~35% degradation observed
7.96-~55% degradation observed
9.222.9 x 10⁻²7.50 hours
Data is derived from a study on the degradation of 3,5-diCQA in 50% (v/v) methanol with and without ultrasonic treatment. The values presented here are for the condition without ultrasound.[4]

Experimental Protocols

Protocol: HPLC-DAD Method for DCQA Stability Analysis

This protocol provides a general guideline for assessing the stability of DCQAs using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • 1. Instrumentation:

    • HPLC system with a quaternary pump, degasser, cooled autosampler, column oven, and a DAD detector.

  • 2. Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A typical gradient might be: 0-5 min, 10-20% B; 5-25 min, 20-40% B; 25-30 min, 40-10% B; followed by a re-equilibration period. This must be optimized for the specific isomers of interest.

    • Flow Rate: 0.8 - 1.0 mL/min.[1]

    • Column Temperature: 30°C - 40°C.[1]

    • Detection Wavelength: Monitor at 325-330 nm for DCQAs.[1]

  • 3. Sample and Standard Preparation:

    • Accurately weigh and dissolve DCQA standards in a suitable solvent (e.g., methanol or a methanol/water mixture).[1]

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • For stability studies, prepare your test samples in the desired solvent systems (e.g., water, methanol, PBS at different pH values) at a known concentration.

  • 4. Stability Study Procedure:

    • Dispense aliquots of the test sample solutions into appropriate vials (e.g., amber glass or polypropylene).

    • Expose the vials to the stress conditions being tested (e.g., different temperatures: 4°C, 25°C, 40°C; different lighting conditions: protected from light vs. exposed to UV light).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.

    • Immediately halt any further degradation by cooling the sample (e.g., placing on ice) or adding an acidifier if appropriate.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.[1]

    • Inject the samples onto the HPLC system and quantify the remaining parent DCQA and any major degradation products by comparing peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare DCQA Stock Solution prep_samples Prepare Test Samples in Different Solvents/pH prep_stock->prep_samples stress Incubate Samples (Temp, Light, Time) prep_samples->stress sampling Sample at Time Points (t=0, t=x...) stress->sampling hplc HPLC-DAD Analysis sampling->hplc quantify Quantify Parent Peak & Degradants hplc->quantify kinetics Determine Degradation Rate & Half-life quantify->kinetics

Caption: Experimental workflow for a typical DCQA stability study.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Degradation Pathways Temp Temperature Stability DCQA Stability Temp->Stability pH pH pH->Stability Light Light Exposure Light->Stability Solvent Solvent Type Solvent->Stability Isomerization Isomerization Hydrolysis Hydrolysis Other Other Reactions (e.g., Methylation) Stability->Isomerization Stability->Hydrolysis Stability->Other

Caption: Factors influencing DCQA stability and degradation pathways.

References

minimizing dicaffeoylquinic acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (DCQAs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during sample preparation, with a focus on minimizing degradation and ensuring accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause dicaffeoylquinic acid degradation? A1: The stability of DCQAs is primarily influenced by temperature, pH, and light exposure.[1][2] High temperatures, neutral to alkaline pH, and direct light can significantly accelerate degradation and isomerization.[1][3][4]

Q2: Which are more stable, mono-caffeoylquinic acids (monoCQAs) or dicaffeoylquinic acids (diCQAs)? A2: Mono-caffeoylquinic acids are generally much more stable than diCQAs under the same experimental conditions.[1][2] Comparative studies show that under simulated extraction conditions, the loss of 1,3-diCQA can be nearly double that of 5-CQA.[5]

Q3: What are the main degradation pathways for DCQAs? A3: The primary degradation pathways for DCQAs are isomerization (acyl migration), hydrolysis, and methylation.[1][2][6] Isomerization, the most common issue, involves the intramolecular migration of a caffeoyl group to a different position on the quinic acid core, leading to the interconversion of isomers like 3,5-diCQA, 3,4-diCQA, and 4,5-diCQA.[1][3]

Q4: How does pH influence DCQA stability? A4: DCQAs are most stable in acidic conditions.[3] As the pH increases towards neutral and alkaline values, the rates of isomerization and degradation increase significantly.[3][4][7] Therefore, it is recommended to use acidified solvents during extraction and for storing extracts.[3]

Q5: What are the recommended storage conditions for DCQA samples and extracts? A5: To prevent degradation, extracts should be stored at low temperatures and protected from light in airtight containers.[3] For short-term storage, 4°C is suitable.[3] For long-term storage, temperatures of -20°C to -80°C are recommended.[3][8] The solvent and pH of the stored extract also affect stability, with acidic conditions being preferable.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of DCQAs.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of DCQAs Degradation during sample processing: Exposure to high temperatures, light, or non-acidic pH.• Maintain low temperatures (e.g., 4°C or on ice) throughout the entire sample preparation process.[3][9]• Protect samples from light by using amber vials or wrapping containers in aluminum foil.[3][9]• Use an acidified extraction solvent (e.g., with 0.1% formic acid).[3]
Incomplete extraction from the sample matrix. • Optimize the extraction procedure, considering solvent type, temperature, and time.[1]• Ensure the plant material is ground to a fine powder (<0.5 mm) to maximize surface area.[10]
Adsorption of analytes to container surfaces. • Use silanized glass vials or polypropylene vials to minimize adsorption.[1]
Inconsistent or Non-Reproducible Results Fluctuation in experimental conditions. • Tightly control and maintain consistency across all experiments for parameters like temperature, pH, light exposure, and solvent composition.[1]
Instability of standard solutions. • Prepare fresh standard solutions regularly. Store stock solutions at low temperatures (-20°C to -80°C) and protect them from light.[1]
Sample matrix effects. • Perform a matrix effect study. If interference is observed, additional sample cleanup steps (e.g., Solid Phase Extraction) or modification of the analytical method may be necessary.[1]
Appearance of Unexpected Peaks in Chromatogram Isomerization of DCQAs. • This is often caused by acyl migration due to non-ideal pH or temperature. Ensure extraction and analysis are performed under acidic conditions and at controlled temperatures.[1][3]
Degradation in the autosampler. • Use a cooled autosampler (e.g., 4°C) to prevent the degradation of analytes while they are waiting for injection.[1]

Quantitative Data on DCQA Stability

The following tables summarize data on the stability of various this compound isomers under different conditions.

Table 1: Effect of Temperature on DCQA Degradation in 50% Aqueous Methanol (7 Days)

This compound IsomerDegradation at Room Temperature (%)Degradation at 4°C (%)
4,5-diCQA~10.08%Minimal
3,4-diCQA~7.82%Minimal
3,5-diCQA~7.03%Minimal
Data sourced from a stability study on DCQAs.[6]

Table 2: Comparative Stability of Mono- vs. Di-caffeoylquinic Acids

Compound ClassAnalyteRemaining in Solution After Simulated Extraction
mono-CQA5-Caffeoylquinic Acid (5-CQA)~70%
di-CQA1,3-Dicaffeoylquinic Acid (1,3-diCQA)~40%
Data highlights the greater instability of dicaffeoylquinic acids compared to mono-caffeoylquinic acids under the same process conditions.[5]

Experimental Protocols

Protocol 1: Extraction of DCQAs from Plant Material with Minimized Degradation

This protocol is designed to minimize isomerization and degradation by controlling pH and temperature.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water.

    • Grind the dried material to a fine powder (e.g., particle size < 0.5 mm) to maximize the surface area for extraction.[10]

  • Solvent Preparation:

    • Prepare an extraction solvent of 50-70% methanol or ethanol in water (v/v).[3][10]

    • Acidify the solvent by adding 0.1% formic acid to maintain a low pH and improve DCQA stability.[3]

    • Pre-cool the solvent to 4°C before use.[3]

  • Extraction:

    • Add the powdered plant material to the pre-cooled extraction solvent (a common ratio is 1:10 to 1:20 w/v).[11][12]

    • Protect the flask from light by wrapping it in aluminum foil.[3]

    • Agitate the mixture on an orbital shaker at a low speed or use an ultrasonic bath at a controlled low temperature (e.g., <40°C) for an optimized duration (e.g., 15-30 minutes for ultrasound, 2-4 hours for shaking).[3][12][13] Caution: While ultrasound can improve efficiency, it can also accelerate degradation if not properly controlled.[3][7]

  • Separation and Storage:

    • Centrifuge the mixture at 4°C to pellet the solid material.[3]

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.[1]

    • For storage, place the extract in amber vials and store immediately at -80°C.[3]

Protocol 2: General HPLC-DAD Analysis of DCQAs

This is a general guideline for the analysis of DCQAs using High-Performance Liquid Chromatography.

  • System: HPLC with a Diode Array Detector (DAD).[1]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A typical gradient might run from 10-25% B over 25-30 minutes, followed by a wash and re-equilibration step.[6]

  • Flow Rate: 0.8 - 1.0 mL/min.[1][6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: Monitor at 325-330 nm for DCQAs.[1]

Visualizations

G cluster_prep Sample Preparation cluster_process Processing & Analysis Sample Plant Material Grind Grind to Fine Powder Sample->Grind Extraction Low-Temp Extraction (Protect from Light) Grind->Extraction Solvent Prepare Acidified Solvent (e.g., 0.1% Formic Acid, 4°C) Solvent->Extraction Centrifuge Centrifuge at 4°C Extraction->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC HPLC Analysis (Cooled Autosampler) Filter->HPLC Store Long-Term Storage (-80°C, Amber Vials) Filter->Store

Caption: Recommended workflow for DCQA extraction and analysis.

G cluster_factors Degradation Factors cluster_pathways Degradation Pathways & Products center_node This compound (e.g., 3,5-diCQA) Isomerization Isomerization (Acyl Migration) center_node->Isomerization pH, Temp Hydrolysis Hydrolysis center_node->Hydrolysis Other Other Products (e.g., Methylation) center_node->Other Temp High Temperature Temp->center_node pH Neutral / Alkaline pH pH->center_node Light Light Exposure Light->center_node Oxidation Oxidizing Agents Oxidation->center_node Isomers Isomers (3,4-diCQA, 4,5-diCQA) Isomerization->Isomers

Caption: Factors and pathways of DCQA degradation.

References

Technical Support Center: Dicaffeoylquinic Acid (DCQA) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the administration of dicaffeoylquinic acid (DCQA) in animal studies.

Frequently Asked Questions (FAQs)

Section 1: Formulation and Solubility

Q1: My this compound (DCQA) powder is not dissolving in aqueous vehicles for my in vivo study. What should I do?

A1: Poor aqueous solubility is a common issue with DCQAs.[1][2][3][4] To address this, consider the following formulation strategies:

  • Co-solvents: Initially dissolve the DCQA in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol before diluting it with your aqueous vehicle.[5][6][7] Ensure the final concentration of the organic solvent is low enough to not cause toxicity to the animals.[7]

  • Surfactants: The use of surfactants, such as Tween 80 or polyoxyethylated castor oil, can help to create stable micelles that encapsulate the DCQA, improving its solubility.[1]

  • Particle Size Reduction: Techniques like micronization or creating a nanosuspension can increase the surface area of the DCQA, leading to a better dissolution rate.[1][8]

  • Lipid-Based Formulations: For oral administration, consider formulating the DCQA in oils or as a self-emulsifying drug delivery system (SEDDS).[4][8]

Q2: What are the reported solubilities for DCQA isomers?

Section 2: Pharmacokinetics and Metabolism

Q3: I am observing a very short half-life and rapid clearance of DCQA in my animal model. Is this expected?

A3: Yes, this is a well-documented characteristic of DCQAs. Following intravenous administration in rats, 1,5-DCQA was found to have a short terminal half-life of approximately 1.40 hours.[9] The compound is subject to rapid metabolism and urinary excretion, which contributes to its fast elimination from the bloodstream.[9]

Q4: What are the main metabolic pathways for DCQA?

A4: The primary metabolic pathways for DCQAs in rats are O-methylation and glucuronidation.[9][10] These processes occur in the liver and small intestine.[10] Numerous metabolites have been identified, including mono- and di-O-methylated, as well as mono- and di-O-methyl-glucuronidated forms.[9][10]

Section 3: Bioavailability and Dosing

Q5: My compound is showing poor oral bioavailability. What are the common reasons for this and how can I improve it?

A5: Poor oral bioavailability is a significant challenge with DCQAs, primarily due to their low aqueous solubility and extensive first-pass metabolism.[1][11] To improve oral bioavailability, you can:

  • Enhance Solubility: Employ the formulation strategies mentioned in Section 1, such as using co-solvents, surfactants, or creating lipid-based formulations.[1][4]

  • Increase Absorption: Reducing particle size can enhance the dissolution rate and subsequent absorption.[1]

  • Consider Alternative Routes: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection, though these may also be subject to rapid clearance.[9][12]

Q6: Are there any general toxicity concerns with DCQA administration in animals?

A6: Based on available data, some DCQAs appear to have low acute toxicity.[11][13] For instance, a study on 3,5-dicaffeoylquinic acid determined a relatively high oral LD50 of 2154 mg/kg in rats, classifying it as "slightly toxic".[13] A sub-chronic toxicity study of a combination of DCQAs and chlorogenic acids did not raise any safety concerns.[11] However, there is a lack of data on reproductive toxicity and teratogenicity.[11] It is always crucial to conduct dose-ranging studies to determine the maximum tolerated dose for your specific DCQA isomer and animal model.

Troubleshooting Guides

Guide 1: Inconsistent In Vivo Results
Issue Potential Cause Troubleshooting Steps
High variability between animalsInconsistent dosing formulationEnsure the dosing solution is homogenous and stable. Prepare fresh solutions if necessary.
Inaccurate administrationVerify the accuracy of dosing volumes and the consistency of the administration technique (e.g., oral gavage).[14]
Biological variabilityIncrease the number of animals per group to improve statistical power. Ensure animals are age and sex-matched.[14]
Lack of efficacyPoor bioavailabilityRefer to the formulation and bioavailability enhancement strategies in the FAQs.
Inadequate doseConduct a dose-response study to determine the optimal therapeutic dose.
Rapid metabolismConsider a more frequent dosing schedule to maintain therapeutic concentrations.
Guide 2: Adverse Events
Issue Potential Cause Troubleshooting Steps
Injection site reactions (for parenteral routes)Formulation pH or sterilityEnsure the formulation has a neutral pH and is sterile.
Irritating vehicleConsider alternative, less irritating vehicles.
Injection techniqueRotate injection sites and ensure proper needle size and injection speed.
Signs of distress after oral gavageFormulation issueHigh concentrations of co-solvents like DMSO can cause irritation. Keep the concentration as low as possible.[7] Ensure the pH is near neutral.[7]
Improper gavage techniqueEnsure the gavage needle is the correct size and the procedure is performed gently by trained personnel.[12]
Compound-specific effectsReduce the dose or dosing frequency to assess if the effects are dose-dependent.

Quantitative Data

Table 1: Pharmacokinetic Parameters of DCQA-Containing Extracts After Oral Administration in Rats

SubstanceDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Flos Lonicerae Extract10 g/kg0.25 ± 0.080.50.89 ± 0.21
Flos Lonicerae Extract5 g/kg0.13 ± 0.040.60.45 ± 0.13

Data summarized from a review of in vivo pharmacokinetic studies.[11]

Experimental Protocols

Protocol 1: Preparation of a Dosing Solution for Oral Administration

This is a general protocol and may require optimization for your specific DCQA isomer.

  • Weighing: Accurately weigh the required amount of DCQA powder based on the desired dose and the number and weight of the animals.

  • Initial Solubilization (if needed): If the DCQA is poorly soluble in the chosen vehicle, first dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Vehicle Addition: While vortexing, slowly add the dissolved DCQA concentrate to the final vehicle (e.g., a mixture of PEG 400 and water, or corn oil).

  • Homogenization: Ensure the final formulation is a homogenous solution or a stable suspension. Sonication may be used to aid in creating a uniform suspension.[7]

  • Final Concentration Check: Verify that the concentration of any co-solvents is below the recommended toxic limit (e.g., typically <10% for DMSO in the final dosing solution).[7]

  • Storage: Prepare the dosing solution fresh daily unless stability data indicates otherwise. Store protected from light.

Visualizations

Caption: Troubleshooting workflow for DCQA formulation.

G cluster_metabolism Metabolic Pathway of this compound in Rats DCQA This compound (DCQA) methylation Methylation (Catechol-O-methyltransferase) DCQA->methylation glucuronidation Glucuronidation (UDP-glucuronosyltransferases) DCQA->glucuronidation methylated_metabolites O-mono-methylated Metabolites O-di-methylated Metabolites methylation->methylated_metabolites glucuronidated_metabolites Glucuronidated Metabolites glucuronidation->glucuronidated_metabolites mixed_metabolites O-mono-methyl-glucuronidated Metabolites O-di-methyl-glucuronidated Metabolites glucuronidation->mixed_metabolites methylated_metabolites->glucuronidation excretion Urinary Excretion methylated_metabolites->excretion glucuronidated_metabolites->excretion mixed_metabolites->excretion

Caption: Simplified metabolic pathway of DCQA in rats.

G cluster_signaling Anti-inflammatory Signaling Pathways Modulated by DCQA LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Phosphorylation LPS->MAPK NFkB NF-κB Nuclear Translocation LPS->NFkB DCQA This compound DCQA->MAPK DCQA->NFkB Inflammatory_Mediators Expression of Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Caption: DCQA's role in modulating inflammatory pathways.

References

Technical Support Center: Dicaffeoylquinic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acid (diCQA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays involving diCQA isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (diCQA) and why is it studied?

A1: Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds that are esters of caffeic acid and quinic acid.[1][2] They are found in various plants and are known for their potent biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] These properties make them a subject of interest for therapeutic development.

Q2: What are the common isomers of diCQA?

A2: There are six different isomers of diCQA, with 1,3-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA being the most commonly studied.[5] It is important to note that different isomers can exhibit varying biological activities and potencies.[1][6]

Q3: Can diCQA interfere with biological assays?

A3: Yes, due to its chemical structure, particularly the presence of catechol groups, diCQA has the potential to interfere with certain biological assays.[7] These compounds can act as pan-assay interference compounds (PAINS), which tend to react non-specifically with numerous biological targets.[7][8] This can lead to false-positive or misleading results.

Q4: What types of assays are prone to interference by diCQA?

A4: Assays that are susceptible to interference from compounds with antioxidant and reducing properties are most at risk. This includes:

  • Cell Viability Assays: Colorimetric assays like the MTT assay are known to be affected by the intrinsic reducing potential of polyphenols.[9][10]

  • Antioxidant Assays: While used to measure the antioxidant capacity of diCQA, it's crucial to understand the mechanism of each assay (e.g., DPPH, ABTS) to correctly interpret the results.[6][11]

  • Enzyme Inhibition Assays: diCQA can interfere through non-specific mechanisms such as protein aggregation or redox cycling.[12]

  • Fluorescence-Based Assays: The intrinsic fluorescence of diCQA or its ability to quench fluorescence can interfere with these assays.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in MTT Cell Viability Assays

Question: I am treating my cells with diCQA and observing an unexpected increase in the MTT signal, suggesting increased cell viability, which contradicts my other findings. What could be the cause?

Answer: This is a common issue when working with polyphenolic compounds like diCQA. The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells.[9] However, compounds with intrinsic reducing potential, such as diCQA, can directly reduce MTT to formazan in a cell-free environment, leading to a false-positive signal that is not indicative of cell viability.[10]

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate diCQA at the concentrations used in your experiment with the MTT reagent in cell culture media without cells. If you observe a color change, this confirms direct reduction of MTT by your compound.

  • Wash Cells Before Adding MTT: After treating the cells with diCQA for the desired time, aspirate the media containing the compound and wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent. This will minimize the direct interaction between diCQA and MTT.[10]

  • Use an Alternative Viability Assay: Consider using an assay with a different mechanism that is less susceptible to interference from reducing compounds. The sulforhodamine B (SRB) assay, which measures cellular protein content, is a suitable alternative.[9]

Issue 2: High Background Signal in Fluorescence-Based Assays

Question: I am using a fluorescence-based assay to measure a specific cellular response after treatment with diCQA, and I am observing a high background signal in my treated wells, even in the absence of my intended biological target. Why is this happening?

Answer: this compound, like many phenolic compounds, can exhibit intrinsic fluorescence (autofluorescence).[12] This means the compound itself can fluoresce at the excitation and emission wavelengths used in your assay, leading to a high background signal that can mask the true biological signal.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: In a separate plate, measure the fluorescence of diCQA in the assay buffer at various concentrations used in your experiment, using the same filter set as your assay. This will quantify the extent of its autofluorescence.

  • Subtract Background Fluorescence: If the autofluorescence is significant, you can subtract the fluorescence intensity of the compound-only control from your experimental readings.

  • Optimize Filter Sets: If possible, try using a different fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of diCQA.

  • Consider a Non-Fluorescent Assay: If fluorescence interference cannot be overcome, switching to a non-fluorescent detection method, such as a colorimetric or luminescent assay, may be necessary.

Issue 3: Suspected Non-Specific Inhibition in Enzyme Assays

Question: My diCQA isomer is showing potent inhibition in my enzyme assay, but I am concerned about the specificity of this interaction. How can I determine if the inhibition is genuine?

Answer: Dicaffeoylquinic acids can cause non-specific enzyme inhibition through several mechanisms, including the formation of aggregates at higher concentrations or through redox cycling that generates reactive oxygen species like hydrogen peroxide, which can damage the enzyme.[12]

Troubleshooting Steps:

  • Vary Enzyme Concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration. Perform the inhibition assay at different enzyme concentrations. If the IC50 value increases with the enzyme concentration, it may suggest a stoichiometric, non-catalytic inhibition mechanism.

  • Include a Detergent: The inclusion of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer can help to disrupt compound aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Test for Redox Cycling: To check for interference from hydrogen peroxide generation, add catalase to the assay buffer. If the inhibition is abolished or reduced, it suggests that redox cycling is occurring.[12]

  • Use an Orthogonal Assay: Confirm your findings using a different assay format that measures enzyme activity through an alternative method.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various diCQA isomers. Note that assay conditions can significantly impact these values.

Table 1: Antioxidant Activity of this compound Isomers

diCQA IsomerAssayIC50 / ActivityReference
3,5-diCQADPPH Radical ScavengingIC50 = 4.26 µg/mL[13]
1,3-diCQADPPH Radical ScavengingLower IC50 than other known antioxidants[14]
4,5-diCQADPPH Radical ScavengingSuperior to 3,4- and 3,5-diCQA in some assays[6]
3,5-diCQAABTS Radical ScavengingTEAC value of 0.9974[13]
3,5-diCQAFRAP3.84 mmole of Trolox equivalent/g[13]
New diCQA IsomersSuperoxide Anion Radical ScavengingIC50 = 2.6 - 2.9 µg/mL[15]

Table 2: Enzyme Inhibitory Activity of this compound Isomers

diCQA IsomerTarget EnzymeIC50 / InhibitionReference
3,5-diCQAα-glucosidaseModerate Inhibition[16]
4,5-diCQAα-glucosidaseModerate Inhibition[16]
3,4-diCQA methyl esterα-amylasePronounced Inhibition[16]
3,5-diCQAAldose ReductaseMarked Inhibition[16]
diCQA IsomersXanthine OxidasediCQAs more potent than monoCQAs[17]
4,5-diCQAα-amylaseReported inhibitory activity[16]
3,5-diCQADPPIVGreatly Inhibited[16]

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6][11]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark.

  • Assay Procedure:

    • Add a series of concentrations of the diCQA isomer to the wells of a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the diCQA isomer. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the diCQA isomer.[6]

Protocol 2: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This assay is used to assess cell viability, but requires careful controls when used with reducing compounds.[18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of diCQA for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After treatment, remove the media containing diCQA and wash the cells with PBS.

    • Add fresh media containing MTT solution (final concentration typically 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

Visualizations

experimental_workflow cluster_observation Observation of Unexpected Result cluster_troubleshooting Troubleshooting Workflow cluster_conclusion Conclusion observation Unexpected result in primary assay (e.g., high MTT signal, potent enzyme inhibition) cell_free Perform cell-free control (diCQA + assay reagents) observation->cell_free Is direct interaction with reagents suspected? detergent Add detergent (e.g., Triton X-100) to enzyme assay observation->detergent Is non-specific enzyme inhibition suspected? wash_step Introduce wash step before adding detection reagent cell_free->wash_step If interference is observed orthogonal_assay Use an orthogonal assay (e.g., SRB instead of MTT) wash_step->orthogonal_assay If interference persists interference Assay Interference Confirmed orthogonal_assay->interference genuine_activity Genuine Biological Activity orthogonal_assay->genuine_activity catalase Add catalase to enzyme assay detergent->catalase If aggregation is ruled out catalase->interference catalase->genuine_activity

Caption: Workflow for troubleshooting potential assay interference by diCQA.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA diCQA Keap1_Nrf2 Keap1-Nrf2 Complex diCQA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the Nrf2 signaling pathway by diCQA.[6][18]

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of various isomers of dicaffeoylquinic acid (diCQA), a class of polyphenolic compounds recognized for their potent free radical scavenging and cytoprotective properties. Understanding the nuanced differences in the antioxidant potential among these isomers is critical for the targeted development of novel therapeutics for conditions associated with oxidative stress.

Dicaffeoylquinic acids are naturally occurring esters of caffeic acid and quinic acid.[1] The specific positioning of the two caffeoyl groups on the quinic acid core gives rise to several isomers, including 3,4-diCQA, 3,5-diCQA, 4,5-diCQA, 1,3-diCQA, and 1,5-diCQA. These structural variations influence their biological activity, including their antioxidant efficacy.[2] Generally, dicaffeoylquinic acids demonstrate greater antioxidant activity than their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[1][2]

Comparative Antioxidant Performance: Quantitative Data

The antioxidant activity of diCQA isomers is commonly assessed using a variety of in vitro assays that measure different aspects of their radical scavenging and reducing capabilities. The most frequently employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[2]

The following table summarizes quantitative data on the antioxidant activity of several diCQA isomers from various studies. It is important to note that direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.

IsomerAssayResultUnit
3,4-dicaffeoylquinic acid DPPH Scavenging Activity68.91EC50 (µg/mL)
Ferric Reducing Activity2.18EC50 (µg/mL)
ORAC> 5-CQA(Qualitative)
3,5-dicaffeoylquinic acid DPPH Radical Scavenging4.26IC50 (µg/mL)
ABTS Radical Scavenging0.9974TEAC
FRAP3.84mmole of Trolox equivalent/g
ORAC> 5-CQA(Qualitative)
4,5-dicaffeoylquinic acid DPPH Radical Scavenging19.8IC50 (µM)
ORAC> 5-CQA(Qualitative)
3,5-dicaffeoyl-epi-quinic acid DPPH Radical Scavenging5.6 ± 0.1IC50 (µg/mL)
Superoxide Anion Radical Scavenging2.9 ± 0.1IC50 (µg/mL)
1,3-dicaffeoyl-epi-quinic acid DPPH Radical Scavenging5.8 ± 0.2IC50 (µg/mL)
Superoxide Anion Radical Scavenging2.6 ± 0.4IC50 (µg/mL)

Note: EC50 and IC50 values represent the concentration of the isomer required to achieve 50% of the maximal effect (e.g., scavenging of radicals). A lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant strength of a compound to that of Trolox, a vitamin E analog.

Studies suggest that among the common isomers, 4,5-diCQA often exhibits superior antioxidant activity in some assays.[2] This enhanced activity may be attributed to the specific spatial arrangement of the hydroxyl groups, which facilitates more effective radical scavenging.[2] Furthermore, research on novel diCQA isomers, such as 3,5-dicaffeoyl-epi-quinic acid and 1,3-dicaffeoyl-epi-quinic acid, has revealed potent DPPH and superoxide anion radical scavenging activities.[3]

Signaling Pathway and Experimental Workflow

The antioxidant effects of this compound isomers are not limited to direct radical scavenging. They also exert indirect antioxidant effects by modulating cellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA diCQA Isomers Keap1 Keap1 diCQA->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Experimental_Workflow start Start: Obtain diCQA Isomers prep Prepare Stock Solutions of each isomer start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap orac ORAC Assay assays->orac cellular Cellular Antioxidant Activity Assay assays->cellular data Data Collection (Absorbance/Fluorescence) dpph->data abts->data frap->data orac->data cellular->data analysis Data Analysis (Calculate IC50/TEAC) data->analysis comparison Compare Antioxidant Activities analysis->comparison

References

A Comparative Guide to the Anti-inflammatory Effects of 3,5-Dicaffeoylquinic Acid and 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of two prominent dicaffeoylquinic acid isomers: 3,5-dicaffeoylquinic acid (3,5-DCQA) and 4,5-dicaffeoylquinic acid (4,5-DCQA). Dicaffeoylquinic acids, a class of polyphenolic compounds found in various plants, are gaining significant attention for their therapeutic potential, particularly their potent antioxidant and anti-inflammatory activities. The positioning of the two caffeoyl groups on the quinic acid core significantly influences their biological effects. This document synthesizes experimental data to objectively compare the anti-inflammatory performance of these two isomers, details the experimental methodologies used in key studies, and visualizes the underlying molecular pathways.

Data Presentation: A Comparative Overview

The anti-inflammatory effects of 3,5-DCQA and 4,5-DCQA have been evaluated in numerous in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, offering a direct comparison of their potency in inhibiting various inflammatory mediators.

In Vitro Anti-inflammatory Activities

The most common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.

Table 1: Comparative In Vitro Anti-inflammatory Effects of 3,5-DCQA and 4,5-DCQA

IsomerCell LineStimulantTarget MediatorEffectReference
3,5-DCQA RAW 264.7LPSNitric Oxide (NO)Marked reduction in production[1]
Prostaglandin E2 (PGE2)Marked reduction in production[1]
TNF-αMarked reduction in production[1][2]
IL-1βMarked reduction in production[1]
IL-6Marked reduction in production[1]
iNOS protein expressionInhibition of upregulation[2]
COX-2 protein expressionInhibition of upregulation[2]
4,5-DCQA RAW 264.7LPSNitric Oxide (NO)Dose-dependent reduction[3][4]
Prostaglandin E2 (PGE2)Significant suppression (55% inhibition at 4 µM)[3][4]
TNF-αDose-dependent decrease (40% inhibition at 4 µM)[3][4]
IL-6Dose-dependent decrease (20% inhibition at 4 µM)[3][4]
iNOS protein expressionDose-dependent reduction[4]
COX-2 protein expressionDose-dependent reduction[4]
Rat Primary ChondrocytesIL-1βNitric Oxide (NO)Significant inhibition[5]
Prostaglandin E2 (PGE2)Significant inhibition[5]
iNOS protein expressionSignificant inhibition[5]
COX-2 protein expressionSignificant inhibition[5]
TNF-αSignificant inhibition[5]
In Vivo Anti-inflammatory Activities

In vivo studies provide a more complex physiological context for evaluating the anti-inflammatory effects of these compounds. A commonly used model is the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.

Table 2: Comparative In Vivo Anti-inflammatory Effects of 3,5-DCQA and 4,5-DCQA

IsomerAnimal ModelInflammatory StimulusKey FindingsReference
3,5-DCQA MiceComplete Freund's Adjuvant (CFA)Attenuated inflammatory pain hypersensitivity and foot swelling[6]
4,5-DCQA RatCarrageenanDose-dependent suppression of paw edema; Reduced expression of iNOS, COX-2, and TNF-α in paw tissue. Effect at 20 mg/kg was comparable to diclofenac sodium (10 mg/kg) at 5 hours.[4][7][8]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both 3,5-DCQA and 4,5-DCQA are primarily mediated through the modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.[3][9]

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates the transcription of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. Both 3,5-DCQA and 4,5-DCQA have been shown to inhibit this process by preventing the degradation of IκBα.[9][10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription DCQA 3,5-DCQA & 4,5-DCQA DCQA->IKK Inhibition

NF-κB signaling pathway and points of inhibition by DCQA isomers.
The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by various extracellular stimuli, including LPS. Once activated, MAPKs phosphorylate and activate downstream transcription factors, leading to the production of inflammatory cytokines and enzymes. Studies have demonstrated that both 3,5-DCQA and 4,5-DCQA can significantly suppress the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated cells.[4][9][10]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Transcription DCQA 3,5-DCQA & 4,5-DCQA DCQA->MAPKK Inhibition of Phosphorylation In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pretreatment 2. Pre-treatment (with 3,5-DCQA or 4,5-DCQA) Cell_Culture->Pretreatment Stimulation 3. Inflammatory Stimulation (e.g., with LPS) Pretreatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 6. Cell Lysis Incubation->Cell_Lysis Mediator_Analysis 7. Analysis of Inflammatory Mediators (NO, PGE2, Cytokines via Griess Assay, ELISA) Supernatant_Collection->Mediator_Analysis Protein_Analysis 8. Protein Expression Analysis (iNOS, COX-2 via Western Blot) Cell_Lysis->Protein_Analysis

References

Dicaffeoylquinic Acid vs. Chlorogenic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of dicaffeoylquinic acid (DCQA) and chlorogenic acid (CGA), focusing on their antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory properties. The information presented is supported by experimental data from peer-reviewed scientific literature.

At a Glance: Key Differences in Biological Activity

Dicaffeoylquinic acids, a class of polyphenols, generally exhibit more potent biological activities compared to chlorogenic acid (a monocaffeoylquinic acid). This enhanced activity is largely attributed to the presence of two caffeoyl groups in DCQA molecules, which increases the number of hydroxyl groups available for radical scavenging and other interactions.[1]

Biological ActivityThis compound (DCQA)Chlorogenic Acid (CGA)Key Findings
Antioxidant Activity Generally higherModerate to highDCQAs consistently show superior radical scavenging and reducing power due to a greater number of hydroxyl groups.[1][2]
Anti-inflammatory PotentModerateBoth compounds inhibit inflammatory pathways, but some DCQA isomers show stronger inhibition of pro-inflammatory mediators.
Neuroprotection PromisingModerateBoth exhibit neuroprotective effects, but the broader profile of some DCQA metabolites suggests greater potential.
Enzyme Inhibition Varies by isomer and enzymeVariesBoth inhibit various enzymes, with efficacy dependent on the specific isomer and target enzyme.

In-Depth Analysis of Biological Activities

Antioxidant Properties

The antioxidant capacity of DCQAs and CGA is a cornerstone of their therapeutic potential. This activity is primarily evaluated through assays that measure radical scavenging ability and reducing power.

Experimental Data Summary: Antioxidant Activity

CompoundAssayIC50 / ValueReference
3,4-dicaffeoylquinic acidDPPH68.91 µg/ml (EC50)[3]
3,4-dicaffeoylquinic acidFerric Reducing Activity2.18 µg/ml (EC50)[3]
3,4-dicaffeoylquinic acidβ-carotene bleaching23.85 µg/ml (EC50)[3]
3,5-dicaffeoylquinic acidDPPH4.26 µg/mL (IC50)[4]
3,5-dicaffeoylquinic acidABTS0.9974 TEAC[4]
3,5-dicaffeoylquinic acidFRAP3.84 mmole of Trolox equivalent/g[4]
Methanol extract rich in chlorogenic and 1,5-dicaffeoylquinic acidDPPH13.61 ± 0.1 μg/mL (IC50)[5]
Methanol extract rich in chlorogenic and 1,5-dicaffeoylquinic acidABTS30.23 ± 0.4 μg/mL (IC50)[5]
Methanol extract rich in chlorogenic and 1,5-dicaffeoylquinic acidFRAP850.24 ± 14 mM FeSO4/mg extract[5]
Chlorogenic acidα-amylase inhibition21.93 µg/ml (IC50)[1]
Chlorogenic acidα-glucosidase inhibition27.14 µg/ml (IC50)[1]

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[6]

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.[6]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6][7]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.[6][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: A 7 mM ABTS solution is reacted with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours to form the ABTS radical cation.[8][9]

  • Dilution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8][9]

  • Reaction: The test compound is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 30 minutes).[9]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

This method measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.[10]

  • Reaction: The test sample is added to the FRAP reagent.

  • Measurement: The absorbance of the intense blue-colored complex formed is measured at 593 nm.[10]

  • Quantification: The antioxidant capacity is determined against a standard curve of a known antioxidant, such as Trolox.[9]

Anti-inflammatory Effects

Both DCQA and CGA exhibit anti-inflammatory properties by modulating key signaling pathways, primarily the NF-κB pathway, and reducing the production of pro-inflammatory mediators.

Experimental Data Summary: Anti-inflammatory Activity

CompoundCell LineAssayEffectReference
4,5-dicaffeoylquinic acidRAW264.7 macrophagesNitric Oxide (NO) ProductionDose-dependent inhibition of LPS-induced NO production.[11]
4,5-dicaffeoylquinic acidRAW264.7 macrophagesProstaglandin E2 (PGE2) ProductionSignificant inhibition of LPS-induced PGE2.[11]
3,5-dicaffeoylquinic acidRAW264.7 macrophagesNitric Oxide (NO) ProductionInhibition of NO and suppression of iNOS, COX-2, and TNF-α expression.[4]
Chlorogenic acidRAW264.7 macrophagesNF-κB activationCurtails NF-κB pathways to neutralize inflammatory factors.[8][8]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.[4][12]

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).[12]

  • Incubation: Cells are incubated for a further period (e.g., 24 hours).[13]

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[4][13]

  • Analysis: A decrease in nitrite concentration in treated cells compared to LPS-stimulated control cells indicates an anti-inflammatory effect.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.[14]

  • Treatment: Transfected cells are pre-treated with the test compound before stimulation with an NF-κB activator (e.g., TNF-α or LPS).[14]

  • Cell Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.[14]

  • Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[14]

Neuroprotective Properties

Oxidative stress is a key contributor to neurodegenerative diseases. The antioxidant and anti-inflammatory activities of DCQA and CGA contribute to their neuroprotective effects.

Experimental Data Summary: Neuroprotective Activity

CompoundCell Line/ModelStressorEffectReference
3,5-dicaffeoylquinic acidSH-SY5Y cellsHydrogen Peroxide (H₂O₂)Attenuated neuronal death and caspase-3 activation; restored intracellular glutathione.[6]
Chlorogenic acidCerebellar granule neuronsSodium Nitroprusside (Nitrosative stress)Dramatic protective effect.[15]
Caffeic acid (metabolite of CGA)Cerebellar granule neuronsH₂O₂, Proteasome inhibition, Apoptosis, ER stressSignificant protective activity against a broad range of stressors.[15]

Experimental Protocols

Hydrogen Peroxide-Induced Cell Death in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced apoptosis.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured.

  • Pre-treatment: Cells are pre-treated with the test compound for a specified time.[6]

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce cell death.[6]

  • Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay.

  • Measurement of Apoptotic Markers: Markers of apoptosis, such as caspase-3 activity, can be quantified.[6]

Enzyme Inhibition

DCQAs and CGA can inhibit the activity of various enzymes involved in different physiological processes, including carbohydrate metabolism and neurotransmission.

Experimental Data Summary: Enzyme Inhibition

CompoundEnzymeIC50Reference
3,4-dicaffeoylquinic acidα-glucosidase241.80 μg/ml (EC50)[3]
Chlorogenic acidα-amylase21.93 µg/ml[1]
Chlorogenic acidα-glucosidase27.14 µg/ml[1]
Caffeic acidAcetylcholinesterase (AChE)Higher inhibitory effect than chlorogenic acid[16]
Chlorogenic acidButyrylcholinesterase (BChE)Lower inhibitory effect than caffeic acid[16]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reaction Mixture: A buffer solution containing DTNB (Ellman's reagent) and the test inhibitor is prepared.[17]

  • Enzyme Addition: Acetylcholinesterase enzyme is added to the mixture.[17]

  • Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.[17]

  • Measurement: The formation of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.[17]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Signaling Pathway Modulation

The biological activities of DCQA and CGA are mediated through their interaction with key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_nucleus DCQA This compound Keap1 Keap1 DCQA->Keap1 Inhibits Interaction CGA Chlorogenic Acid CGA->Keap1 Inhibits Interaction ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2->Nucleus Translocation Keap1_Nrf2->Nrf2 Release ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Nrf2 signaling pathway activation by DCQA and CGA.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of activators like DCQAs and CGA disrupts the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 to the nucleus.[18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, leading to their upregulation and enhanced cellular protection.[18] Studies have shown that this compound isomers have a greater capacity to activate Nrf2 signaling compared to caffeoylquinic acid isomers.[2]

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.

NFkB_Pathway cluster_nucleus LPS_TNFa Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex LPS_TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB->Nucleus Translocation IkB_NFkB->NFkB Release Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation DCQA_CGA DCQA / CGA DCQA_CGA->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by DCQA and CGA.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitory protein IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Both DCQA and CGA can inhibit this pathway, often by targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[8]

Conclusion

The available evidence strongly suggests that dicaffeoylquinic acids possess superior biological activity compared to chlorogenic acid in several key areas, particularly in antioxidant and anti-inflammatory capacities. This is primarily attributed to their chemical structure, which features two caffeoyl moieties. While both classes of compounds show significant promise for therapeutic applications, the enhanced potency of DCQAs may make them more attractive candidates for further drug development. Researchers should consider the specific DCQA isomer in their studies, as there is evidence of varying activity among them. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these compounds.

References

Dicaffeoylquinic Acid's Impact on the NF-κB Pathway: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of dicaffeoylquinic acid (DCQA) in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its performance is contrasted with other known natural inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Mechanism of Action: this compound and the NF-κB Pathway

This compound, a phenolic compound found in various plants, has demonstrated significant anti-inflammatory properties by targeting the NF-κB signaling cascade. The canonical NF-κB pathway is a critical regulator of inflammatory responses. In an inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing the p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental evidence indicates that DCQA exerts its inhibitory effect by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit[1][2]. This action effectively halts the downstream inflammatory cascade.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation p65_p50 p65-p50 p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation DCQA This compound DCQA->IKK Inhibits DNA κB sites p65_p50_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Activation Inflammatory_Stimuli Inflammatory Stimuli (TNF-α, LPS) Inflammatory_Stimuli->IKK Activates

Figure 1: NF-κB Signaling Pathway and the Point of Inhibition by this compound.

Comparative Efficacy of NF-κB Inhibitors

The following tables summarize the quantitative data on the inhibitory effects of this compound and other well-known natural NF-κB inhibitors. While direct comparative studies are limited, the available data provides a basis for assessing their relative potencies.

Table 1: Inhibitory Effects of this compound on NF-κB Signaling and Downstream Markers

CompoundCell LineStimulantConcentration (µM)EffectReference
4,5-Dicaffeoylquinic AcidRat Primary ChondrocytesIL-1β (5 ng/mL)10, 20, 40Dose-dependent inhibition of IκB-α phosphorylation and p65 nuclear translocation.[2][3][4]
4,5-Dicaffeoylquinic AcidRAW264.7 MacrophagesLPS (50 ng/mL)1, 2, 4Dose-dependent inhibition of IκB-α phosphorylation and p65 nuclear translocation.[1]
4,5-Dicaffeoylquinic AcidRAW264.7 MacrophagesLPS (50 ng/mL)420% inhibition of IL-6 expression, 40% inhibition of TNF-α expression.[1]
3,5-Dicaffeoylquinic AcidRAW264.7 MacrophagesLPS50-250 µg/mLDose-dependent inhibition of NO production and suppression of iNOS, COX-2, and TNF-α gene expression.

Table 2: Comparative IC50 and Effective Concentrations of Natural NF-κB Inhibitors

CompoundAssayCell LineIC50 / Effective Concentration (µM)Reference
CurcuminNF-κB Luciferase ReporterRAW264.718.2 ± 3.9
Demethoxycurcumin (DMC)NF-κB Luciferase ReporterRAW264.712.1 ± 7.2
Bisdemethoxycurcumin (BDMC)NF-κB Luciferase ReporterRAW264.78.3 ± 1.6
QuercetinIP-10 Gene ExpressionMode-K40
QuercetinMIP-2 Gene ExpressionMode-K44
ResveratrolNot SpecifiedVarious-Inhibits IκB phosphorylation and p65 acetylation/translocation.

Experimental Validation Workflow

The validation of this compound's effect on the NF-κB pathway typically involves a series of in vitro experiments to quantify its impact on different stages of the signaling cascade and the resulting inflammatory response.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Start Seed Cells (e.g., RAW264.7, Chondrocytes) Pretreat Pre-treat with this compound (Various Concentrations) Start->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., LPS, TNF-α) Pretreat->Stimulate Lysates Prepare Cell Lysates (Cytoplasmic & Nuclear Fractions) Stimulate->Lysates Supernatant Collect Supernatant Stimulate->Supernatant WesternBlot Western Blot Analysis (p-IκBα, IκBα, p-p65, p65) Lysates->WesternBlot Luciferase NF-κB Luciferase Reporter Assay Lysates->Luciferase ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA Data Quantify protein levels, luciferase activity, and cytokine concentrations to determine the inhibitory effect of this compound. WesternBlot->Data Luciferase->Data ELISA->Data

Figure 2: A typical experimental workflow for validating the effect of this compound on the NF-κB pathway.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293 or RAW264.7 cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well white, opaque plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Treatment: Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Add the NF-κB activator (e.g., 10-20 ng/mL TNF-α) to the wells and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to each well and measure the luminescence (Signal A).

    • Subsequently, add the Renilla luciferase substrate (Stop & Glo® reagent) to the same well and measure the luminescence (Signal B).

  • Data Analysis: Normalize the firefly luciferase activity by dividing Signal A by Signal B. This ratio represents the normalized NF-κB activity.

Western Blot for Phospho-IκBα and Phospho-p65

This technique is used to detect the phosphorylation status of key proteins in the NF-κB pathway.

Materials:

  • RAW264.7 cells or other suitable cell line

  • This compound

  • LPS or TNF-α

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for the luciferase assay. After treatment, wash with ice-cold PBS and lyse the cells. For p65 translocation, separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.

ELISA for TNF-α and IL-6

This assay quantifies the concentration of pro-inflammatory cytokines secreted by the cells.

Materials:

  • Cell culture supernatant from treated cells

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Protocol:

  • Sample Collection: Collect the cell culture supernatant after treatment with this compound and the inflammatory stimulus.

  • ELISA Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Follow the specific kit instructions for incubation times, washing steps, and the addition of detection antibody, enzyme conjugate (e.g., streptavidin-HRP), and substrate.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.

Validation Logic

The validation of this compound's effect on the NF-κB pathway follows a logical progression from observing a general anti-inflammatory effect to pinpointing the specific molecular mechanism.

Validation_Logic A Observation: This compound reduces the expression of pro-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6). B Hypothesis: The anti-inflammatory effect is due to the inhibition of the NF-κB pathway. A->B C Experiment 1: Measure NF-κB transcriptional activity using a luciferase reporter assay. B->C D Result 1: This compound dose-dependently reduces luciferase activity. C->D E Experiment 2: Analyze the phosphorylation of IκBα and the nuclear translocation of p65 via Western Blot. D->E F Result 2: This compound inhibits IκBα phosphorylation and p65 nuclear translocation. E->F G Conclusion: This compound validates as an inhibitor of the NF-κB pathway by preventing IκBα degradation and subsequent p65 nuclear translocation. F->G

Figure 3: Logical flow for the validation of this compound's effect on the NF-κB pathway.

References

confirming the role of MAPK signaling in dicaffeoylquinic acid's action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of dicaffeoylquinic acid (DCQA) and its isomers in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes including inflammation, proliferation, and apoptosis. The evidence presented herein confirms the significant role of MAPK signaling in the pharmacological action of DCQA and provides supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of this compound and MAPK Signaling

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] The most common isomers are 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA. A primary mechanism underlying these effects is the modulation of the MAPK signaling pathway.[1][3] The MAPK cascade, comprising key kinases such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, is a crucial pathway that translates extracellular stimuli into a wide range of cellular responses.[3] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.

Comparative Performance: this compound Isomers on MAPK Signaling

Emerging research demonstrates that DCQA isomers effectively suppress the activation of the MAPK pathway, primarily by inhibiting the phosphorylation of ERK, JNK, and p38 kinases.[3][4] This inhibitory action leads to the downregulation of various pro-inflammatory mediators.

In Vitro Studies:

Studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells are instrumental in elucidating the anti-inflammatory mechanism of DCQAs. Pretreatment with DCQAs has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner.[4][5] This effect is directly linked to the suppression of MAPK phosphorylation.

Table 1: Quantitative Analysis of 4,5-Dicaffeoylquinic Acid's Effect on MAPK Signaling and Inflammatory Mediators in LPS-stimulated RAW264.7 Cells

ParameterTreatment Concentration (µM)Inhibition
MAPK Phosphorylation
p-ERK1, 2, 4Dose-dependent decrease[4]
p-JNK1, 2, 4Dose-dependent decrease[4]
p-p381, 2, 4Dose-dependent decrease[4]
Inflammatory Mediators
Nitrite (NO) Production1, 2, 4Dose-dependent inhibition[4]
PGE2 Production4~55% inhibition[1]
TNF-α Expression4~40% inhibition[4]
IL-6 Expression4~20% inhibition[4]

Note: Direct comparative quantitative data (e.g., IC50 values) for the inhibition of MAPK phosphorylation by different DCQA isomers is not consistently available in the reviewed literature. 4,5-DCQA is the most extensively studied isomer in this context.

In Vivo Studies:

Animal models of inflammation, such as the carrageenan-induced paw edema model in rats, further substantiate the anti-inflammatory effects of DCQAs. Oral administration of 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA has been shown to significantly reduce paw edema and the expression of pro-inflammatory markers.

Table 2: In Vivo Anti-inflammatory Effects of this compound Isomers in Carrageenan-Induced Rat Paw Edema

Isomer (50 mg/kg)Inhibition of Edema Volume (after 3h)
3,4-DCQASignificant reduction
3,5-DCQASignificant reduction
4,5-DCQASignificant reduction

Note: While all three isomers showed significant activity, a direct quantitative comparison of the percentage of edema inhibition was not explicitly stated in the primary literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MAPK signaling pathway and a typical experimental workflow for investigating the effects of this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activation MAP2K MAP2K (e.g., MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activation DCQA This compound DCQA->MAP2K Inhibition Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription_Factors->Pro_inflammatory_Genes Gene Transcription

Caption: this compound inhibits the MAPK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed RAW264.7 cells DCQA_Pretreatment Pre-treat with DCQA (various concentrations) Cell_Seeding->DCQA_Pretreatment LPS_Stimulation Stimulate with LPS DCQA_Pretreatment->LPS_Stimulation Cell_Viability Cell Viability Assay (MTT) LPS_Stimulation->Cell_Viability Mediator_Measurement Measurement of Inflammatory Mediators (Griess Assay for NO, ELISA for PGE2) LPS_Stimulation->Mediator_Measurement Western_Blot Western Blot Analysis (p-ERK, p-JNK, p-p38) LPS_Stimulation->Western_Blot Data_Quantification Quantify Results Cell_Viability->Data_Quantification Mediator_Measurement->Data_Quantification Western_Blot->Data_Quantification Comparison Compare Effects of DCQA Isomers Data_Quantification->Comparison

Caption: Experimental workflow for assessing DCQA's effect on MAPK signaling.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of DCQA and determine appropriate concentrations for subsequent experiments.

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DCQA (e.g., 1 to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of ERK, JNK, and p38 MAPKs.

  • Cell Lysis: After treatment with DCQA and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK, phospho-JNK, phospho-p38, total ERK, total JNK, and total p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Nitric Oxide (Griess Assay)

This protocol is used to quantify the production of nitric oxide, an inflammatory mediator.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Conclusion

The collective evidence strongly supports the pivotal role of the MAPK signaling pathway in the pharmacological actions of this compound. DCQA isomers, particularly 4,5-DCQA, have been demonstrated to effectively inhibit the phosphorylation of key MAPK members (ERK, JNK, and p38), leading to a significant reduction in the production of pro-inflammatory mediators. While direct quantitative comparisons of the MAPK inhibitory potency of different DCQA isomers are still emerging, the available data positions DCQAs as promising candidates for the development of novel therapeutics targeting MAPK-driven pathologies. Further research focusing on head-to-head comparisons of isomers and their specific interactions with MAPK pathway components will be invaluable for advancing their therapeutic potential.

References

A Comparative Guide to Dicaffeoylquinic Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds renowned for their significant antioxidant, anti-inflammatory, and antiviral properties, making them promising candidates for pharmaceutical and nutraceutical applications. The efficient extraction of these bioactive molecules from plant matrices is a critical first step in research and product development. This guide provides an objective comparison of various extraction methods for DCQAs, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method for dicaffeoylquinic acids depends on several factors, including extraction efficiency, time, solvent consumption, and the thermal stability of the target compounds. This section provides a comparative overview of conventional and modern extraction techniques.

Maceration is a simple, conventional method involving soaking the plant material in a solvent. While it requires minimal specialized equipment, it is often time-consuming and may result in lower extraction yields compared to more advanced techniques.

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method generally offers higher yields in a shorter time compared to maceration and operates at lower temperatures, which is beneficial for preserving thermolabile compounds.[1]

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to rapid extraction. MAE is known for its high efficiency and significantly reduced extraction times and solvent volumes.[2][3] However, careful control of temperature is crucial to prevent the degradation of heat-sensitive compounds like DCQAs.[2]

Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. The high pressure maintains the solvent in its liquid state above its boiling point, allowing for faster extraction rates.

Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide, as the solvent.[4] By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.[4] SFE is advantageous for its use of non-toxic, non-flammable, and environmentally friendly solvents, and the solvent can be easily removed from the extract.[4] However, the high initial equipment cost can be a significant drawback.[5]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of dicaffeoylquinic acids using different methods. It is important to note that direct comparison of yields can be challenging due to variations in plant material, specific DCQA isomers targeted, and analytical methods used in different studies.

Extraction MethodPlant MaterialDicaffeoylquinic Acid(s)SolventTemperature (°C)TimeYieldReference
Maceration Pluchea indica leaves3,4-DCQA, 3,5-DCQA, 4,5-DCQA50% EthanolRoom Temp.72 h3,4-CQ: 2.52%, 3,5-CQ: 10.50%, 4,5-CQ: 24.24% (%w/w of extract)[6]
Ultrasound-Assisted Extraction (UAE) Pluchea indica leaves3,4-DCQA, 3,5-DCQA, 4,5-DCQA50% Ethanol40 ± 515 min3,4-CQ: 2.50%, 3,5-CQ: 10.50%, 4,5-CQ: 24.24% (%w/w of extract) - Note: Yields were highest among compared methods[6]
Ultrasound-Assisted Extraction (UAE) Coffee SilverskinTotal Caffeoylquinic Acids60% Ethanol25-8010-30 minNot specified for DCQAs alone[2][3][7]
Microwave-Assisted Extraction (MAE) Coffee SilverskinTotal Caffeoylquinic Acids60% Ethanol25-8010-30 minNot specified for DCQAs alone[2][3][7]
Microwave Pretreatment + Pressing Forced Endive RootsDicaffeoylquinic acidsWater10010 min13 ± 2% of total extractable diCQAs[8]
Accelerated Solvent Extraction (ASE) Forced Chicory Roots3,5-dicaffeoylquinic acid57% Ethanol95Not specified5.41 ± 0.79 mg/g DM[9][10]
Conventional Solid-Liquid Extraction Forced Endive RootsDicaffeoylquinic acidsWater9030 minReference for 100% extraction[8]
Ionic Liquid Extraction Sweet Potato Leaves3,5-dicaffeoylquinic acid[bmim]Cl/Methanol (3:1)Not specifiedNot specified1.40% extraction rate[11]

DM: Dry Matter. The yields for Pluchea indica are expressed as a percentage of the total extract, highlighting the relative abundance of different DCQA isomers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for the key extraction methods discussed.

Maceration Protocol
  • Sample Preparation: Air-dry the plant material at room temperature in a shaded area and grind it into a fine powder.

  • Extraction: Weigh a precise amount of the powdered plant material and place it in a suitable vessel. Add the extraction solvent (e.g., 50% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Incubation: Seal the vessel and keep it at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. The residue can be re-extracted to maximize yield. Combine the filtrates and concentrate them using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Prepare the plant material as described for maceration.

  • Extraction: Place a weighed amount of the powdered sample into an extraction vessel and add the chosen solvent (e.g., 75% methanol).

  • Sonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 35 kHz) and power for a defined duration (e.g., 15-30 minutes).[1][6] Maintain the temperature of the medium using a water bath if necessary.[12]

  • Separation and Concentration: After sonication, separate the extract from the solid material by centrifugation or filtration. The supernatant can then be concentrated as required.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Prepare the plant material as for the previous methods.

  • Extraction: Place the weighed sample and the extraction solvent (e.g., 60% ethanol) into a microwave-safe extraction vessel.

  • Irradiation: Place the vessel in a microwave extractor and apply microwave irradiation at a set power (e.g., 280 W) and for a specific time (e.g., 10 minutes).[7][8] Monitor and control the temperature to prevent overheating and degradation of the target compounds.

  • Cooling and Separation: After extraction, cool the vessel to room temperature before opening. Separate the extract from the solid residue by filtration or centrifugation.

Supercritical Fluid Extraction (SFE) Protocol (General for Phenolic Compounds)
  • Sample Preparation: Dry and grind the plant material to a consistent particle size.

  • Loading: Pack the ground material into the extraction vessel of the SFE system.

  • Extraction: Pressurize and heat the system to the desired supercritical conditions for CO2 (e.g., 35-60°C and up to 400 bar).[4] A co-solvent such as ethanol may be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of phenolic compounds.[4]

  • Separation: The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The collected extract can then be dissolved in a suitable solvent for further analysis.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the relationships between different extraction parameters, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing PlantMaterial Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration/ Centrifugation Maceration->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis

A general workflow for the extraction and analysis of dicaffeoylquinic acids.

Method_Comparison DCQA_Extraction DCQA Extraction Methods Maceration Maceration DCQA_Extraction->Maceration Low Cost, Long Time UAE Ultrasound-Assisted Extraction (UAE) DCQA_Extraction->UAE Moderate Cost, Short Time, Low Temp MAE Microwave-Assisted Extraction (MAE) DCQA_Extraction->MAE Moderate Cost, Very Short Time, High Temp SFE Supercritical Fluid Extraction (SFE) DCQA_Extraction->SFE High Cost, Green Solvent, Tunable Selectivity

Comparison of key features of different DCQA extraction methods.

Conclusion

The choice of an extraction method for dicaffeoylquinic acids is a trade-off between factors such as yield, extraction time, cost, and environmental impact. For rapid, high-throughput screening or when working with small sample sizes, modern techniques like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of speed and efficiency. Accelerated Solvent Extraction provides an automated and efficient option for routine extractions. For applications where solvent purity and environmental concerns are paramount, Supercritical Fluid Extraction stands out as a superior, albeit more capital-intensive, choice. Traditional maceration , while simple and inexpensive, is generally less efficient and more time-consuming.

Researchers and drug development professionals should carefully consider the specific goals of their project, available resources, and the scale of extraction when selecting the most appropriate method for isolating dicaffeoylquinic acids. The data and protocols presented in this guide serve as a valuable starting point for methodological development and optimization.

References

A Comparative Guide to HPLC and LC-MS Methods for Dicaffeoylquinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV/Vis) or Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of dicaffeoylquinic acids (DCQAs). This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters, enabling researchers to select the most appropriate method for their specific analytical needs.

Dicaffeoylquinic acids are a class of polyphenolic compounds with significant pharmacological interest due to their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Accurate and reliable quantification of these isomers is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutics.

Methodologies and Experimental Protocols

The successful analysis of dicaffeoylquinic acids by either HPLC or LC-MS is contingent on optimized experimental conditions. Below are detailed protocols representative of typical methodologies employed for each technique.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This protocol is designed for the separation and quantification of DCQA isomers using a standard HPLC system with Diode-Array Detection.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Hypersil BDS C18, 4.6 x 100 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient elution is typically used, consisting of:

    • Solvent A: 0.5% acetic acid in water.[3]

    • Solvent B: Methanol.[3]

  • Gradient Program: A common gradient starts with a low percentage of organic solvent (e.g., 10% B) and gradually increases to a higher percentage (e.g., 50% B over 40 minutes) to elute the compounds of interest.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 326 nm.[3]

  • Injection Volume: 5 µL.[3]

Sample Preparation:

  • Extracts are typically dissolved in methanol and filtered through a 0.22 µm membrane filter before injection.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is tailored for the highly sensitive and selective quantification of DCQAs using a triple quadrupole mass spectrometer.

Instrumentation:

  • LC-MS/MS system, including a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[5][6]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[5][6]

  • Gradient Program: A gradient elution is employed to achieve optimal separation of isomers.

  • Flow Rate: 0.3 mL/min.[5][6]

  • Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[5][6]

  • Injection Volume: 10 µL.[5][6]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for phenolic compounds.[1][7]

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, providing high selectivity and sensitivity.[4][7] This involves monitoring specific precursor-to-product ion transitions for each DCQA isomer.

  • Ion Source Parameters: Parameters such as spray voltage, capillary temperature, and gas flows are optimized to achieve maximum signal intensity for the analytes.[1]

Performance Comparison: HPLC vs. LC-MS/MS

The choice between HPLC-DAD and LC-MS/MS for the analysis of dicaffeoylquinic acids depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of each method based on typical validation data.

Validation ParameterHPLC-DADLC-MS/MSKey Considerations
Specificity/Selectivity Relies on chromatographic separation and UV-Vis spectra. Co-elution of isomers or matrix components can be a challenge.[8]Highly selective due to the use of specific precursor-product ion transitions (SRM).[7] Can differentiate isomers even with partial chromatographic co-elution.[9][10]LC-MS/MS offers superior selectivity, which is critical for complex matrices like plasma or plant extracts.
Linearity (r²) Typically ≥ 0.996.[11]Typically ≥ 0.997.[12]Both methods demonstrate excellent linearity over a defined concentration range.
Precision (%RSD) Intra-day and inter-day precision are generally below 5%.Intra-day and inter-day precision are often below 15% at the LLOQ and tighter at higher concentrations.[7]Both methods offer good precision, with LC-MS/MS often showing slightly higher variability at the lower limits of quantification.
Accuracy (% Recovery) Typically within 95-105%.[11]Typically within 85-115%.[7]Both methods provide acceptable accuracy for quantitative analysis.
Limit of Detection (LOD) In the range of 0.1 - 0.3 µg/mL.[11]Significantly lower, often in the range of 0.01 - 0.1 ng/mL.LC-MS/MS is substantially more sensitive, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) In the range of 0.3 - 1.0 µg/mL.[11]Significantly lower, often in the range of 0.05 - 0.5 ng/mL.The lower LOQ of LC-MS/MS is advantageous for pharmacokinetic studies where concentrations in biological fluids can be very low.
Matrix Effect Less susceptible to ion suppression or enhancement.Can be significantly affected by ion suppression or enhancement from co-eluting matrix components, requiring careful method development and often the use of an internal standard.[7]Matrix effects are a critical consideration for LC-MS/MS and must be evaluated during method validation.
Cost and Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.The choice of method may be influenced by budget and available technical expertise.

Visualizing the Workflow and Comparison

To further illustrate the processes and comparative logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis & Validation extraction Extraction of DCQAs filtration Filtration extraction->filtration hplc_injection Injection filtration->hplc_injection lcms_injection Injection filtration->lcms_injection hplc_separation C18 Separation hplc_injection->hplc_separation hplc_detection DAD Detection hplc_separation->hplc_detection quantification Quantification hplc_detection->quantification lcms_separation C18 Separation lcms_injection->lcms_separation lcms_ionization ESI lcms_separation->lcms_ionization lcms_detection MS/MS Detection (SRM) lcms_ionization->lcms_detection lcms_detection->quantification validation Method Validation quantification->validation

Analytical workflow for DCQA analysis.

logical_comparison cluster_hplc HPLC-DAD cluster_lcms LC-MS/MS hplc_pros Pros: - Lower Cost - Simpler Operation - Less Matrix Effect decision Method Selection hplc_pros->decision hplc_cons Cons: - Lower Sensitivity - Lower Selectivity - Potential for Co-elution hplc_cons->decision lcms_pros Pros: - High Sensitivity - High Selectivity - Structural Information lcms_pros->decision lcms_cons Cons: - Higher Cost - More Complex - Susceptible to Matrix Effects lcms_cons->decision

Comparative logic for method selection.

Conclusion

Both HPLC-DAD and LC-MS/MS are robust and reliable methods for the quantification of dicaffeoylquinic acids. The choice of method should be guided by the specific analytical requirements.

  • HPLC-DAD is a cost-effective and straightforward method suitable for routine quality control of raw materials and finished products where the concentration of DCQAs is relatively high and the sample matrix is not overly complex.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, metabolomics research, and the analysis of trace levels of DCQAs in complex biological or food matrices. Its ability to provide structural information through fragmentation patterns is also a significant advantage for isomer identification.[9][13][14]

Ultimately, a thorough validation of the chosen method is imperative to ensure the accuracy and reliability of the analytical results, adhering to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[15][16][17]

References

Dicaffeoylquinic Acid vs. Quercetin: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two prominent natural polyphenols: dicaffeoylquinic acid (DCQA) and quercetin. By synthesizing experimental data, this document aims to offer an objective overview of their mechanisms of action and therapeutic potential in neurodegenerative diseases.

Core Neuroprotective Mechanisms: A Snapshot

Both this compound and quercetin exert their neuroprotective effects through multifaceted mechanisms, primarily centered around their potent antioxidant and anti-inflammatory activities. While they share some common pathways, key differences in their molecular targets and signaling modulation exist.

This compound (DCQA) isomers, such as 3,5-DCQA and 4,5-DCQA, are potent antioxidants that can directly scavenge free radicals.[1] Their neuroprotective effects are also mediated by the activation of crucial cell survival signaling pathways, including the Nrf2/ARE and PI3K/Akt pathways.[1]

Quercetin , a well-studied flavonoid, also demonstrates robust antioxidant and anti-inflammatory properties.[2] Its neuroprotective mechanisms involve the modulation of several signaling cascades, including the Nrf2-ARE pathway, NF-κB, and the activation of sirtuin 1 (SIRT1) and autophagy.[2]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize key quantitative data from in vitro studies, providing a comparative look at the efficacy of this compound and quercetin in neuroprotection. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: Protection Against Oxidative Stress-Induced Cell Death in SH-SY5Y Human Neuroblastoma Cells
CompoundNeurotoxinConcentrationEffect on Cell ViabilityReference
3,5-Dicaffeoylquinic acid Hydrogen Peroxide (H₂O₂)1-10 µMAttenuated neuronal death and caspase-3 activation.[3]
Quercetin Hydrogen Peroxide (H₂O₂)1-20 µMSuppressed H₂O₂-mediated cytotoxicity and LDH release in a concentration-dependent manner.[4]
Table 2: Anti-inflammatory Activity in Microglial Cells
CompoundStimulantCell LineParameter MeasuredIC₅₀ / Effective ConcentrationReference
3,5-Dicaffeoylquinic acid Lipopolysaccharide (LPS)RAW 264.7Nitric Oxide (NO) ProductionEffective inhibition at 50-250 µg/mL.[5]
Quercetin Lipopolysaccharide (LPS)BV-2Nitric Oxide (NO) ProductionSignificantly suppressed NO production.[6]
Quercetin LPS/IFN-γBV-2Nitric Oxide (NO) ProductionInhibitory effect on iNOS expression and NO production.[7]

Signaling Pathways in Neuroprotection

The neuroprotective effects of both compounds are underpinned by their ability to modulate key intracellular signaling pathways that govern cellular stress responses, inflammation, and survival.

This compound Signaling Pathways

This compound has been shown to activate the Nrf2/ARE and PI3K/Akt signaling pathways, which are critical for cellular antioxidant defense and survival.

Dicaffeoylquinic_Acid_Signaling DCQA This compound Nrf2 Nrf2 DCQA->Nrf2 Activates PI3K PI3K DCQA->PI3K Activates ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->AntioxidantEnzymes Induces transcription Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes Quercetin_Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Quercetin Quercetin IKK IKK Quercetin->IKK Inhibits Nrf2 Nrf2 Quercetin->Nrf2 Activates LPS LPS LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits ProinflammatoryGenes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) NFκB->ProinflammatoryGenes Induces transcription ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription Experimental_Workflow_Oxidative_Stress Start Seed SH-SY5Y cells in 96-well plates Pretreatment Pre-treat with various concentrations of DCQA or Quercetin for 24h Start->Pretreatment Induction Induce oxidative stress with H₂O₂ for 24h Pretreatment->Induction MTT_Assay Assess cell viability using MTT assay Induction->MTT_Assay LDH_Assay Measure cytotoxicity via LDH release assay Induction->LDH_Assay End Analyze Data and Determine EC₅₀ MTT_Assay->End LDH_Assay->End

References

A Comparative Guide to the Bioavailability of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of three prominent dicaffeoylquinic acid (diCQA) isomers: 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid. Dicaffeoylquinic acids are a class of polyphenolic compounds abundant in various plants and are recognized for their potential health benefits. Understanding the comparative bioavailability of these isomers is crucial for the development of novel therapeutics and functional foods. This document summarizes key pharmacokinetic data from in vivo studies and outlines typical experimental protocols.

Executive Summary

This compound isomers generally exhibit rapid absorption after oral administration, but their bioavailability can be influenced by the specific isomer and the food matrix in which they are consumed.[1][2][3] In vivo studies, primarily in rats, indicate that these compounds undergo significant metabolism, with metabolites such as caffeic acid and its derivatives being more readily detected in plasma than the parent compounds.[3] While direct comparative human bioavailability data is limited, animal studies provide valuable insights into the relative pharmacokinetic profiles of the different diCQA isomers.

Quantitative Data on Bioavailability

The following table summarizes the key pharmacokinetic parameters for 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid based on a comparative study in rats following oral administration of an extract from Ainsliaea fragrans.

IsomerDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
3,4-dicaffeoylquinic acid 4.5103.5 ± 21.70.25152.8 ± 35.4
3,5-dicaffeoylquinic acid 4.5135.2 ± 28.90.25201.5 ± 42.1
4,5-dicaffeoylquinic acid 4.589.7 ± 19.50.25125.6 ± 28.3

Data from a study by Su et al. (2014) where a mixed extract was administered.

A separate study focusing on purified 3,5-dicaffeoylquinic acid administered orally to rats reported a Cmax of 7.08 μg/mL, a Tmax of 22.01 minutes, and an AUC(0-∞) of 82.58 μg·h/mL, with an absolute bioavailability of 22.6%.[2] This suggests that the bioavailability of a purified compound may differ from that within a complex plant extract. Generally, the elimination half-lives for the three isomers are similar, ranging from 7.4 to 10 hours.[2]

Experimental Protocols

The following is a representative experimental protocol for an in vivo pharmacokinetic study of this compound isomers in rats, based on the methodology described by Su et al. (2014).

1. Animal Model:

  • Wistar rats (female), weighing approximately 200-220g, are used.

  • Animals are fasted overnight before the experiment with free access to water.

2. Drug Administration:

  • A plant extract containing a known concentration of this compound isomers is administered orally via gavage.

  • The dosage is calculated based on the body weight of the individual rats.

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the tail vein at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Blood samples are collected into heparinized tubes and immediately centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Sample Preparation:

  • Plasma samples are typically deproteinized by adding a precipitating agent like methanol or acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, evaporated to dryness, and then reconstituted in a suitable solvent for analysis.

5. Analytical Method:

  • The concentrations of the this compound isomers and their metabolites in the plasma samples are determined using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.

  • Mass spectrometric detection is performed using selected reaction monitoring (SRM) mode with an electrospray ionization (ESI) source operating in negative ionization mode.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated using appropriate software.

Visualization of Experimental Workflow and Metabolic Fate

To facilitate a clearer understanding of the processes involved in assessing the bioavailability and the subsequent metabolic transformations of this compound isomers, the following diagrams have been generated.

G cluster_0 In Vivo Bioavailability Study Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Drug_Admin Oral Administration (Gavage) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling (Tail Vein) Drug_Admin->Blood_Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation) Blood_Sampling->Sample_Prep Analysis UHPLC-MS/MS Analysis Sample_Prep->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Analysis G cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_products Metabolic Products cluster_circulation Systemic Circulation diCQA_Isomers This compound Isomers (3,4-, 3,5-, 4,5-diCQA) Phase_I Phase I Metabolism (e.g., Hydrolysis) diCQA_Isomers->Phase_I Gut Microbiota & Esterases Caffeic_Acid Caffeic Acid & Derivatives Phase_I->Caffeic_Acid Phase_II Phase II Metabolism (Glucuronidation, Sulfation, Methylation) Conjugates Glucuronide & Sulfate Conjugates Phase_II->Conjugates Methylated_Metabolites Methylated Metabolites Phase_II->Methylated_Metabolites Caffeic_Acid->Phase_II Plasma_Metabolites Metabolites in Plasma Caffeic_Acid->Plasma_Metabolites Conjugates->Plasma_Metabolites Methylated_Metabolites->Plasma_Metabolites

References

Dicaffeoylquinic Acid: A Head-to-Head Comparison with Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of dicaffeoylquinic acid (DCQA) isomers against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present a synthesis of experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Executive Summary

Dicaffeoylquinic acids, a class of polyphenolic compounds, have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. Experimental evidence suggests that certain DCQA isomers exhibit potency comparable to standard anti-inflammatory agents. This guide consolidates the current scientific findings to facilitate an informed evaluation of DCQAs as potential therapeutic candidates.

Data Presentation: Quantitative Comparison

The anti-inflammatory efficacy of DCQA isomers has been evaluated against standard drugs in various experimental models. The following tables summarize the key quantitative findings.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the acute anti-inflammatory activity of compounds.

CompoundDosePaw Edema InhibitionReference
4,5-Dicaffeoylquinic Acid20 mg/kgComparable to Diclofenac (10 mg/kg)[1]
Diclofenac (Positive Control)10 mg/kgStandard Inhibition[1]
3,5-Dicaffeoylquinic Acid50 mg/kg88% of Indomethacin (10 mg/kg) activity after 3h[2]
Indomethacin (Positive Control)10 mg/kgStandard Inhibition[2]
In Vitro Anti-Inflammatory Activity: LPS-Stimulated RAW 264.7 Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in vitro model for studying inflammatory responses. The following table presents the inhibitory effects of DCQAs and standard drugs on key inflammatory mediators. Due to the lack of direct head-to-head studies presenting IC50 values for both DCQAs and standard drugs in the same experiment, data from different studies are presented for comparison.

CompoundTargetIC50 / % InhibitionReference
4,5-Dicaffeoylquinic AcidNitric Oxide (NO)Dose-dependent reduction[3]
4,5-Dicaffeoylquinic AcidProstaglandin E2 (PGE2)55% inhibition at 4 µM[2]
4,5-Dicaffeoylquinic AcidTNF-α40% inhibition at 4 µM[4]
4,5-Dicaffeoylquinic AcidIL-620% inhibition at 4 µM[4]
IndomethacinNitric Oxide (NO)IC50: 56.8 µM[5]
IndomethacinProstaglandin E2 (PGE2)IC50: 2.8 µM[5]
IndomethacinTNF-αIC50: 143.7 µM[5]
DexamethasoneNitric Oxide (NO)Significant inhibition (IC50 not specified)[6]

Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the methodology for assessing the anti-inflammatory effects of test compounds on LPS-stimulated murine macrophage cells.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of DCQA or a standard anti-inflammatory drug (e.g., dexamethasone) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2) Production:

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Western Blot Analysis for iNOS and COX-2 Expression:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA protein assay.
  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction and assessment of acute inflammation in a rat model.

1. Animals:

  • Species: Male Sprague-Dawley rats (or similar strain).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

2. Experimental Procedure:

  • Administer DCQA (e.g., 5, 10, 20 mg/kg) or a standard anti-inflammatory drug (e.g., diclofenac, 10 mg/kg) orally or via intraperitoneal injection. The control group receives the vehicle.
  • After 1 hour, induce inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

3. Calculation of Paw Edema Inhibition:

  • The percentage inhibition of paw edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of this compound and standard anti-inflammatory drugs are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IKK IKK TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DCQA This compound DCQA->MAPK_cascade Inhibits DCQA->IKK Inhibits NSAIDs NSAIDs (e.g., Diclofenac) COX2 COX-2 NSAIDs->COX2 Inhibits Corticosteroids Corticosteroids (e.g., Dexamethasone) Corticosteroids->IKK Inhibits Gene_expression Pro-inflammatory Gene Expression AP1_nuc->Gene_expression NFkB_nuc->Gene_expression Gene_expression->COX2 iNOS iNOS Gene_expression->iNOS Cytokines Cytokines (TNF-α, IL-6) Gene_expression->Cytokines PGE2 PGE2 COX2->PGE2 Produces NO NO iNOS->NO Produces

Caption: Inhibition of NF-κB and MAPK signaling pathways by DCQA and standard drugs.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo experimental models described.

G cluster_invitro In Vitro Experimental Workflow A Seed RAW 264.7 cells B Pre-treat with DCQA / Standard Drug A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Lyse Cells D->F G Measure NO, PGE2, TNF-α, IL-6 (ELISA) E->G H Analyze iNOS, COX-2 (Western Blot) F->H

Caption: General workflow for in vitro anti-inflammatory assays.

G cluster_invivo In Vivo Experimental Workflow (Carrageenan-Induced Paw Edema) A Administer DCQA / Standard Drug (Oral/IP) B Inject Carrageenan into Rat Paw A->B C Measure Paw Volume/ Thickness over Time B->C D Calculate % Inhibition of Edema C->D

Caption: General workflow for in vivo carrageenan-induced paw edema model.

References

Unraveling the Antiviral Action of Dicaffeoylquinic Acid Against Influenza: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acid (DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate in the search for novel anti-influenza therapeutics. Exhibiting a multifaceted mechanism of action, DCQA presents a compelling alternative to conventional antiviral drugs. This guide provides an objective comparison of DCQA's performance against influenza virus, supported by experimental data, detailed methodologies, and visual representations of its interaction with host and viral components.

Quantitative Data Summary

The antiviral efficacy of various this compound isomers has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a comparative perspective on their potency.

Table 1: In Vitro Anti-influenza Activity of Caffeoylquinic Acid Derivatives

CompoundVirus StrainCell LineAssayEC50 (µM)Cytotoxicity (CC50 in µM)Reference
3,4-Dicaffeoylquinic AcidA/WSN/33 (H1N1)MDCKCell Viability81.1>85.5% purity, specific value not provided[1]
3,5-Dicaffeoylquinic AcidA/WSN/33 (H1N1)MDCKCell Viability104.5>90.0% purity, specific value not provided[1]
4,5-Dicaffeoylquinic AcidA/WSN/33 (H1N1)MDCKCell Viability129.7>51.4% purity, specific value not provided[1]
Chlorogenic AcidA/WSN/33 (H1N1)MDCKCell Viability299.2Not provided[1]
Caffeic AcidA/WSN/33 (H1N1)MDCKCell Viability499.4Not provided[1]

Table 2: In Vivo Efficacy of 3,4-Dicaffeoylquinic Acid in Influenza-Infected Mice

Treatment GroupVirus StrainAnimal ModelDosageOutcomeReference
3,4-Dicaffeoylquinic AcidA/WSN/33 (H1N1)BALB/c Mice50 mg/kg/day (oral)Significantly extended lifespan compared to untreated mice.[2][2]
Oseltamivir PhosphateA/WSN/33 (H1N1)BALB/c Mice0.5 mg/kg/day (oral)Significantly extended lifespan compared to untreated mice.[2][2]
Control (Vehicle)A/WSN/33 (H1N1)BALB/c MiceN/ASignificant body weight loss and mortality.[2][2]

Antiviral Mechanisms of this compound

Current research suggests that DCQA employs a multi-pronged approach to combat influenza virus infection, primarily by modulating host-cell responses rather than directly inhibiting viral replication. Some studies also indicate a potential for direct viral targeting through neuraminidase inhibition.

Host-Mediated Viral Clearance via TRAIL Upregulation

In vivo studies have demonstrated that 3,4-dicaffeoylquinic acid enhances the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) mRNA in the lungs of influenza-infected mice.[2][3] TRAIL is a cytokine that can induce apoptosis in virus-infected cells, thereby facilitating viral clearance. This unique mechanism sets it apart from neuraminidase inhibitors like oseltamivir, which directly target a viral enzyme.[2]

TRAIL_Pathway DCQA 3,4-Dicaffeoylquinic Acid HostCell Host Lung Epithelial Cell DCQA->HostCell Acts on TRAIL_mRNA TRAIL mRNA (Upregulation) HostCell->TRAIL_mRNA TRAIL_Protein TRAIL Protein TRAIL_mRNA->TRAIL_Protein Translation InfectedCell Influenza-Infected Cell TRAIL_Protein->InfectedCell Binds to Death Receptors Apoptosis Apoptosis InfectedCell->Apoptosis ViralClearance Enhanced Viral Clearance Apoptosis->ViralClearance

Figure 1. DCQA enhances viral clearance by upregulating TRAIL expression.
Neuraminidase Inhibition

Several caffeoylquinic acids have been identified as inhibitors of influenza neuraminidase (NA), the viral enzyme responsible for releasing new virions from infected cells.[4] While specific IC50 values for various DCQA isomers against influenza NA are not yet widely published, molecular docking studies suggest an interaction with key amino acid residues in the enzyme's active site.[4] This mechanism is shared with the widely used antiviral drug oseltamivir.

Neuraminidase_Inhibition cluster_virus Influenza Virus cluster_host Host Cell Neuraminidase Neuraminidase (NA) Release Viral Release Neuraminidase->Release NewVirion New Virion SialicAcid Sialic Acid Receptor NewVirion->SialicAcid Attached to SialicAcid->Neuraminidase Cleavage by DCQA This compound Inhibition Inhibition DCQA->Inhibition Oseltamivir Oseltamivir Oseltamivir->Inhibition Inhibition->Neuraminidase

Figure 2. DCQA and Oseltamivir inhibit influenza neuraminidase.
Modulation of Inflammatory Signaling Pathways

A related compound, 3,4,5-tri-O-caffeoylquinic acid (TCQA), has been shown to attenuate influenza A virus-induced inflammation by suppressing the Toll-like receptor (TLR) 3/7 signaling pathway. This pathway is crucial for the innate immune response to viral RNA. By downregulating this pathway, TCQA can reduce the production of pro-inflammatory cytokines, mitigating the excessive inflammation often associated with severe influenza.

TLR_Pathway InfluenzaRNA Influenza viral RNA TLR3_7 TLR3 / TLR7 InfluenzaRNA->TLR3_7 Activates SignalingCascade Signaling Cascade (MyD88, TRIF) TLR3_7->SignalingCascade TranscriptionFactors NF-κB, IRFs SignalingCascade->TranscriptionFactors Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines Induces Production TCQA 3,4,5-TCQA Inhibition TCQA->Inhibition Inhibition->SignalingCascade

Figure 3. TCQA modulates the TLR3/7 inflammatory signaling pathway.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Materials:

    • Recombinant influenza virus neuraminidase.

    • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

    • Test compounds (this compound isomers, Oseltamivir).

    • 96-well black, flat-bottom plates.

    • Fluorometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the diluted compounds to triplicate wells. Include control wells with buffer only (no inhibitor).

    • Add a standardized amount of neuraminidase solution to all wells.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate at 37°C for 60 minutes, protected from light.

    • Stop the reaction using a suitable stop solution (e.g., 0.14 M NaOH in 83% ethanol).

    • Measure the fluorescence at an excitation of ~355 nm and an emission of ~460 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Cell Viability Assay (MTT-based)

This assay assesses the ability of a compound to protect cells from the cytopathic effect (CPE) induced by influenza virus infection.[1]

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells.[1]

    • Influenza A virus (e.g., A/WSN/33).[1]

    • Cell culture medium (e.g., MEM) with supplements.[1]

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed MDCK cells in a 96-well plate and culture until confluent.[1]

    • Wash the cells and infect with influenza virus in the presence of serial dilutions of the test compounds.[1] Include uninfected and untreated virus-infected controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.[1]

    • Add MTT solution to each well and incubate for 4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated controls to determine the EC50 value.

Real-Time RT-PCR for TRAIL mRNA Quantification in Mouse Lung

This method is used to quantify the expression level of TRAIL mRNA in the lung tissue of influenza-infected mice treated with DCQA.[2]

  • Materials:

    • Lung tissue from experimental mice.

    • RNA extraction kit.

    • Reverse transcriptase and reagents for cDNA synthesis.

    • Real-time PCR instrument.

    • Primers and probes specific for murine TRAIL and a housekeeping gene (e.g., HPRT) for normalization.[2]

    • SYBR Green or TaqMan master mix.

  • Procedure:

    • Homogenize the collected lung tissue and extract total RNA according to the kit manufacturer's protocol.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize cDNA from the total RNA using reverse transcriptase.

    • Perform real-time PCR using specific primers for TRAIL and the housekeeping gene.

    • The reaction typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Quantify the relative expression of TRAIL mRNA by normalizing it to the expression of the housekeeping gene using the ΔΔCt method.

Conclusion

This compound demonstrates significant anti-influenza activity through mechanisms that are distinct from and potentially complementary to existing antiviral drugs. Its ability to enhance host-mediated viral clearance by upregulating TRAIL, coupled with potential neuraminidase inhibition and anti-inflammatory effects, makes it a compelling lead compound for further development. The data presented in this guide underscore the potential of DCQA as a broad-spectrum anti-influenza agent and provide a foundation for future research into its clinical applications. Further studies are warranted to elucidate the precise neuraminidase inhibitory activity of different DCQA isomers and to directly compare their in vitro efficacy with standard-of-care antivirals like oseltamivir.

References

Dicaffeoylquinic Acid Isomers: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of prominent dicaffeoylquinic acid (diCQA) isomers, focusing on their structure-activity relationships. Dicaffeoylquinic acids are polyphenolic compounds found in various plants, recognized for their potent antioxidant, anti-inflammatory, neuroprotective, and antiviral properties. Understanding the nuanced differences in the activities of these isomers is crucial for the targeted development of novel therapeutics. This document summarizes key experimental data, provides detailed methodologies for cited assays, and visualizes the underlying molecular pathways.

Comparative Analysis of Biological Activities

The biological efficacy of diCQA isomers is intrinsically linked to the number and position of the caffeoyl groups on the quinic acid core. Generally, dicaffeoylquinic acids exhibit more potent biological activities than their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging and other interactions. Among the diCQA isomers, subtle structural variations lead to significant differences in their therapeutic potential.

Antioxidant Activity

The antioxidant capacity of diCQA isomers is a cornerstone of their protective effects against oxidative stress-related pathologies. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[1] While all diCQA isomers are potent antioxidants, studies suggest that 4,5-dicaffeoylquinic acid (4,5-diCQA) often exhibits superior radical scavenging activity compared to 3,4-diCQA and 3,5-diCQA in some assays.[1] This enhanced activity is attributed to the spatial arrangement of the hydroxyl groups, which facilitates more effective neutralization of free radicals.[1] Dicaffeoylquinic acids have been shown to possess greater antioxidant activity than monocaffeoylquinic acids.[2]

Table 1: Comparative Antioxidant Activity of this compound Isomers

IsomerAssayIC50 / Activity ValueReference
3,4-diCQA DPPH~11.4 µM[3]
ABTS--
3,5-diCQA DPPH4.26 µg/mL[4]
ABTS0.9974 (TEAC)[4]
4,5-diCQA DPPH--
ABTS--

Note: Direct comparative studies with standardized methodologies are limited. The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Anti-Inflammatory Activity

This compound isomers demonstrate significant anti-inflammatory effects, primarily by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, consistently show the ability of diCQAs to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[5][6] For instance, 4,5-diCQA has been shown to dose-dependently reduce the production of these inflammatory markers.[5]

Table 2: Comparative Anti-Inflammatory Effects of this compound Isomers

IsomerCell LineEffectReference
3,4-diCQA -Inhibition of NF-κB pathway[5]
3,5-diCQA RAW 264.7Inhibition of NO production[4]
4,5-diCQA RAW 264.7Dose-dependent reduction of NO, PGE2, TNF-α, and IL-6[5]
Neuroprotective Activity

The neuroprotective potential of diCQA isomers is largely attributed to their antioxidant and anti-inflammatory properties. Studies on human neuroblastoma SH-SY5Y cells have shown that pretreatment with 3,5-diCQA and 3,4-diCQA can attenuate neuronal death and caspase-3 activation induced by oxidative stressors like hydrogen peroxide (H₂O₂).[7] These isomers have also been found to restore intracellular glutathione levels, a critical component of the cellular antioxidant defense system.[7]

Table 3: Comparative Neuroprotective Effects of this compound Isomers

IsomerCell LineProtective EffectReference
3,4-diCQA SH-SY5YAttenuation of H₂O₂-induced cell death[7]
3,5-diCQA SH-SY5YAttenuation of H₂O₂-induced cell death and caspase-3 activation[7]
4,5-diCQA SH-SY5YProtection against H₂O₂-induced injury[3]

Note: Direct comparative IC50 values for the neuroprotective effects of different diCQA isomers are not well-documented in existing literature.

Antiviral Activity

Certain this compound isomers have demonstrated potent antiviral activity against specific viruses. For example, 3,4-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid have been shown to be effective against the respiratory syncytial virus (RSV).[8] Their mode of action appears to involve the inhibition of virus-cell fusion in the early stages of infection and the inhibition of cell-to-cell fusion at the end of the viral replication cycle.[8]

Table 4: Comparative Antiviral Activity of this compound Isomers against RSV

IsomerAssayIC50Reference
3,4-di-O-caffeoylquinic acid Plaque Reduction Assay2.33 µM[8]
3,5-di-O-caffeoylquinic acid Plaque Reduction Assay1.16 µM[8]

Experimental Protocols

To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations of the diCQA isomer in methanol.

  • Reaction: Add 100 µL of each sample concentration to a 96-well plate. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the diCQA isomer. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the isomer.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory effect of diCQA isomers by measuring the inhibition of NO production in activated macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the diCQA isomer for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Neuroprotection Assay in Hydrogen Peroxide-Induced SH-SY5Y Cell Death

This assay assesses the ability of diCQA isomers to protect neuronal cells from oxidative stress-induced apoptosis.

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • Treatment: Pre-treat the cells with various concentrations of the diCQA isomer for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for 24 hours.

  • Cell Viability (MTT) Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound isomers are mediated through the modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of diCQAs are largely attributed to their ability to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DiCQA isomers have been shown to suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 and inhibiting the expression of inflammatory mediators.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates diCQA diCQA Isomers diCQA->IKK inhibits DNA DNA p65_p50_nuc->DNA binds to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammation promotes Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates diCQA diCQA Isomers diCQA->Keap1_Nrf2 interacts with Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces conformational change in Keap1 ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Isomers diCQA Isomer Stock Solutions Pretreatment Pre-treat cells with diCQA isomers Isomers->Pretreatment Cells Cell Culture (e.g., RAW 264.7, SH-SY5Y) Cells->Pretreatment Stimulation Induce cellular stress (e.g., LPS, H₂O₂) Pretreatment->Stimulation Endpoint_Measurement Measure specific endpoints (e.g., NO, Cell Viability) Stimulation->Endpoint_Measurement Data_Analysis Calculate IC50 values and statistical analysis Endpoint_Measurement->Data_Analysis

References

A Comparative Analysis of Dicaffeoylquinic Acid Content in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dicaffeoylquinic acid (DCQA) content across different plant species, supported by experimental data and detailed methodologies. Dicaffeoylquinic acids, a class of polyphenolic compounds, are of significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.

Quantitative Comparison of this compound Content

The concentration of various this compound isomers differs significantly among plant species and even between different parts of the same plant. The Asteraceae family, in particular, stands out as a rich source of these bioactive compounds. Below is a summary of quantitative data from various studies, showcasing the DCQA content in several plant species.

Plant Species (Family)Plant PartThis compound Isomer(s)Content (mg/g dry weight unless otherwise specified)Reference(s)
Artemisia absinthium (Asteraceae)Herb3,5-di-O-caffeoylquinic acid22.14 ± 1.11 g/kg[1]
4,5-di-O-caffeoylquinic acidPresent, but minor[1]
Herb (methanolic fraction)3,4-di-O-caffeoylquinic acid122.3 ± 0.7[2]
4,5-di-O-caffeoylquinic acid16.3 ± 0.6[2]
3,5-di-O-caffeoylquinic acid186.5 ± 0.9[2]
Artemisia ludoviciana (Asteraceae)Herb (methanolic fraction)3,4-di-O-caffeoylquinic acid175.9 ± 0.5[2]
4,5-di-O-caffeoylquinic acid101.1 ± 0.6[2]
3,5-di-O-caffeoylquinic acid378.8 ± 0.5[2]
Artemisia vulgaris (Asteraceae)Flowering tops3,5-di-O-caffeoylquinic acid20.0[3]
1,5-di-O-caffeoylquinic acid3.0[3]
Cynara cardunculus var. scolymus (Artichoke, Asteraceae)Leaves1,3-O-dicaffeoylquinic acid (Cynarin)26.7 ± 6.0[4]
Helianthus annuus (Sunflower, Asteraceae)Sprouts (9 days)1,5-di-O-caffeoylquinic acid~15[5]
Aerial parts (mid-flowering)3,5-di-O-caffeoylquinic acid20.45 (mg/g extract)[6]
4,5-di-O-caffeoylquinic acidPresent[6]
3,4-di-O-caffeoylquinic acidPresent[6]
Tanacetum parthenium (Asteraceae)Herb3,5-di-O-caffeoylquinic acid30.08 ± 1.49 g/kg[1]
Artemisia ciniformis (Asteraceae)Aerial parts3,5-di-O-caffeoylquinic acidPresent[7]
3,4-di-O-caffeoylquinic acidPresent[7]
4,5-di-O-caffeoylquinic acidPresent[7]
Ainsliaea acerifolia (Asteraceae)Leaves (processed)3,5-di-O-caffeoylquinic acidNot detected[8]
4,5-di-O-caffeoylquinic acidNot detected[8]
Solidago virga var. gigantea (Asteraceae)Herb3,5-di-O-caffeoylquinic acidNot detected[8]

Experimental Protocols: A Generalized Approach

The quantification of dicaffeoylquinic acids in plant materials typically involves extraction followed by chromatographic analysis. The following is a generalized protocol based on methodologies cited in the referenced studies.

Sample Preparation and Extraction
  • Drying and Grinding: Plant material (leaves, stems, flowers, etc.) is air-dried or freeze-dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A weighed amount of the powdered plant material is extracted with a suitable solvent. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols. The choice of solvent can influence the extraction efficiency of different DCQA isomers.

  • Extraction Techniques:

    • Maceration: Soaking the plant material in the solvent for a specified period with occasional agitation.

    • Sonication: Using an ultrasonic bath to accelerate the extraction process.

    • Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Employing elevated temperatures and pressures to enhance extraction efficiency.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then often concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the separation and quantification of DCQA isomers.

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a detector (DAD or MS).

  • Stationary Phase: A reversed-phase C18 column is typically used for the separation of these polar compounds.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, typically:

    • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of the different DCQA isomers.

  • Detection:

    • HPLC-DAD: Detection is typically performed at a wavelength of around 320-330 nm, which is the characteristic absorption maximum for caffeoylquinic acids.

    • LC-MS/MS: Mass spectrometry provides higher selectivity and sensitivity, allowing for the identification and quantification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Multiple Reaction Monitoring (MRM) mode is often used for accurate quantification.

  • Quantification: The concentration of each DCQA isomer is determined by comparing the peak area in the sample chromatogram to a calibration curve constructed using certified reference standards of the respective isomers.

Signaling Pathway Modulation by Dicaffeoylquinic Acids

Dicaffeoylquinic acids exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagram illustrates the inhibitory action of DCQAs on these pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation MAP2K MAP2K MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylation MAPK_nuc MAPK MAPK->MAPK_nuc Translocation DCQA Dicaffeoylquinic Acids DCQA->IKK Inhibition DCQA->NF-κB Inhibition of Translocation DCQA->MAPK Inhibition of Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NF-κB_nuc->Inflammatory_Genes Activation MAPK_nuc->Inflammatory_Genes Activation

Caption: Inhibition of NF-κB and MAPK signaling pathways by dicaffeoylquinic acids.

This guide highlights the significant potential of various plant species, particularly from the Asteraceae family, as sources of dicaffeoylquinic acids. The provided data and methodologies offer a valuable resource for researchers investigating the therapeutic applications of these compounds. Further research is warranted to explore a wider range of plant species and to fully elucidate the mechanisms of action of different DCQA isomers.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and accurate experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Dicaffeoylquinic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following information is synthesized from safety data sheets for various isomers of this compound and general laboratory safety practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure to this compound. The required level of protection depends on the specific laboratory operation being performed.

Hazard LevelTask ExampleRequired PPE
Minimum Transporting closed containers, "no touch" lab visits.- Safety glasses with side shields[1] - Lab coat[1] - Long pants and closed-toe shoes[1]
Incidental Contact Weighing the solid, preparing solutions, standard laboratory operations.- Tightly fitting safety goggles[2] - Lab coat[1] - Disposable chemical-impermeable gloves (e.g., nitrile)[1][2]
Splash Hazard Handling stock solutions, transferring large volumes, potential for spills.- Safety goggles and a face shield[1] - Chemical-resistant lab coat or apron[1] - Thick, acid-resistant nitrile or butyl rubber gloves[1]
Aerosol or Dust Sonication, vortexing, or any procedure that may generate dust or aerosols.- All protections for "Splash Hazard"[1] - Respiratory protection (e.g., N95 mask for low levels, or a full-face respirator with an appropriate cartridge for higher exposure)[1][3]

Experimental Protocol: Safe Handling and Disposal

This protocol provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.

Preparation and Area Setup
  • Ventilation: Always work in a well-ventilated area. For handling powders or creating solutions, a chemical fume hood is strongly recommended[1][4].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are easily accessible and unobstructed[1][3].

  • Spill Kit: Have a chemical spill kit readily available before beginning any work[1].

Donning PPE
  • Inspection: Before use, inspect all PPE for any signs of damage, such as cracks or tears in gloves[1].

  • Proper Sequence: Put on your lab coat, followed by safety glasses or goggles, and then gloves. If a respirator is needed, ensure it is properly fitted.

Handling the Compound
  • Weighing: When weighing solid this compound, use a tared weigh boat or paper to minimize contamination of the balance[1].

  • Solution Preparation: To avoid splashing, slowly add the solid this compound to the solvent[1].

  • Container Management: Keep containers of this compound closed when not in use[1][3].

  • Avoidance of Contamination: Avoid contact with skin and eyes. Do not breathe dust or vapors[2][3].

Post-Handling Procedures
  • Decontamination: Clean the work area with a suitable cleaning agent after handling is complete[1].

  • PPE Removal: Carefully remove PPE to avoid self-contamination. Gloves should be removed last and disposed of immediately[1].

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][4].

Disposal Plan
  • Solid Waste: Dispose of contaminated solid waste, such as weigh boats, wipes, and gloves, in a clearly labeled hazardous waste container[1][5].

  • Liquid Waste: Collect all solutions of this compound and any solvent used for rinsing glassware in a designated, labeled hazardous waste container for organic acids. Do not pour down the drain[1][5].

  • Empty Containers: Triple-rinse empty containers with an appropriate solvent. Collect the rinsate as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines for chemical containers[1][5].

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste[5].

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, Emergency Equip.) don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle this compound (Weighing, Solution Prep) don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate collect_waste Collect Solid & Liquid Waste handle_compound->collect_waste doff_ppe Remove PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands rinse_containers Triple-Rinse Empty Containers collect_waste->rinse_containers dispose_waste Dispose via EHS rinse_containers->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.